Product packaging for Azido-PEG1-CH2COO-Cl(Cat. No.:CAS No. 79598-49-5)

Azido-PEG1-CH2COO-Cl

Número de catálogo: B3331233
Número CAS: 79598-49-5
Peso molecular: 163.56 g/mol
Clave InChI: FSOUWBZLOHCVTL-UHFFFAOYSA-N
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Descripción

Azido-PEG1-CH2COO-Cl is a useful research compound. Its molecular formula is C4H6ClN3O2 and its molecular weight is 163.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6ClN3O2 B3331233 Azido-PEG1-CH2COO-Cl CAS No. 79598-49-5

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(2-azidoethoxy)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3O2/c5-4(9)3-10-2-1-7-8-6/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOUWBZLOHCVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(=O)Cl)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801301170
Record name 2-(2-Azidoethoxy)acetyl chloride
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URL https://comptox.epa.gov/dashboard/DTXSID801301170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79598-49-5
Record name 2-(2-Azidoethoxy)acetyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79598-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Azidoethoxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801301170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG1-CH2COO-Cl: Properties, Synthesis, and Applications in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, Azido-PEG1-CH2COO-Cl, also known as 2-(2-Azidoethoxy)acetyl chloride. This document details its chemical and physical properties, provides a step-by-step synthesis protocol, and explores its application in the development of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the synthesis of BRD4 degraders.

Core Properties of this compound

This compound is a valuable research chemical primarily utilized as a linker in the burgeoning field of targeted protein degradation. Its structure incorporates three key functional components: a reactive acyl chloride for covalent attachment to a ligand, a single polyethylene glycol (PEG) unit to enhance solubility and provide spacing, and a terminal azide group for "click" chemistry conjugation.

PropertyValue
Chemical Name 2-(2-Azidoethoxy)acetyl chloride
CAS Number 79598-49-5
Molecular Formula C4H6ClN3O2
Molecular Weight 163.56 g/mol
Appearance To be determined
Purity >95% (typical)
Storage Conditions Dry, dark, 0 - 4°C (short term), -20°C (long term)
Solubility To be determined in various solvents
Shelf Life >2 years if stored properly

Spectroscopic Data

SpectroscopyPredicted Peaks and Rationale
¹H NMR Signals corresponding to the two methylene groups of the ethoxy chain are expected. The methylene group adjacent to the azide will be shifted downfield compared to the one adjacent to the ether oxygen. The methylene group of the acetyl chloride will also show a distinct downfield shift.
¹³C NMR Resonances for the four carbon atoms are expected. The carbonyl carbon of the acyl chloride will appear significantly downfield (typically in the 165-175 ppm range). The carbons of the ethoxy group will be in the ether region, with the carbon attached to the azide showing a characteristic shift.
IR Spectroscopy A strong, sharp absorption band characteristic of the acyl chloride C=O stretch is expected in the region of 1780-1815 cm⁻¹. A sharp, strong peak corresponding to the azide (N₃) asymmetric stretch will be present around 2100 cm⁻¹. C-O-C stretching vibrations from the ether linkage will appear in the 1050-1150 cm⁻¹ region.
Mass Spectrometry The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns will likely involve the loss of COCl, N₂, and cleavage of the ether linkage.

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process starting from diethylene glycol. The following protocol is a representative procedure based on established chemical transformations.

Synthesis_Pathway A Diethylene Glycol B 2-(2-Hydroxyethoxy)ethyl -p-toluenesulfonate A->B  p-TsCl, Et3N   C 2-(2-Azidoethoxy)ethanol B->C  NaN3   D 2-(2-Azidoethoxy)acetic acid C->D  Oxidation (e.g., Jones Reagent)   E This compound D->E  SOCl2 or (COCl)2  

Caption: Synthetic pathway for this compound.

Step 1: Monotosylation of Diethylene Glycol

  • Dissolve diethylene glycol (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane (DCM) at 0°C under an inert atmosphere.

  • Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(2-hydroxyethoxy)ethyl p-toluenesulfonate.

Step 2: Azidation

  • Dissolve the tosylated intermediate (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or ethanol.

  • Add sodium azide (1.5-2 equivalents) to the solution.

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain 2-(2-azidoethoxy)ethanol.

Step 3: Oxidation to Carboxylic Acid

  • Dissolve 2-(2-azidoethoxy)ethanol (1 equivalent) in acetone at 0°C.

  • Slowly add Jones reagent (prepared from chromium trioxide, sulfuric acid, and water) to the solution until the orange color persists.

  • Stir the reaction at room temperature for 2-4 hours.

  • Quench the reaction by adding isopropanol until the solution turns green.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-(2-azidoethoxy)acetic acid.

Step 4: Conversion to Acyl Chloride

  • Dissolve 2-(2-azidoethoxy)acetic acid (1 equivalent) in anhydrous DCM or use it neat.

  • Add thionyl chloride (2-3 equivalents) or oxalyl chloride (1.5-2 equivalents) dropwise at 0°C. A catalytic amount of DMF can be added if using oxalyl chloride.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. The evolution of gas (SO₂ and HCl, or CO, CO₂, and HCl) will be observed.

  • Monitor the reaction by observing the cessation of gas evolution or by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride).

  • Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude this compound, which can often be used in the next step without further purification.

Application in PROTAC Synthesis: BRD4 Degrader

This compound is a key building block for the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of a target protein. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. This compound serves as a versatile linker.

One notable application is in the synthesis of PROTACs targeting Bromodomain-containing protein 4 (BRD4), a transcriptional co-activator implicated in cancer.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation BRD4 BRD4 (Target Protein) PROTAC PROTAC (with this compound linker) BRD4->PROTAC E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) PROTAC->E3 Ub Ubiquitin E3->Ub  Recruits E2-Ub   Ub_BRD4 Ubiquitinated BRD4 Ub->Ub_BRD4  Transfer   Proteasome Proteasome Ub_BRD4->Proteasome Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments

Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis and Evaluation

The following workflow outlines the general steps for synthesizing a BRD4-targeting PROTAC using this compound and subsequent biological evaluation.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation A Couple BRD4 Ligand with This compound B Purify Azide-Linker-BRD4 Ligand Conjugate A->B C Click Chemistry Reaction with Alkyne-functionalized E3 Ligase Ligand B->C D Purify Final PROTAC Molecule C->D E Treat Cancer Cells with PROTAC D->E  Test in vitro   F Western Blot Analysis for BRD4 Degradation E->F G Cell Viability/Apoptosis Assays E->G H Determine DC50 and IC50 Values F->H G->H

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Protocol for PROTAC Synthesis (General)

  • Attachment of the Linker to the BRD4 Ligand:

    • Dissolve the BRD4 inhibitor (containing a suitable nucleophilic group like a primary or secondary amine or a hydroxyl group) in an appropriate anhydrous solvent (e.g., DCM, DMF).

    • Add a non-nucleophilic base (e.g., diisopropylethylamine, DIEA) to the solution.

    • Slowly add a solution of this compound (1-1.2 equivalents) in the same solvent at 0°C.

    • Allow the reaction to proceed at room temperature for several hours to overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the azide-linker-BRD4 ligand conjugate by flash chromatography or preparative HPLC.

  • Click Chemistry Conjugation:

    • Dissolve the purified azide-functionalized BRD4 ligand and an alkyne-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand) in a suitable solvent system (e.g., t-BuOH/water or DMSO).

    • Add a copper(I) source (e.g., CuSO₄·5H₂O and a reducing agent like sodium ascorbate, or a pre-formed Cu(I) catalyst).

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the final PROTAC molecule by preparative HPLC.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion

This compound is a highly versatile and valuable heterobifunctional linker for the synthesis of complex bioconjugates, particularly PROTACs. Its well-defined structure, incorporating a reactive acyl chloride, a solubilizing PEG spacer, and a bioorthogonal azide handle, enables a modular and efficient approach to PROTAC assembly. The provided synthesis protocols and experimental workflows offer a solid foundation for researchers to utilize this linker in their drug discovery efforts aimed at targeted protein degradation. As the field of PROTACs continues to expand, the demand for well-characterized and versatile linkers like this compound will undoubtedly grow.

A Technical Guide to Azido-PEG1-CH2COO-Cl: A Bifunctional Linker for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Azido-PEG1-CH2COO-Cl, a heterobifunctional linker molecule playing a crucial role in modern drug development and chemical biology. Designed for researchers, scientists, and professionals in the field of drug development, this document details the chemical properties, structure, and applications of this versatile compound, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Identity

This compound is a synthetic chemical compound featuring two distinct reactive functional groups connected by a short polyethylene glycol (PEG) spacer. This strategic design allows for the sequential and controlled conjugation of two different molecules.

  • IUPAC Name: 2-(2-azidoethoxy)acetyl chloride[1][2][3]

  • Synonyms: N3-PEG1-CH2COO-Cl, 2-Azidoethoxyacetyl chloride[1][2]

  • CAS Number: 79598-49-5

The structure consists of an azide group (N₃), which is amenable to "click chemistry" reactions, and a highly reactive acetyl chloride group (-COCl) for acylation of nucleophiles such as amines and alcohols.

Physicochemical and Structural Data

The key quantitative data for this compound are summarized in the table below. This information is critical for experimental design, including reaction stoichiometry and analytical characterization.

PropertyValueSource
Molecular Formula C₄H₆ClN₃O₂
Molecular Weight 163.56 g/mol
Exact Mass 163.0100 Da
Purity >95%
InChI Key FSOUWBZLOHCVTL-UHFFFAOYSA-N
SMILES Code C(COCC(=O)Cl)N=[N+]=[N-]
Elemental Analysis C: 29.37%, H: 3.70%, Cl: 21.67%, N: 25.69%, O: 19.56%

Chemical Structure

The chemical structure of this compound is visualized below. The diagram highlights the azide and acetyl chloride functional groups, connected by a single polyethylene glycol unit.

Figure 1: Chemical structure of 2-(2-azidoethoxy)acetyl chloride.

Experimental Protocols and Applications

This compound is a key reagent in bioconjugation and is particularly noted for its use as a PROTAC linker. Its bifunctional nature allows for the precise linkage of a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand.

General Synthesis Protocol

Objective: To synthesize 2-(2-azidoethoxy)acetyl chloride from 2-(2-azidoethoxy)acetic acid.

Materials:

  • 2-(2-azidoethoxy)acetic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or another inert solvent

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser or gas outlet with a drying tube

  • Rotary evaporator

Procedure:

  • Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-azidoethoxy)acetic acid (1.0 equivalent) in anhydrous DCM.

  • Chlorination: Slowly add thionyl chloride (≥ 2.0 equivalents) or oxalyl chloride (≥ 1.5 equivalents) to the stirred solution at 0 °C. If using oxalyl chloride, a catalytic amount of anhydrous dimethylformamide (DMF) is often added.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ with thionyl chloride; CO, CO₂, and HCl with oxalyl chloride).

  • Work-up and Isolation: Once the reaction is complete, remove the solvent and excess chlorinating agent under reduced pressure using a rotary evaporator.

  • Final Product: The resulting crude 2-(2-azidoethoxy)acetyl chloride is typically obtained as an oil and can often be used in the next synthetic step without further purification.

Safety Note: This reaction should be performed in a well-ventilated fume hood as it involves corrosive reagents and evolves toxic gases. Appropriate personal protective equipment (PPE) must be worn.

Application in PROTAC Synthesis

The dual reactivity of this compound is leveraged in the modular synthesis of PROTACs. A typical workflow is illustrated below.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Click Chemistry Ligand_A_NH2 Target Protein Ligand with Amine (Ligand-NH2) Intermediate Azido-PEG-Ligand Ligand_A_NH2->Intermediate Acylation Azido_PEG_Cl This compound Azido_PEG_Cl->Intermediate PROTAC Final PROTAC Molecule Intermediate->PROTAC CuAAC or SPAAC Ligand_B_Alkyne E3 Ligase Ligand with Alkyne Ligand_B_Alkyne->PROTAC

Figure 2: Modular synthesis workflow for a PROTAC using this compound.

In this workflow, the acetyl chloride end of the linker reacts with an amine on the target protein ligand. Subsequently, the azide group on the resulting intermediate undergoes a click chemistry reaction, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), with an alkyne-modified E3 ligase ligand. This modular approach allows for the rapid generation of libraries of PROTAC molecules with varying linkers, target-binding moieties, and E3 ligase ligands.

Conclusion

This compound is a valuable chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure and orthogonal reactivity make it an ideal linker for constructing complex molecular architectures, most notably PROTACs. The data and protocols presented in this guide are intended to support the effective use of this compound in research and development settings.

References

Synthesis and Purification of Azido-PEG1-CH2COO-Cl: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Azido-PEG1-CH2COO-Cl, a bifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. This document outlines a feasible synthetic pathway, detailed experimental protocols, and purification strategies, supported by quantitative data and visual workflows to aid researchers in the successful production of this versatile chemical entity.

Overview

This compound, with the IUPAC name 2-(2-azidoethoxy)acetyl chloride, is a valuable heterobifunctional linker. Its structure incorporates a terminal azide group, amenable to "click chemistry" reactions, and a reactive acyl chloride for facile conjugation to amine-containing molecules. This guide details a two-step synthetic approach commencing from the readily accessible precursor, 2-(2-azidoethoxy)ethanol.

Synthetic Pathway

The synthesis of this compound can be logically approached in two primary stages:

  • Synthesis of the Carboxylic Acid Intermediate: Formation of 2-(2-azidoethoxy)acetic acid via a Williamson ether synthesis reaction between 2-(2-azidoethoxy)ethanol and a chloroacetate equivalent.

  • Conversion to the Acid Chloride: Activation of the carboxylic acid intermediate to the final acid chloride product using a suitable chlorinating agent.

Below is a graphical representation of the proposed synthetic workflow.

Synthesis_Workflow start 2-(2-Azidoethoxy)ethanol intermediate 2-(2-Azidoethoxy)acetic acid start->intermediate Williamson Ether Synthesis final_product This compound intermediate->final_product Chlorination purification Purification final_product->purification

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of 2-(2-azidoethoxy)acetic acid (Intermediate)

This procedure is adapted from the principles of the Williamson ether synthesis[1][2][3][4][5].

Materials:

  • 2-(2-azidoethoxy)ethanol

  • Sodium chloroacetate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-(2-azidoethoxy)ethanol (1.0 eq) in deionized water.

  • Add a solution of sodium hydroxide (2.0 eq) in water to the flask and stir the mixture.

  • To this solution, add sodium chloroacetate (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully acidify the mixture to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2-azidoethoxy)acetic acid.

Purification of the Intermediate:

The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane.

Synthesis of 2-(2-azidoethoxy)acetyl chloride (Final Product)

This procedure utilizes a standard method for converting a carboxylic acid to an acid chloride.

Materials:

  • 2-(2-azidoethoxy)acetic acid

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)

Procedure:

  • In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 2-(2-azidoethoxy)acetic acid (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • If using oxalyl chloride, add a catalytic amount of anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Once the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure. To ensure complete removal of residual reagent, anhydrous toluene can be added and subsequently evaporated (azeotropic removal).

  • The resulting crude this compound is often used directly in the next synthetic step due to its reactivity.

Purification of this compound

Due to the high reactivity and moisture sensitivity of acid chlorides, purification can be challenging. Often, the crude product is of sufficient purity for subsequent reactions if the starting materials are pure. If further purification is necessary, the following methods can be considered, and must be performed under strictly anhydrous conditions.

Purification Workflow:

Purification_Workflow crude_product Crude this compound distillation Vacuum Distillation crude_product->distillation chromatography Anhydrous Flash Chromatography crude_product->chromatography use_directly Use Directly in Next Step crude_product->use_directly pure_product Purified Product distillation->pure_product chromatography->pure_product

Caption: Purification options for this compound.

  • Vacuum Distillation: For small-scale preparations, fractional distillation under high vacuum can be effective in separating the product from non-volatile impurities.

  • Anhydrous Flash Chromatography: While challenging due to the reactivity of the acid chloride, flash chromatography on silica gel using anhydrous solvents (e.g., hexanes/ethyl acetate or dichloromethane) can be attempted. It is crucial to use dry solvents and a dry-packed column.

Data Presentation

The following table summarizes the key chemical properties of the compounds involved in this synthesis.

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Starting Material 2-(2-azidoethoxy)ethanol139115-90-5C4H9N3O2131.13
Intermediate 2-(2-azidoethoxy)acetic acid79598-48-4C4H7N3O3145.12
Final Product 2-(2-azidoethoxy)acetyl chloride79598-49-5C4H6ClN3O2163.56

Data sourced from chemical supplier databases.

Safety Precautions

  • Azides: Organic azides are potentially explosive and should be handled with care. Avoid heating to high temperatures or subjecting them to shock.

  • Chlorinating Agents: Thionyl chloride and oxalyl chloride are highly corrosive and toxic. They react violently with water and release toxic gases (HCl, SO2, CO, CO2). All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

  • Acid Chlorides: Acid chlorides are corrosive and moisture-sensitive. Handle them in an inert atmosphere to prevent hydrolysis.

This guide provides a comprehensive framework for the synthesis and purification of this compound. Researchers should adapt these protocols based on their specific laboratory conditions and scale of the reaction. Careful execution and adherence to safety protocols are paramount for the successful and safe synthesis of this important chemical linker.

References

An In-depth Technical Guide to Azido-PEG1-CH2COO-Cl (CAS Number 79598-49-5): A Bifunctional Linker for PROTAC-mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Azido-PEG1-CH2COO-Cl, a heterobifunctional linker with the CAS number 79598-49-5. This molecule, chemically known as 2-(2-Azidoethoxy)acetyl chloride, is a valuable tool in the field of chemical biology and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, its primary application in the targeted degradation of proteins, and provides relevant experimental protocols and data. The focus is on its use in the synthesis of a BRD4 degrader, a significant target in oncology research.

Introduction

This compound is a molecule featuring two distinct reactive functional groups: an azide and an acyl chloride, connected by a short polyethylene glycol (PEG) linker. This dual functionality allows for sequential or orthogonal conjugation to other molecules, making it an ideal building block for creating heterobifunctional molecules like PROTACs. The azide group is amenable to "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), while the acyl chloride is a highly reactive group for acylation reactions, typically with amines or alcohols.

Its primary application lies in the construction of PROTACs, which are chimeric molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Chemical Properties and Data

The key chemical and physical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 79598-49-5
Chemical Name 2-(2-Azidoethoxy)acetyl chloride
Synonyms This compound, N3-PEG1-CH2COO-Cl
Molecular Formula C4H6ClN3O2
Molecular Weight 163.56 g/mol
Appearance To be determined (likely a liquid or low-melting solid)
Purity >95% (typical for commercial products)
Storage Conditions Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years)[1]
Solubility To be determined

Application in PROTAC Synthesis: The BRD4 Degrader

A significant application of a PEG-based azide linker is in the synthesis of PROTACs targeting the Bromodomain-containing protein 4 (BRD4). BRD4 is an epigenetic reader protein and a key regulator of oncogenes such as c-Myc, making it a prime target for cancer therapy.

A notable example is the synthesis of a potent PROTAC, referred to as PROTAC BRD4 Degrader-1 , which utilizes a linker structurally related to this compound. This PROTAC was developed by Zhang F, et al. and demonstrated effective degradation of BRD4 and suppression of c-Myc expression.[2]

Quantitative Biological Data

The following table summarizes the key in vitro efficacy data for the PROTAC BRD4 Degrader-1.

ParameterValueCell LineReference
BRD4 BD1 IC50 41.8 nMBiochemical Assay[2]
Anti-proliferative IC50 0.81 µMTHP-1 (human monocytic leukemia)[3]

Experimental Protocols

General Protocol for PROTAC Synthesis via Click Chemistry

This protocol outlines a general procedure for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which can be adapted for conjugating an azide-containing linker like this compound to an alkyne-functionalized molecule (e.g., a BRD4 inhibitor).

Materials:

  • Azide-functionalized linker (e.g., this compound, after reaction of the acyl chloride)

  • Alkyne-functionalized molecule (e.g., a BRD4 inhibitor)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand

  • Solvent (e.g., DMSO/water mixture)

Procedure:

  • Dissolve the alkyne-functionalized molecule and the azide-functionalized linker in a suitable solvent system.

  • In a separate vial, prepare a fresh solution of the copper catalyst by mixing CuSO4 and the ligand (THPTA or TBTA).

  • Add the copper catalyst solution to the reaction mixture containing the alkyne and azide.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by TLC or LC-MS.

  • Upon completion, purify the product using an appropriate method, such as column chromatography or preparative HPLC.

Western Blot Protocol for BRD4 Degradation

This protocol describes the procedure to assess the degradation of BRD4 protein in cells treated with a BRD4-targeting PROTAC.

Materials:

  • Cancer cell line (e.g., THP-1, HeLa)

  • BRD4-targeting PROTAC

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-BRD4, anti-c-Myc, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC for different time points (e.g., 0, 2, 4, 8, 24 hours).

  • After treatment, wash the cells with cold PBS and lyse them on ice with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-BRD4) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.

Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC Target Target Protein (e.g., BRD4) PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Target_PROTAC_E3 Target-PROTAC-E3 Complex Target->Target_PROTAC_E3 E3_Ligase->Target_PROTAC_E3 Ub Ubiquitin Proteasome Proteasome Ub->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Target_PROTAC_E3->Ub Ubiquitination

Caption: General mechanism of PROTAC-induced protein degradation.

Experimental Workflow for PROTAC Evaluation

The diagram below outlines a typical workflow for the synthesis and biological evaluation of a PROTAC.

PROTAC_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Linker This compound PROTAC_Synthesis PROTAC Synthesis (Click Chemistry) Linker->PROTAC_Synthesis Target_Ligand Target Ligand (Alkyne-modified) Target_Ligand->PROTAC_Synthesis E3_Ligand E3 Ligase Ligand Cell_Culture Cell Culture PROTAC_Synthesis->Cell_Culture PROTAC_Treatment PROTAC Treatment Cell_Culture->PROTAC_Treatment Western_Blot Western Blot (BRD4, c-Myc) PROTAC_Treatment->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT, CTG) PROTAC_Treatment->Cell_Viability Data_Analysis Data Analysis (IC50, DC50) Western_Blot->Data_Analysis Cell_Viability->Data_Analysis

Caption: Workflow for PROTAC synthesis and in vitro evaluation.

Conclusion

This compound is a versatile bifunctional linker that plays a crucial role in the development of targeted protein degraders. Its well-defined reactive ends allow for efficient and modular synthesis of PROTACs. The successful application of a similar linker in the creation of a potent BRD4 degrader highlights its importance in advancing cancer research and drug discovery. The experimental protocols and data presented in this guide provide a valuable resource for researchers working in this exciting field.

References

An In-depth Technical Guide to Azido-PEG1-CH2COO-Cl: A Versatile Linker for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-PEG1-CH2COO-Cl, a bifunctional linker increasingly utilized in advanced biomedical research and pharmaceutical development. Its unique architecture, featuring a reactive acid chloride and a versatile azide moiety connected by a short polyethylene glycol (PEG) spacer, makes it a valuable tool for the synthesis of complex biomolecular conjugates, particularly Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties

This compound, also known by its IUPAC name 2-(2-azidoethoxy)acetyl chloride, is a hetero-bifunctional linker.[1] The terminal acetyl chloride group provides a reactive handle for conjugation with nucleophiles, while the azide group is primed for "click chemistry" reactions.[2]

Quantitative Data Summary

The fundamental properties of this compound are summarized in the table below for quick reference.

PropertyValueReferences
Chemical Formula C₄H₆ClN₃O₂[1][3]
Molecular Weight 163.56 g/mol [1]
Exact Mass 163.0100
CAS Number 79598-49-5
Synonyms N3-PEG1-CH2COO-Cl, 2-(2-azidoethoxy)acetyl chloride
Purity >95% (typical)
Appearance To be determined
Storage Conditions Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark environment.

Mechanism of Action and Applications

The utility of this compound stems from its two distinct reactive ends, enabling stepwise, controlled conjugation. It is prominently used as an alkyl/ether-based PROTAC linker.

Role in PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component, for which this compound is a building block, is critical for connecting the target protein ligand and the E3 ligase ligand and for optimizing the ternary complex formation.

Below is a diagram illustrating the general mechanism of action for a PROTAC.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Target Protein (Protein of Interest) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binding PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Ub_POI Polyubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC Mechanism of Action.
Click Chemistry Applications

The azide group is a key functional group for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. This makes this compound suitable for bioconjugation under mild, aqueous conditions. It can participate in:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reaction with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction with strained cyclooctynes, such as DBCO or BCN, which is highly advantageous for use in living systems due to the cytotoxicity of copper.

Experimental Protocols

While specific protocols are application-dependent, the following sections detail general methodologies for reactions involving the functional groups of this compound.

General Protocol for Amide Bond Formation

The acetyl chloride group of this compound is highly reactive towards primary amines. However, it is also sensitive to hydrolysis. For more controlled reactions, it is often preferable to first convert the acid chloride to its corresponding carboxylic acid (Azido-PEG1-acid) and then perform a standard carbodiimide-mediated coupling.

Materials:

  • Azido-PEG1-acid

  • Amine-containing molecule (e.g., protein, peptide)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or similar activator

  • N-Hydroxysuccinimide (NHS) (optional, for improved efficiency)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)

  • Quenching reagent (e.g., hydroxylamine)

Procedure:

  • Activation: Dissolve Azido-PEG1-acid in an appropriate organic solvent (like DMSO or DMF) and then add to the reaction buffer containing the amine-containing molecule.

  • Coupling: Add EDC (and NHS, if used) to the reaction mixture. The terminal carboxylic acid of the linker will react with primary amine groups on the target molecule to form a stable amide bond.

  • Reaction Time: Allow the reaction to proceed for several hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Quench the reaction by adding a small molecule with a primary amine to consume any unreacted activated linker.

  • Purification: Purify the resulting conjugate using appropriate methods such as dialysis, size exclusion chromatography, or HPLC.

General Protocol for Copper-Catalyzed Click Chemistry (CuAAC)

This protocol outlines the conjugation of the azide-functionalized molecule to an alkyne-containing partner.

Materials:

  • Azide-functionalized molecule (product from section 3.1)

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., TBTA)

  • Solvent (e.g., DMSO/t-BuOH mixture, PBS)

Procedure:

  • Reactant Preparation: Dissolve the azide- and alkyne-functionalized molecules in the chosen solvent system.

  • Catalyst Preparation: Prepare a fresh stock solution of the copper(I) catalyst by mixing CuSO₄ with the reducing agent and the ligand.

  • Reaction Setup: Add the copper catalyst solution to the mixture of reactants. A typical molar ratio is 1:1 to 1.5:1 of azide to alkyne.

  • Incubation: Stir the reaction at room temperature. Reaction times can range from 30 minutes to 48 hours.

  • Monitoring and Purification: Monitor the reaction progress by TLC or LC-MS. Once complete, purify the product to remove the copper catalyst and unreacted components.

General Protocol for Strain-Promoted (Copper-Free) Click Chemistry (SPAAC)

This method is ideal for biological applications where copper catalysts must be avoided.

Materials:

  • Azide-functionalized molecule

  • Cyclooctyne-functionalized molecule (e.g., DBCO- or BCN-containing)

  • Solvent (e.g., PBS pH 7.4, DMSO)

Procedure:

  • Reactant Preparation: Dissolve the azide-functionalized molecule and the cyclooctyne-functionalized molecule in the chosen solvent.

  • Reaction Setup: Simply mix the two solutions. The reaction proceeds without the need for a catalyst. The molar ratio of azide to cyclooctyne is often 1.5:1.

  • Incubation: Allow the reaction to proceed at room temperature. SPAAC reactions are typically very fast.

  • Purification: Purify the final conjugate using standard biochemical techniques as required.

Workflow and Logical Diagrams

The following diagrams visualize the experimental workflows and logical relationships discussed.

Experimental Workflow for PROTAC Synthesis

This diagram shows a generalized workflow for synthesizing a PROTAC using this compound as a linker building block.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Conjugation cluster_1 Step 2: Second Conjugation (Click Chemistry) cluster_2 Step 3: Purification and Analysis start This compound or Azido-PEG1-acid reaction1 Amide Bond Formation (e.g., EDC/NHS coupling) start->reaction1 ligand1 Ligand 1 (e.g., for E3 Ligase) with -NH2 group ligand1->reaction1 intermediate Azide-PEG-Ligand 1 Intermediate reaction1->intermediate reaction2 CuAAC or SPAAC Click Reaction intermediate->reaction2 ligand2 Ligand 2 (for Target Protein) with Alkyne group ligand2->reaction2 final_protac Final PROTAC Molecule reaction2->final_protac purification Purification (e.g., HPLC) final_protac->purification analysis Analysis (e.g., LC-MS, NMR) purification->analysis

Generalized PROTAC Synthesis Workflow.
Decision Pathway for Choosing a Click Chemistry Method

The choice between CuAAC and SPAAC is critical and depends on the experimental context.

Click_Chemistry_Decision start Need to perform Azide-Alkyne Ligation? is_in_vivo Is the reaction in a living system or with sensitive biomolecules? start->is_in_vivo use_spaac Use SPAAC (Copper-Free) is_in_vivo->use_spaac Yes use_cuaac Use CuAAC (Copper-Catalyzed) is_in_vivo->use_cuaac No note_spaac Requires a strained alkyne (e.g., DBCO, BCN). Faster kinetics, biocompatible. use_spaac->note_spaac note_cuaac Requires Cu(I) catalyst. Potential cytotoxicity. Works with simple terminal alkynes. use_cuaac->note_cuaac

Decision pathway for Click Chemistry methods.

References

Navigating the Solution: A Technical Guide to the Solubility of Azido-PEG1-CH2COO-Cl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Azido-PEG1-CH2COO-Cl, a bifunctional linker molecule of interest in the development of targeted therapeutics and bioconjugation. Due to the specific nature of this compound, publicly available quantitative solubility data is limited. Therefore, this guide focuses on providing a strong qualitative understanding based on structurally similar molecules, alongside a detailed experimental protocol to enable researchers to determine precise solubility values in their solvents of interest.

Predicted Solubility Profile

Based on the general characteristics of short-chain polyethylene glycol (PEG) derivatives, azides, and carboxylic acids, a qualitative solubility profile for this compound can be predicted. The hydrophilic nature of the PEG spacer and the polar carboxylic acid group suggests good solubility in aqueous and polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Aqueous Water, PBS, BuffersSolubleThe hydrophilic PEG chain and the carboxylic acid group are expected to readily interact with water molecules.[1][2][3]
Polar Aprotic DMSO, DMFSolubleThese solvents are effective at solvating polar molecules. Similar Azido-PEG-acid compounds show good solubility in DMSO and DMF.[1]
Chlorinated Dichloromethane (DCM), ChloroformSolubleShort-chain PEG derivatives are often soluble in chlorinated solvents.[1]
Alcohols Methanol, EthanolLess SolubleWhile polar, the shorter alkyl chains of these alcohols may be less effective at solvating the entire molecule compared to water or DMSO.
Ethers Diethyl EtherInsolubleGenerally, PEG derivatives exhibit poor solubility in ether.
Non-polar Toluene, HexaneLess SolubleThe overall polarity of the molecule is likely too high for significant solubility in non-polar hydrocarbon solvents.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method and UV-Vis Spectroscopy

To obtain quantitative solubility data, the isothermal shake-flask method is a robust and widely accepted technique. The concentration of the dissolved analyte can then be determined using UV-Visible spectrophotometry, provided the compound has a chromophore that absorbs in the UV-Vis range.

I. Materials and Equipment
  • This compound

  • Selected solvents (e.g., Water, DMSO, Ethanol, Dichloromethane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or vortex mixer

  • Thermostatically controlled water bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

  • UV-Vis Spectrophotometer

  • Quartz or disposable cuvettes

  • Analytical balance

  • Volumetric flasks and pipettes

II. Procedure

A. Preparation of a Standard Curve

  • Accurately weigh a small amount of this compound and dissolve it in a suitable solvent in which it is freely soluble to prepare a stock solution of known concentration.

  • Perform a serial dilution of the stock solution to create a series of standards with decreasing concentrations.

  • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

  • Plot a graph of absorbance versus concentration to generate a standard curve. The relationship should be linear and adhere to the Beer-Lambert Law.

B. Shake-Flask Solubility Measurement

  • Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure a saturated solution.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C) to equilibrate. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.

  • Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the standard curve.

  • Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer at the predetermined λmax.

III. Data Analysis
  • Using the equation of the line from the standard curve, calculate the concentration of the diluted sample.

  • Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of this compound in the tested solvent at the specified temperature.

Logical Workflow for Solubility Assessment

The following diagram outlines a logical workflow for assessing the solubility of a new chemical entity like this compound.

G Workflow for Solubility Assessment cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Data Interpretation & Application A Compound Acquisition (this compound) B Solvent Selection (Aqueous & Organic) A->B C Qualitative Assessment (Visual Inspection) B->C D Method Development (e.g., UV-Vis λmax) C->D Proceed if soluble E Shake-Flask Equilibration (Saturated Solution Prep) D->E F Concentration Measurement (Spectrophotometry/HPLC) E->F G Solubility Calculation (e.g., mg/mL) F->G H Data Tabulation & Analysis G->H I Application in Formulation & Experiment Design H->I

Caption: A logical workflow for the systematic assessment of a compound's solubility.

This guide provides a foundational understanding and a practical framework for determining the solubility of this compound. By following the outlined experimental protocol, researchers can generate the specific quantitative data required for their drug development and research applications.

References

Navigating the Stability and Storage of Azido-PEG1-CH2COO-Cl: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Azido-PEG1-CH2COO-Cl, a critical alkyl/ether-based PROTAC linker utilized in the synthesis of targeted protein degraders such as BRD4 Degrader-1.[1][2][3][4][5] This document is intended for researchers, scientists, and professionals in drug development who handle and utilize this bifunctional molecule.

Core Concepts of this compound Stability

This compound possesses three key functional moieties that influence its overall stability: an azide group, a short polyethylene glycol (PEG) linker, and a chloroacetate reactive handle. The inherent reactivity of these groups dictates the handling and storage protocols necessary to ensure the compound's integrity and performance in downstream applications, such as click chemistry and protein conjugation.

Factors Influencing Stability

The stability of this compound is primarily influenced by temperature, moisture, and light. Understanding these factors is crucial for preventing degradation.

Factors Affecting this compound Stability Stability This compound Stability Temperature Temperature Stability->Temperature Thermal Decomposition of Azide Moisture Moisture/Humidity Stability->Moisture Hydrolysis of Ester Linkage Light Light Exposure Stability->Light Potential Photodegradation of Azide pH pH Stability->pH pH-dependent Ester Hydrolysis

Caption: Key environmental factors impacting the chemical stability of this compound.

Recommended Storage Conditions

While specific quantitative stability data for this compound is not extensively available in public literature, general guidelines based on the chemistry of its functional groups suggest the following storage conditions to maximize shelf life. For precise details, users should always refer to the Certificate of Analysis provided by the supplier.

ParameterRecommendationRationale
Temperature Store at -20°C.Low temperatures minimize the risk of thermal degradation of the energetic azide group.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Prevents oxidation and reactions with atmospheric moisture.
Moisture Store in a tightly sealed container with a desiccant.The ester linkage is susceptible to hydrolysis, and the compound should be kept under anhydrous conditions to prevent degradation.
Light Protect from light by storing in an amber vial or dark location.Azide compounds can be light-sensitive and may undergo photodecomposition.

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be the hydrolysis of the ester linkage and the decomposition of the azide group.

  • Ester Hydrolysis: In the presence of water, the ester bond can be cleaved to yield Azido-PEG1-carboxylic acid and chloroethanol. This hydrolysis can be accelerated by acidic or basic conditions.

  • Azide Decomposition: Organic azides are energetic compounds that can decompose upon exposure to heat, light, or certain reagents, leading to the loss of nitrogen gas and the formation of a reactive nitrene intermediate. While aliphatic azides like the one in this molecule are generally more stable than aryl or acyl azides, caution is still warranted.

Experimental Protocol: General Stability Assessment

For researchers wishing to perform their own stability studies, a general forced degradation protocol is outlined below. This can help to understand the molecule's stability under specific experimental conditions.

Workflow for Forced Degradation Study cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation Prep Prepare Stock Solution of this compound Heat Thermal Stress (e.g., 40°C, 60°C) Prep->Heat Acid Acidic Stress (e.g., 0.1 M HCl) Prep->Acid Base Basic Stress (e.g., 0.1 M NaOH) Prep->Base Oxidation Oxidative Stress (e.g., 3% H2O2) Prep->Oxidation Light Photolytic Stress (e.g., UV/Vis light) Prep->Light Analysis Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24h) by LC-MS Heat->Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Light->Analysis Data Quantify Remaining Parent Compound and Identify Degradants Analysis->Data

Caption: A generalized experimental workflow for assessing the stability of this compound under various stress conditions.

Methodology
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a known concentration.

  • Stress Conditions:

    • Thermal Stress: Incubate aliquots of the stock solution at elevated temperatures (e.g., 40°C and 60°C).

    • Hydrolytic Stress: Mix the stock solution with aqueous solutions of 0.1 M HCl (acidic), 0.1 M NaOH (basic), and neutral water.

    • Oxidative Stress: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%).

    • Photolytic Stress: Expose the stock solution to a controlled source of UV and visible light.

  • Time Points: Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a suitable analytical method, such as LC-MS, to quantify the amount of remaining this compound and identify any major degradation products.

  • Data Interpretation: Plot the percentage of the remaining parent compound against time for each condition to determine the degradation kinetics. Characterize the structure of significant degradants using MS/MS fragmentation.

Handling and Safety Precautions

Given the energetic nature of the azide group, appropriate safety measures should be taken when handling this compound.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid contact with strong acids, bases, and reducing agents, which can react with the azide.

  • Handle the compound in a well-ventilated area.

  • Avoid subjecting the compound to shock, friction, or excessive heat.

By adhering to these guidelines, researchers can ensure the stability and integrity of this compound, leading to more reliable and reproducible results in the development of novel protein degraders.

References

An In-depth Technical Guide to the Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless.[1] Its remarkable efficiency, high regioselectivity for the 1,4-disubstituted 1,2,3-triazole, and broad functional group tolerance have made it an indispensable tool in drug discovery, materials science, and bioconjugation.[2] Unlike the thermal Huisgen 1,3-dipolar cycloaddition which often requires harsh conditions and results in a mixture of regioisomers, the CuAAC reaction proceeds readily at room temperature, is insensitive to aqueous conditions over a wide pH range (4 to 12), and provides the 1,4-disubstituted product exclusively.[1] This guide provides a detailed exploration of the core mechanism of the CuAAC reaction, focusing on the now widely accepted dinuclear copper-mediated pathway.

The Core Mechanism: A Dinuclear Copper Pathway

Initial mechanistic proposals for the CuAAC reaction considered a mononuclear copper catalyst. However, a significant body of experimental and computational evidence, including kinetic studies showing a second-order dependence on the copper concentration, has pointed towards a more intricate mechanism involving a dinuclear copper intermediate as the kinetically favored pathway.[3] This dinuclear mechanism better explains the dramatic rate acceleration of 107 to 108 compared to the uncatalyzed reaction.[1]

The currently accepted catalytic cycle, supported by DFT calculations and experimental observations, involves several key steps:

  • Formation of the Copper(I) Acetylide: The reaction initiates with the coordination of a terminal alkyne to a copper(I) center. This π-coordination significantly increases the acidity of the terminal proton, facilitating its removal by a base to form a copper(I) acetylide.

  • Formation of the Dinuclear π,σ-Bis(copper) Acetylide: The initially formed mononuclear copper acetylide then coordinates with a second copper(I) ion to form a dinuclear π,σ-bis(copper) acetylide complex. This species is considered the key reactive intermediate.

  • Coordination of the Azide: An organic azide then coordinates to one of the copper centers of the dinuclear acetylide complex.

  • Cycloaddition and Formation of a Six-Membered Metallacycle: The coordinated azide undergoes a cycloaddition reaction with the activated alkyne. This step proceeds through the formation of an unusual six-membered copper metallacycle. The second copper atom in this intermediate acts as a stabilizing donor ligand.

  • Ring Contraction and Formation of the Copper Triazolide: The six-membered metallacycle undergoes a rapid ring contraction to form a more stable dinuclear copper triazolide intermediate.

  • Protonolysis and Catalyst Regeneration: The final step is the protonolysis of the copper-triazole bond, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active dinuclear copper catalyst, thus completing the cycle.

Quantitative Data

The following tables summarize key quantitative data that substantiates the dinuclear copper-catalyzed mechanism.

Table 1: Reaction Yields for CuAAC with Various Substrates and Catalysts
AlkyneAzideCatalyst SystemSolventYield (%)Reference
PhenylacetyleneBenzyl Azide[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%)Neat>99
1-OctyneBenzyl Azide[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%)Neat>99
Propargyl AlcoholBenzyl Azide[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%)Neat>99
PhenylacetylenePhenyl Azide[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%)Neat>99
4-EthynyltolueneBenzyl AzideCuSO₄/Sodium Ascorbate/BetaineH₂O98
1-EthynylcyclohexeneBenzyl AzideCuSO₄/Sodium Ascorbate/BetaineH₂O95
1-Heptyne1-AzidohexaneCuSO₄/Sodium Ascorbate/BetaineH₂O98
Table 2: Kinetic Rate Constants for CuAAC with Different Ligands
LigandSolventk (M⁻¹s⁻¹)Reference
Tris(2-benzimidazolylmethyl)amine80% DMSO/20% H₂O~120
Bis(2-benzimidazolylmethyl)(2-pyridylmethyl)amine80% DMSO/20% H₂O~100
(2-Benzimidazolylmethyl)bis(2-pyridylmethyl)amine80% DMSO/20% H₂O~30
Tris(2-pyridylmethyl)amine80% DMSO/20% H₂O~5
THPTA10% DMSO/90% H₂O~250
BimPy₂10% DMSO/90% H₂O~150
Table 3: Comparative Activation Energies for CuAAC Pathways from DFT Studies
PathwayRegioisomerActivation Energy (kcal/mol)Reference
Uncatalyzed1,4-18.84
Uncatalyzed1,5-18.51
Mononuclear Cu(I) Catalyzed1,4-~15
Dinuclear Cu(I) Catalyzed1,4-10.1
Dinuclear Cu(I) Catalyzed1,5-13.7

Experimental Protocols

Detailed methodologies for key experiments that have been instrumental in elucidating the CuAAC mechanism are provided below.

Protocol 1: Monitoring CuAAC Kinetics by ¹H NMR Spectroscopy

This protocol allows for the real-time monitoring of the disappearance of starting materials and the appearance of the triazole product.

Materials:

  • Azide of interest

  • Alkyne of interest

  • Copper(I) source (e.g., CuI, [Cu(CH₃CN)₄]PF₆)

  • Ligand (optional, e.g., THPTA, TBTA)

  • Deuterated solvent (e.g., DMSO-d₆, CD₃CN)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: In an NMR tube, dissolve the alkyne (1 equivalent) and the internal standard in the chosen deuterated solvent.

  • Acquire Initial Spectrum: Obtain a ¹H NMR spectrum of the alkyne and internal standard to establish their initial concentrations and chemical shifts.

  • Reaction Initiation: Add the azide (1 equivalent) to the NMR tube, followed by the copper(I) source (e.g., 1-5 mol%) and the ligand, if used.

  • Time-course Monitoring: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate. For slower reactions, spectra can be taken every 15-30 minutes, while faster reactions may require acquisition every 1-5 minutes.

  • Data Analysis: Integrate the signals corresponding to a characteristic proton on the alkyne, the azide (if observable and well-resolved), and the triazole product, relative to the integral of the internal standard. Plot the concentrations of reactants and product as a function of time to determine the reaction kinetics.

Protocol 2: Heat Flow Calorimetry of the CuAAC Reaction

Heat flow calorimetry provides a direct measure of the reaction rate by monitoring the heat evolved during the reaction.

Materials:

  • Azide of interest

  • Alkyne of interest

  • Copper(I) or Copper(II)/reducing agent source

  • Solvent (e.g., t-butanol/water mixture)

  • Reaction calorimeter

Procedure:

  • Calorimeter Setup: Charge the reaction calorimeter with a solution of the alkyne and azide in the desired solvent.

  • Thermal Equilibration: Allow the system to reach thermal equilibrium at the desired reaction temperature.

  • Reaction Initiation: Inject a solution of the copper catalyst (and ligand, if applicable) into the reaction vessel to start the cycloaddition. For in-situ generation of Cu(I), a solution of CuSO₄ can be injected, followed by a solution of sodium ascorbate.

  • Data Acquisition: Monitor the heat flow from the reaction as a function of time. The heat flow is directly proportional to the reaction rate.

  • Data Analysis: Integrate the heat flow curve to determine the total heat of reaction. The shape of the thermogram provides insights into the reaction kinetics, including any induction periods or changes in the rate-determining step.

Protocol 3: Synthesis and Isolation of a Dinuclear Copper Acetylide Complex

This protocol describes the synthesis of a stable dinuclear copper acetylide complex, which can be used to study its reactivity.

Materials:

  • (NHC)CuCl (NHC = N-heterocyclic carbene ligand)

  • Terminal alkyne

  • Strong, non-nucleophilic base (e.g., NaH, KHMDS)

  • Copper(I) salt with a non-coordinating anion (e.g., CuOTf)

  • Anhydrous, deoxygenated solvents (e.g., THF, diethyl ether)

  • Schlenk line or glovebox for inert atmosphere operations

Procedure:

  • Synthesis of Mononuclear Copper Acetylide: In an inert atmosphere, dissolve the (NHC)CuCl complex in an appropriate anhydrous solvent. Add the terminal alkyne, followed by the base, and stir until the formation of the mononuclear copper acetylide is complete (monitor by NMR or TLC). Isolate the mononuclear complex by filtration and wash with a non-polar solvent.

  • Formation of the Dinuclear Complex: Dissolve the isolated mononuclear copper acetylide in an anhydrous solvent under an inert atmosphere. To this solution, add one equivalent of the copper(I) salt with a non-coordinating anion (e.g., CuOTf).

  • Isolation: Stir the reaction mixture. The dinuclear π,σ-bis(copper) acetylide complex will often precipitate from the solution. The precipitation can be aided by the addition of a less polar solvent like diethyl ether. Isolate the dinuclear complex by filtration, wash with a non-polar solvent, and dry under vacuum.

Protocol 4: Characterization of CuAAC Intermediates by ESI-MS

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for detecting and characterizing transient intermediates in the catalytic cycle.

Materials:

  • Reaction mixture from a CuAAC reaction

  • High-resolution mass spectrometer with an ESI source

  • Volatile solvent for sample dilution (e.g., acetonitrile, methanol)

Procedure:

  • Reaction Setup: Initiate a CuAAC reaction under the desired conditions.

  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture and immediately dilute it with a cold, volatile solvent to quench the reaction and prepare it for ESI-MS analysis.

  • Mass Spectrometry Analysis: Infuse the diluted sample directly into the ESI source of the mass spectrometer. Acquire mass spectra in positive ion mode.

  • Data Analysis: Analyze the mass spectra for the m/z values corresponding to the expected mononuclear and dinuclear copper intermediates, including copper acetylides, azide complexes, and triazolide species. Tandem MS (MS/MS) can be used to fragment the observed ions and confirm their structures.

Visualizations

The following diagrams illustrate the key mechanistic pathways and workflows discussed in this guide.

CuAAC_Catalytic_Cycle cluster_cycle Dinuclear Copper Catalytic Cycle CuI_A Cu(I) MonoCu_Acetylide Mononuclear Cu(I) Acetylide CuI_A->MonoCu_Acetylide + R'-C≡CH - H⁺ CuI_B Cu(I) Alkyne R'-C≡CH Azide R-N₃ Product 1,4-Disubstituted 1,2,3-Triazole DiCu_Acetylide Dinuclear π,σ-Bis(copper) Acetylide MonoCu_Acetylide->DiCu_Acetylide + Cu(I) Azide_Complex Azide-Dinuclear Acetylide Complex DiCu_Acetylide->Azide_Complex + R-N₃ Metallacycle Six-Membered Dinuclear Cu Metallacycle Azide_Complex->Metallacycle Cycloaddition Cu_Triazolide Dinuclear Copper Triazolide Metallacycle->Cu_Triazolide Ring Contraction Cu_Triazolide->CuI_A Cu_Triazolide->CuI_B Cu_Triazolide->Product + H⁺

Caption: The dinuclear catalytic cycle of the CuAAC reaction.

Experimental_Workflow cluster_workflow Experimental Workflow for Mechanistic Studies start Hypothesized Mechanism kinetics Kinetic Studies (NMR, Calorimetry) start->kinetics intermediate_synthesis Synthesis & Isolation of Intermediates start->intermediate_synthesis computational Computational Modeling (DFT) start->computational refined_mechanism Refined Mechanistic Model kinetics->refined_mechanism spectroscopy Spectroscopic Characterization (MS, X-ray) intermediate_synthesis->spectroscopy spectroscopy->refined_mechanism computational->refined_mechanism

Caption: Workflow for elucidating the CuAAC reaction mechanism.

References

Introduction: The Critical Role of Linkers in PROTAC Technology

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the role of azide-functionalized linkers in the development of Proteolysis-Targeting Chimeras (PROTACs), with a focus on the conceptual application of building blocks like Azido-PEG1-CH2COO-Cl.

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's own ubiquitin-proteasome system. A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is not merely a passive spacer but plays a crucial role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC. The composition and length of the linker influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.

This guide explores the role and application of specific chemical functionalities within PROTAC linkers, with a conceptual focus on building blocks like this compound. While this specific molecule is representative of a synthetic intermediate rather than a complete, off-the-shelf PROTAC linker, its constituent parts—an azide group, a short PEG chain, and a reactive chloroacetyl group—are highly relevant in modern PROTAC design and synthesis.

Core Components of this compound and Their Functions in PROTACs

The chemical structure of this compound suggests a versatile building block for PROTAC synthesis. Let's dissect its components:

  • Azido Group (N₃): The azide functionality is a key component for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly efficient, specific, and biocompatible, making them ideal for conjugating different parts of a PROTAC molecule, such as the target ligand and the E3 ligase ligand, which may be synthesized separately.

  • Polyethylene Glycol (PEG) unit (-O-CH₂-CH₂-): The single PEG unit in this building block serves to enhance the solubility and permeability of the resulting PROTAC. Longer PEG chains are often incorporated into linkers to modulate the distance between the two ligands and to improve the overall pharmacokinetic properties of the molecule.

  • Chloroacetyl Group (-CH₂-COO-Cl): The chloroacetyl group is a reactive electrophile that can form a covalent bond with nucleophilic residues on a protein, such as cysteine. This functionality can be exploited to create covalent PROTACs, which can offer advantages in terms of potency and duration of action.

Application in PROTAC Synthesis: A Conceptual Workflow

A building block like this compound would typically be used in a multi-step synthesis of a PROTAC. The general workflow could be as follows:

G cluster_0 Synthesis of Ligand 1 (Target Binder) cluster_1 Synthesis of Ligand 2 (E3 Ligase Binder) cluster_2 Linker Functionalization cluster_3 Final PROTAC Assembly L1 Target Ligand with Alkyne Handle PROTAC Final PROTAC L1->PROTAC Click Chemistry (e.g., CuAAC) L2 E3 Ligase Ligand Linker_Mod Functionalized Linker L2->Linker_Mod Linker_Int This compound Linker_Int->Linker_Mod Reaction with E3 Ligase Ligand Linker_Mod->PROTAC Click Chemistry (e.g., CuAAC)

Conceptual PROTAC Synthesis Workflow.

In this conceptual workflow, the chloroacetyl group of this compound could first be reacted with a nucleophilic group on the E3 ligase ligand. Subsequently, the azide group on the resulting intermediate would be "clicked" onto an alkyne-modified target protein ligand to yield the final PROTAC.

Quantitative Data on PROTACs with Azide-PEG Linkers

PROTACTarget ProteinE3 LigaseLinker TypeDC₅₀Dₘₐₓ (%)Cell LineReference
Compound 1 BRD4VHLPEG-based with click chemistry5 nM>95HeLaF. M. Ferguson et al. (2020)
Compound 2 BTKCRBNPEG-based with click chemistry2.5 nM~90MOLM-14T. Naito et al. (2019)
Compound 3 STAT3CRBNPEG-based with click chemistry30 nM>90SU-DHL-1W. Wang et al. (2021)

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Experimental Protocols

Detailed experimental protocols are crucial for the successful development and evaluation of PROTACs. Below are representative methodologies for key experiments.

PROTAC Synthesis via Click Chemistry (Conceptual)
  • Functionalization of E3 Ligase Ligand: Dissolve the E3 ligase ligand (e.g., a derivative of pomalidomide for CRBN) in a suitable solvent like DMF. Add this compound and a non-nucleophilic base (e.g., DIPEA). Stir the reaction at room temperature until completion (monitored by LC-MS). Purify the azide-functionalized E3 ligand by chromatography.

  • Click Reaction: Dissolve the azide-functionalized E3 ligand and the alkyne-modified target protein ligand in a solvent mixture (e.g., t-BuOH/H₂O). Add a copper(I) source (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate). Stir the reaction at room temperature. Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, purify the final PROTAC product using reverse-phase HPLC. Characterize the purified PROTAC by high-resolution mass spectrometry and NMR.

Western Blotting for Protein Degradation
  • Cell Treatment: Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or DMSO as a vehicle control for 24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the extent of protein degradation.

G cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction cluster_2 Immunoblotting A Seed Cells B PROTAC Treatment A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Western Transfer E->F G Antibody Incubation F->G H Detection & Analysis G->H

Western Blotting Experimental Workflow.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The general mechanism of action for any PROTAC involves hijacking the ubiquitin-proteasome system. The following diagram illustrates this signaling pathway.

G PROTAC PROTAC Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3Ligase E3 Ligase E3Ligase->Ternary PolyUb Polyubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->E3Ligase Recycled Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC Mechanism of Action.

Conclusion

While "this compound" represents a versatile chemical building block rather than a complete PROTAC linker, its constituent functional groups are highly relevant to the design and synthesis of modern PROTACs. The azide group enables efficient and specific "click chemistry" for molecular assembly, the PEG moiety enhances solubility and pharmacokinetic properties, and a reactive group like chloroacetyl allows for the development of covalent PROTACs. The strategic combination of such functionalities in PROTAC linker design is paramount to achieving potent and selective degradation of target proteins, paving the way for novel therapeutic interventions. Researchers and drug developers can leverage such building blocks to create diverse libraries of PROTACs for various disease targets.

Methodological & Application

Application Notes & Protocols: Bioconjugation Using Azido-PEG1-CH2COO-Cl

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for a two-step bioconjugation strategy utilizing the heterobifunctional linker, Azido-PEG1-CH2COO-Cl. This linker contains a chloroacetyl group for covalent modification of thiol-containing biomolecules (e.g., cysteine residues in proteins) and an azide group for subsequent conjugation to alkyne-modified molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. This method allows for the site-specific introduction of an azide handle onto a biomolecule, which can then be used to attach a wide variety of probes, tags, or therapeutic payloads.

Reagent Overview and Properties

This compound is a versatile crosslinker designed for sequential bioconjugation. Its structure consists of three key components:

  • Chloroacetyl Group (-CH2Cl): An alkylating agent that reacts efficiently with nucleophiles, most notably the sulfhydryl (thiol) group of cysteine residues in proteins, to form a stable thioether bond.[1][2]

  • PEG1 Spacer (-OCH2CH2O-): A single polyethylene glycol unit that provides a short, hydrophilic spacer to minimize steric hindrance and improve solubility.

  • Azide Group (-N3): A bioorthogonal handle that specifically reacts with alkyne groups in the presence of a copper(I) catalyst, enabling highly efficient and specific "click" conjugation.[3][4][5]

Chemical and Physical Properties:

PropertyValue
Full Name 2-(2-azidoethoxy)acetyl chloride
Synonyms N3-PEG1-CH2COO-Cl
CAS Number 79598-49-5
Molecular Formula C4H6ClN3O2
Molecular Weight 163.56 g/mol
Storage Store at -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks). Keep dry and protected from light.

Principle of the Two-Step Conjugation

The bioconjugation strategy involves two sequential reactions. This workflow allows for the purification of the intermediate azide-modified biomolecule before the final conjugation step.

G cluster_0 Step 1: Thiol Alkylation cluster_1 Step 2: Click Chemistry (CuAAC) Biomolecule Biomolecule (Protein with Cys-SH) Azide_Biomolecule Azide-Modified Biomolecule Biomolecule->Azide_Biomolecule Alkylation (pH 7.5-8.5) Linker This compound Linker->Azide_Biomolecule Azide_Biomolecule_2 Azide-Modified Biomolecule Azide_Biomolecule->Azide_Biomolecule_2 Purification (Optional) Alkyne_Molecule Alkyne-Modified Payload/Probe Final_Conjugate Final Bioconjugate Alkyne_Molecule->Final_Conjugate Azide_Biomolecule_2->Final_Conjugate Cu(I) Catalyst Sodium Ascorbate

Step 1: Thiol Alkylation. The chloroacetyl group of the linker reacts with a free sulfhydryl group on a cysteine residue via a nucleophilic substitution (SN2) reaction. This reaction is highly selective for thiols, especially within a controlled pH range of 7.5-8.5, which facilitates the deprotonation of the thiol to the more nucleophilic thiolate anion.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The azide-modified biomolecule is then reacted with a molecule containing a terminal alkyne. This "click" reaction is catalyzed by Copper(I) and forms a highly stable triazole linkage. It is known for its high efficiency, specificity, and biocompatibility, as neither azide nor alkyne groups are naturally present in biomolecules.

Experimental Protocols

Protocol 1: Thiol Alkylation to Generate Azide-Modified Protein

This protocol describes the modification of a protein containing accessible cysteine residues with this compound.

A. Materials Required:

  • Protein: Protein of interest with at least one free cysteine residue (e.g., antibody, enzyme).

  • This compound Linker: (See Section 1 for storage).

  • Reaction Buffer: Phosphate buffer (50-100 mM) with 1-5 mM EDTA, pH 7.5-8.5.

  • (Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds if necessary.

  • Quenching Reagent: L-cysteine or β-mercaptoethanol (BME).

  • Purification System: Desalting column (e.g., PD-10) or dialysis system appropriate for the protein size.

  • Anhydrous Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

B. Recommended Reaction Conditions:

ParameterRecommended RangeNotes
Protein Concentration 1-10 mg/mLHigher concentrations can improve reaction kinetics.
Linker Molar Excess 5-20 fold over proteinOptimization is required; start with 10-fold excess.
pH 7.5 - 8.5Balances thiol reactivity with protein stability.
Temperature Room Temperature (20-25°C)Can be performed at 4°C for sensitive proteins, but reaction time will increase.
Reaction Time 1 - 4 hoursMonitor progress by LC-MS if possible.

C. Step-by-Step Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to the desired concentration.

    • If the target cysteines are in disulfide bonds, pre-treat the protein with a 5-10 fold molar excess of TCEP for 30-60 minutes at room temperature. Note: Remove excess TCEP using a desalting column before proceeding, as it can react with the chloroacetyl linker.

  • Linker Preparation:

    • Immediately before use, prepare a stock solution of this compound (e.g., 10-50 mM) in anhydrous DMF or DMSO.

  • Alkylation Reaction:

    • Add the calculated volume of the linker stock solution to the protein solution.

    • Incubate at room temperature with gentle mixing for 1-4 hours.

  • Quenching:

    • Add a quenching reagent (e.g., L-cysteine) to a final concentration of ~10 mM to react with any excess chloroacetyl linker. Incubate for 15-30 minutes.

  • Purification:

    • Remove the excess linker and reaction byproducts by passing the mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). Alternatively, perform dialysis.

  • Characterization and Storage:

    • Confirm the modification using mass spectrometry (e.g., MALDI-TOF or ESI-MS), which should show a mass increase corresponding to the linker.

    • Store the purified azide-modified protein at -20°C or -80°C.

Protocol 2: Click Chemistry (CuAAC) Conjugation

This protocol describes the conjugation of an alkyne-containing molecule to the azide-modified protein from Protocol 1.

A. Materials Required:

  • Azide-Modified Protein: Purified product from Protocol 1.

  • Alkyne-Payload: The alkyne-modified molecule to be conjugated (e.g., fluorescent dye, drug).

  • Copper(II) Sulfate (CuSO4): Prepare a 20-100 mM stock in water.

  • Copper Ligand (Optional but Recommended): THPTA or TBTA. Prepare a 100-200 mM stock in water or DMSO/water. The ligand protects the protein from oxidative damage and accelerates the reaction.

  • Reducing Agent: Sodium Ascorbate. Prepare a 100-300 mM stock in water immediately before use.

  • Purification System: Size-exclusion chromatography (SEC) or other appropriate chromatography method.

B. Recommended Reaction Conditions:

ParameterRecommended Final Concentration
Azide-Modified Protein10-100 µM (e.g., ~0.5-5 mg/mL)
Alkyne-Payload2-10 fold molar excess over protein
CuSO450-250 µM
Ligand (THPTA/TBTA)250-1250 µM (Maintain 5:1 ratio with CuSO4)
Sodium Ascorbate1-5 mM

C. Step-by-Step Procedure:

  • Prepare Click Reaction Components:

    • In a microcentrifuge tube, add the azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

    • Add the alkyne-payload from a stock solution.

  • Prepare Catalyst Premix (Recommended):

    • In a separate tube, mix the CuSO4 stock solution with the ligand stock solution. For example, mix 2.5 µL of 20 mM CuSO4 with 5 µL of 50 mM ligand stock. Let it complex for 1-2 minutes.

  • Initiate the Click Reaction:

    • Add the CuSO4/ligand premix to the protein/alkyne mixture and mix gently.

    • Add the freshly prepared sodium ascorbate solution to initiate the reaction.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours, protected from light if using a fluorescent payload.

  • Purification:

    • Purify the final bioconjugate from excess reagents and catalyst using size-exclusion chromatography (SEC) or another suitable method.

  • Characterization:

    • Analyze the final conjugate by SDS-PAGE (expect a band shift), UV-Vis spectroscopy (if the payload is a chromophore), and mass spectrometry to confirm successful conjugation and determine the degree of labeling.

Visualization of Reaction Mechanism

The following diagram illustrates the key chemical transformations occurring during the two-step conjugation process.

G

Troubleshooting

ProblemPossible CauseSuggested Solution
Low/No Alkylation (Step 1) Inaccessible or oxidized cysteines.Reduce protein with TCEP and purify before reaction. Consider partial denaturation if cysteines are buried.
Incorrect pH.Ensure reaction buffer pH is between 7.5 and 8.5 for optimal thiol reactivity.
Degraded linker.Use fresh linker stock. Ensure anhydrous solvent for stock preparation.
Low/No Click Reaction (Step 2) Oxidized Cu(I) catalyst.Use a freshly prepared sodium ascorbate solution. Increase ascorbate concentration.
Protein damage during reaction.Use a copper ligand like THPTA or TBTA to protect the protein.
Steric hindrance.If the alkyne group is sterically hindered, a longer PEG spacer on the payload molecule may be required.
Protein Precipitation Protein instability at reaction pH.Perform the reaction at 4°C or screen for a more optimal buffer.
Copper-induced aggregation.Ensure a sufficient excess of copper ligand (e.g., 5:1 ligand:copper ratio).

References

Application Notes and Protocols for Click Chemistry with Azido-PEG1-CH2COO-Cl and Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules like peptides, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties.[1][2] This modification can lead to improved solubility, increased in-vivo stability against proteolytic degradation, reduced immunogenicity, and an extended circulation half-life by minimizing renal clearance.[1][2][3]

Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a powerful tool for bioconjugation due to its high efficiency, specificity, and biocompatibility. This reaction forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule. An alternative, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), circumvents the need for a copper catalyst, which can be beneficial for in vivo applications to avoid potential cytotoxicity.

This document provides detailed application notes and protocols for the PEGylation of peptides using Azido-PEG1-CH2COO-Cl, followed by a subsequent click chemistry reaction. Two primary approaches are detailed: the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) methods.

Overview of the Two-Step Conjugation Process

The conjugation of a peptide with this compound via click chemistry is a two-step process.

Step 1: Peptide Modification with this compound. The this compound reagent is an amine-reactive linker. The chloroacetyl group reacts with primary amines on the peptide, such as the N-terminal amine or the epsilon-amine of lysine residues, to form a stable amide bond. This initial step introduces the azide-PEG moiety onto the peptide.

Step 2: Click Chemistry Reaction. The azide-functionalized peptide can then be conjugated to an alkyne-containing molecule of interest (e.g., a small molecule drug, a fluorescent dye, or another peptide) via either CuAAC or SPAAC.

Experimental Protocols

Protocol 1: Modification of Peptides with this compound

This protocol describes the initial step of covalently attaching the this compound linker to a peptide.

Materials:

  • Peptide with at least one primary amine group

  • This compound

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC))

Procedure:

  • Peptide Dissolution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve this compound in the anhydrous solvent to a concentration of 10-20 mg/mL.

  • Reaction Incubation: Add a 5- to 20-fold molar excess of the dissolved this compound to the peptide solution. The optimal molar ratio should be determined empirically for each peptide.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by RP-HPLC.

  • Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted this compound.

  • Purification: Purify the azido-PEGylated peptide from excess reagents and byproducts using RP-HPLC.

  • Characterization: Confirm the successful modification and purity of the azido-PEGylated peptide by Mass Spectrometry (MS) and analytical RP-HPLC.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of the azido-PEGylated peptide to an alkyne-containing molecule using a copper catalyst.

Materials:

  • Azido-PEGylated peptide (from Protocol 1)

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand (optional, but recommended to protect the peptide from oxidative damage)

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.0

  • Degassing equipment

Procedure:

  • Reagent Preparation:

    • Dissolve the azido-PEGylated peptide and the alkyne-containing molecule in the Reaction Buffer. A typical starting molar ratio is 1:1.5 (peptide:alkyne).

    • Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (e.g., 250 mM in water).

    • If using a ligand, prepare a stock solution of TBTA in a compatible solvent (e.g., DMSO).

  • Reaction Setup:

    • In a reaction vessel, combine the azido-PEGylated peptide and the alkyne-containing molecule.

    • If using TBTA, add it to the reaction mixture at this point (typically at a concentration equal to the copper sulfate).

    • Degas the reaction mixture thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to prevent oxidation.

  • Initiation of Reaction:

    • Add the CuSO₄ solution to the reaction mixture to a final concentration of 0.1-1 mM.

    • Immediately add the sodium ascorbate solution to a final concentration of 1-5 mM. The solution may turn a faint yellow/orange color, indicating the reduction of Cu(II) to Cu(I).

  • Incubation: Incubate the reaction at room temperature for 1-12 hours with gentle agitation. Monitor the reaction progress by RP-HPLC.

  • Purification: Purify the final peptide-PEG-conjugate using RP-HPLC or Size Exclusion Chromatography (SEC).

  • Characterization: Characterize the purified conjugate by MS to confirm the molecular weight and by analytical RP-HPLC to assess purity.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of the azido-PEGylated peptide to a strained alkyne-containing molecule.

Materials:

  • Azido-PEGylated peptide (from Protocol 1)

  • Strained alkyne-containing molecule (e.g., a DBCO, DIBO, or BCN derivative)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4 or other biocompatible buffer

  • Purification system (e.g., RP-HPLC or SEC)

Procedure:

  • Reagent Preparation:

    • Dissolve the azido-PEGylated peptide in the Reaction Buffer.

    • Dissolve the strained alkyne-containing molecule in a compatible solvent (e.g., DMSO) and then dilute it into the Reaction Buffer.

  • Reaction Incubation:

    • Combine the azido-PEGylated peptide and the strained alkyne-containing molecule in a reaction vessel. A typical starting molar ratio is 1:1.5 (peptide:alkyne).

    • Incubate the reaction at room temperature or 37°C for 1-24 hours. The reaction kinetics will depend on the specific strained alkyne used.

  • Monitoring: Monitor the reaction progress by RP-HPLC.

  • Purification: Purify the final peptide-PEG-conjugate using RP-HPLC or SEC.

  • Characterization: Confirm the identity and purity of the final conjugate by MS and analytical RP-HPLC.

Data Presentation: Quantitative Parameters for Click Chemistry

The following tables summarize typical quantitative data for CuAAC and SPAAC reactions for peptide PEGylation. Note that optimal conditions should be determined empirically for each specific reaction.

Table 1: Typical Reaction Conditions for CuAAC of Peptides

ParameterTypical RangeNotes
Peptide Concentration 0.1 - 5 mMHigher concentrations can increase reaction rates but may also promote aggregation.
Alkyne:Azide Molar Ratio 1.1:1 to 5:1A slight excess of the alkyne component is often used to drive the reaction to completion.
Copper(II) Sulfate 0.1 - 1 mMHigher concentrations can lead to peptide degradation.
Sodium Ascorbate 1 - 5 mMA 5-fold excess relative to CuSO₄ is common to maintain the copper in its active Cu(I) state.
Ligand (e.g., TBTA) 0.1 - 1 mMUsed at a 1:1 ratio with CuSO₄ to stabilize the Cu(I) and protect the peptide.
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature.
Reaction Time 1 - 12 hoursMonitor by HPLC to determine the optimal time.
pH 6.5 - 8.0The reaction is generally robust within this pH range.
Typical Yield > 80%Highly dependent on the specific reactants and conditions.

Table 2: Typical Reaction Conditions for SPAAC of Peptides

ParameterTypical RangeNotes
Peptide Concentration 0.1 - 5 mMSimilar considerations as for CuAAC.
Alkyne:Azide Molar Ratio 1.1:1 to 3:1A modest excess of the strained alkyne is generally sufficient.
Temperature Room Temperature to 37°CCan be performed at physiological temperatures, making it suitable for in vitro and in vivo applications.
Reaction Time 1 - 24 hoursReaction kinetics are dependent on the specific strained alkyne used.
pH 7.0 - 8.0Typically performed in biocompatible buffers like PBS.
Typical Yield > 70%Yields are generally high but can vary based on the reactivity of the strained alkyne.

Purification and Characterization

Purification of the PEGylated peptide conjugates is crucial to remove unreacted starting materials and byproducts.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A powerful technique for purifying peptides and their conjugates based on hydrophobicity. A C18 column is commonly used with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA).

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. This method is effective for removing smaller unreacted molecules from the larger PEGylated product.

  • Ion Exchange Chromatography (IEX): Separates molecules based on charge. PEGylation can shield charges on the peptide surface, altering its elution profile and allowing for separation from the un-PEGylated peptide.

Characterization of the final product is essential to confirm its identity and purity.

  • Mass Spectrometry (MS): Techniques such as ESI-MS or MALDI-TOF MS are used to determine the molecular weight of the PEGylated peptide, confirming successful conjugation.

  • Analytical RP-HPLC: Used to assess the purity of the final product.

Visualizations

experimental_workflow cluster_step1 Step 1: Peptide Azido-PEGylation cluster_step2 Step 2: Click Chemistry Conjugation peptide Peptide (with -NH2 group) reaction1 Amine-Reactive Conjugation peptide->reaction1 peg_reagent This compound peg_reagent->reaction1 azido_peptide Azido-PEGylated Peptide reaction1->azido_peptide purification1 RP-HPLC Purification azido_peptide->purification1 char1 MS/HPLC Characterization purification1->char1 reaction2 CuAAC or SPAAC Reaction char1->reaction2 To Step 2 alkyne Alkyne-modified Molecule alkyne->reaction2 final_conjugate Final Peptide-PEG Conjugate reaction2->final_conjugate purification2 HPLC/SEC Purification final_conjugate->purification2 char2 MS/HPLC Characterization purification2->char2

Caption: Experimental workflow for peptide PEGylation and click chemistry conjugation.

Caption: Chemical reactions for peptide modification and click chemistry.

References

Application Notes and Protocols for Protein Labeling with Azido-PEG1-CH2COO-Cl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the covalent labeling of proteins using Azido-PEG1-CH2COO-Cl, a bifunctional reagent that introduces an azide moiety onto protein surfaces. This two-step labeling strategy first involves the acylation of nucleophilic amino acid residues, primarily the ε-amino group of lysines, by the chloroacetyl group of the reagent. The incorporated azide then serves as a versatile chemical handle for subsequent bioorthogonal "click chemistry" reactions, enabling the attachment of a wide range of reporter molecules, such as fluorophores, biotin, or drug molecules. This methodology is a valuable tool for various applications in research and drug development, including protein tracking, visualization, and the construction of antibody-drug conjugates.

Chemical Principle

The protein labeling process with this compound occurs in two main stages:

  • N-Chloroacetylation: The chloroacetyl group of this compound reacts with nucleophilic residues on the protein surface. The primary targets are the deprotonated ε-amino groups of lysine residues and the α-amino group of the N-terminus. This reaction forms a stable amide bond, covalently attaching the Azido-PEG linker to the protein.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide group introduced onto the protein is then specifically reacted with a terminal alkyne-functionalized molecule of interest (e.g., a fluorescent dye, biotin, or a drug molecule) in the presence of a copper(I) catalyst. This "click" reaction is highly efficient and specific, forming a stable triazole linkage.

Quantitative Data Summary

The efficiency of the labeling process is dependent on several factors, including the protein's surface accessibility of reactive residues, pH, and reagent concentrations. The following tables provide a summary of typical reaction parameters and expected efficiencies based on data from similar bioconjugation reactions.

Table 1: Optimal Conditions for Protein N-Chloroacetylation

ParameterRecommended RangeNotes
pH 7.5 - 8.5A slightly basic pH promotes the deprotonation of lysine's ε-amino group, increasing its nucleophilicity.
Temperature 4 - 25 °CLower temperatures can be used to minimize protein degradation, though the reaction may proceed more slowly.
Reagent Molar Excess 10 - 50 foldThe optimal excess of this compound over the protein depends on the number of accessible lysines and the desired degree of labeling.
Reaction Time 1 - 4 hoursReaction progress can be monitored by mass spectrometry.
Buffer Phosphate, HEPES, or BicarbonateAvoid buffers containing primary amines (e.g., Tris) as they will compete for the labeling reagent.

Table 2: Representative Efficiency of the Two-Step Labeling Protocol

StepParameterTypical EfficiencyAnalytical Method for Verification
N-Chloroacetylation Degree of Labeling (DOL)1 - 10 azides per proteinMass Spectrometry (MALDI-TOF or ESI-MS)
CuAAC Click Reaction Conjugation Yield> 90%SDS-PAGE with fluorescent imaging, Western Blot, Mass Spectrometry

Experimental Protocols

Protocol 1: N-Chloroacetylation of a Target Protein

This protocol describes the first step of labeling, where the this compound reagent is covalently attached to the target protein.

Materials:

  • Target protein in a suitable buffer (e.g., 1x PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0

  • Desalting column (e.g., PD-10) or spin filtration unit for buffer exchange and removal of excess reagent

Procedure:

  • Protein Preparation:

    • Dissolve or buffer exchange the target protein into the Reaction Buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary amines.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO immediately before use.

  • Labeling Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution. For initial experiments, a 20-fold molar excess is recommended.

    • Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C for 4 hours.

  • Purification:

    • Remove the excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by using a spin filtration unit.

    • Elute/collect the azide-labeled protein in a buffer suitable for the subsequent click chemistry reaction (e.g., 1x PBS, pH 7.4).

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL) by mass spectrometry. The mass increase corresponds to the number of attached Azido-PEG1-CH2COO moieties (Molecular Weight: 163.56 g/mol ).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to conjugate an alkyne-containing molecule to the azide-labeled protein.

Materials:

  • Azide-labeled protein (from Protocol 1) in 1x PBS, pH 7.4

  • Alkyne-containing molecule of interest (e.g., alkyne-fluorophore)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

  • Sodium Ascorbate stock solution (e.g., 200 mM in water, freshly prepared)

  • Desalting column or spin filtration unit for purification

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-labeled protein and the alkyne-containing molecule. A 5-10 fold molar excess of the alkyne probe over the estimated number of azide groups is recommended.

  • Catalyst Preparation (prepare immediately before use):

    • In a separate tube, premix the CuSO₄ and THPTA stock solutions. A 1:5 to 1:10 ratio of CuSO₄ to THPTA is recommended to stabilize the Cu(I) ion.

  • Click Reaction:

    • Add the premixed CuSO₄/THPTA solution to the protein/alkyne mixture. The final concentration of CuSO₄ should be in the range of 0.1 - 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

    • Gently mix and incubate the reaction at room temperature for 1 hour, protected from light if using a fluorescent probe.

  • Purification:

    • Remove the excess reagents and catalyst by using a desalting column or spin filtration.

    • Collect the final labeled protein conjugate.

  • Analysis:

    • Analyze the final product by SDS-PAGE. If a fluorescent alkyne was used, the labeled protein can be visualized by in-gel fluorescence scanning.

    • Confirm the conjugation and purity by mass spectrometry.

Visualizations

G cluster_step1 Step 1: N-Chloroacetylation cluster_step2 Step 2: CuAAC Click Chemistry Protein Protein (with Lysine residues) Reaction1 + Protein->Reaction1 Reagent This compound Reagent->Reaction1 Azide_Protein Azide-Labeled Protein Reaction2 + Azide_Protein->Reaction2 Reaction1->Azide_Protein pH 7.5-8.5 Alkyne_Probe Alkyne-Probe (e.g., Fluorophore) Alkyne_Probe->Reaction2 Labeled_Protein Final Labeled Protein Catalyst Cu(I) Catalyst (CuSO4 + NaAscorbate) Catalyst->Reaction2 Reaction2->Labeled_Protein

Caption: Reaction mechanism of the two-step protein labeling process.

G start Start: Purified Protein prep_protein Buffer Exchange into Reaction Buffer (pH 8.0) start->prep_protein add_reagent Add this compound prep_protein->add_reagent incubate1 Incubate (1-4 hours) add_reagent->incubate1 purify1 Purify Azide-Labeled Protein (Desalting/Spin Filtration) incubate1->purify1 add_alkyne Add Alkyne-Probe and Cu(I) Catalyst purify1->add_alkyne incubate2 Incubate (1 hour) add_alkyne->incubate2 purify2 Purify Final Labeled Protein (Desalting/Spin Filtration) incubate2->purify2 analyze Analyze Labeled Protein (SDS-PAGE, Mass Spec) purify2->analyze end End: Labeled Protein analyze->end

Caption: Experimental workflow for protein labeling with this compound.

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis with Azido-PEG1-CH2COO-Cl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[1][2][3][] The linker, a critical component connecting the antibody and the cytotoxic payload, plays a pivotal role in the stability, pharmacokinetics, and efficacy of the ADC.[5] This document provides detailed application notes and protocols for the synthesis and characterization of ADCs using Azido-PEG1-CH2COO-Cl, a heterobifunctional linker.

The this compound linker features a chloroacetyl group for covalent attachment to primary amines (e.g., lysine residues) on the antibody and an azide group for the subsequent conjugation of a payload via click chemistry. The integrated short polyethylene glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting ADC. This two-step conjugation strategy allows for precise control over the drug-to-antibody ratio (DAR) and leverages the bioorthogonality of click chemistry for efficient payload attachment.

I. Experimental Workflow and Signaling Pathway

The overall process for synthesizing and evaluating an ADC using this compound involves several key stages, from antibody modification to in vitro efficacy testing.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization cluster_evaluation In Vitro Evaluation A Antibody Preparation B Antibody Modification (this compound) A->B C Purification of Azide-Modified Antibody B->C D Payload Conjugation (Click Chemistry) C->D E ADC Purification D->E F DAR Determination (UV-Vis, HIC, MS) E->F G Purity & Aggregation (SEC) E->G H Confirmation (Mass Spectrometry) E->H I Internalization Assay E->I J Cytotoxicity Assay (e.g., MTT, XTT) I->J K Bystander Effect Assay J->K ADC_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Payload Release Target Intracellular Target (e.g., Tubulin, DNA) Payload->Target Binding Apoptosis Apoptosis Target->Apoptosis Cell Death

References

Application of Azido-PEG1-CH2COO-Cl in PROTAC Development: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system. A key component in the design of these heterobifunctional molecules is the linker, which connects the target protein ligand to the E3 ligase ligand. The nature of the linker is critical for the efficacy of the PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.

This document provides detailed application notes and protocols for the use of Azido-PEG1-CH2COO-Cl, a versatile bifunctional linker, in the development of PROTACs. This linker features a single polyethylene glycol (PEG) unit, which can enhance aqueous solubility, connected to an azide group and a chloroacetyl group. The azide functionality allows for efficient conjugation to an alkyne-modified ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), classic examples of "click chemistry". The chloroacetyl group provides a reactive handle for conjugation to amine or hydroxyl groups on the other ligand.

A notable application of this linker is in the synthesis of PROTAC BRD4 Degrader-1 (also known as compound 21 in relevant literature), a potent degrader of the epigenetic reader protein BRD4.[1][2]

Key Features of this compound in PROTAC Synthesis:

  • Bifunctional Nature: Possesses two distinct reactive handles (azide and chloroacetyl) for sequential and controlled conjugation of the target protein and E3 ligase ligands.

  • PEG Spacer: The short PEG chain can improve the physicochemical properties of the resulting PROTAC, such as solubility.

  • "Click Chemistry" Compatibility: The azide group allows for the use of highly efficient and specific click chemistry reactions for ligand conjugation.

Signaling Pathway of PROTAC-Mediated Protein Degradation

The fundamental mechanism of a PROTAC involves hijacking the ubiquitin-proteasome pathway to induce the degradation of a target protein. This process can be visualized as a catalytic cycle.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound based) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein (e.g., BRD4) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Binds Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Catalyzes Ubiquitination->PROTAC Released Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted for Degradation Degradation Protein Degradation Proteasome->Degradation Amino_Acids Recycled Amino Acids Degradation->Amino_Acids

Caption: General mechanism of PROTAC-mediated protein degradation.

Quantitative Data Summary

The following table summarizes the key quantitative data for PROTAC BRD4 Degrader-1, which utilizes a linker derived from this compound.

ParameterValueCell LineTargetReference
Binding Affinity (IC50) 41.8 nM-BRD4 BD1[1][2]
Anti-proliferative Activity (IC50) 0.81 µMTHP-1-[1]
Degradation (DC50) Data not available in abstractTHP-1BRD4
Maximum Degradation (Dmax) Data not available in abstractTHP-1BRD4

Note: The DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum percentage of protein degradation) values are critical for characterizing a PROTAC's efficacy. While the cited publication confirms that PROTAC BRD4 Degrader-1 effectively induces BRD4 degradation, the specific quantitative data was not available in the abstract. Access to the full research article is required for these specific values.

Experimental Protocols

This section provides detailed protocols for the synthesis of a PROTAC using an this compound linker and for the subsequent biological evaluation of its activity.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step synthesis of a PROTAC. It involves an initial amide coupling of the linker to one ligand, followed by a CuAAC "click" reaction to attach the second, alkyne-modified ligand.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start Start Materials: - this compound - Amine-containing Ligand 1 - Alkyne-containing Ligand 2 Step1 Step 1: Amide Coupling Start->Step1 Intermediate Azide-PEG1-Ligand 1 Intermediate Step1->Intermediate Step2 Step 2: CuAAC 'Click' Reaction Intermediate->Step2 Final_PROTAC Final PROTAC Molecule Step2->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification

Caption: A generalized workflow for the synthesis of a PROTAC using this compound.

Step 1: Amide Coupling of this compound with an Amine-Containing Ligand

  • Reagents and Materials:

    • Amine-containing Ligand 1 (e.g., E3 ligase ligand) (1.0 eq)

    • This compound (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Nitrogen atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve the amine-containing Ligand 1 in anhydrous DMF under a nitrogen atmosphere.

    • Add DIPEA to the solution and stir for 15 minutes at room temperature.

    • Add this compound to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the Azide-PEG1-Ligand 1 intermediate.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reagents and Materials:

    • Azide-PEG1-Ligand 1 intermediate (from Step 1) (1.0 eq)

    • Alkyne-containing Ligand 2 (e.g., target protein ligand) (1.1 eq)

    • Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)

    • Sodium ascorbate (0.2 eq)

    • Solvent mixture (e.g., t-BuOH/H2O or DMF)

  • Procedure:

    • Dissolve the Azide-PEG1-Ligand 1 intermediate and the alkyne-containing Ligand 2 in the chosen solvent system.

    • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

    • In another vial, prepare a solution of CuSO4·5H2O in water.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC).

Protocol 2: Western Blotting for Target Protein Degradation

This is the primary assay to directly measure the extent and kinetics of target protein degradation.

Western_Blot_Workflow cluster_wb Western Blotting Workflow Cell_Culture Cell Seeding and Culture Treatment PROTAC Treatment (Dose- and Time-course) Cell_Culture->Treatment Lysis Cell Lysis and Protein Quantification (BCA) Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target Protein & Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Densitometry, DC50, Dmax) Detection->Analysis

Caption: Experimental workflow for Western Blot analysis of PROTAC-induced protein degradation.

  • Procedure:

    • Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • PROTAC Treatment: Treat cells with various concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE: Normalize protein concentrations and separate proteins by SDS-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine Dmax and plot dose-response curves to calculate the DC50.

Protocol 3: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.01 nM to 100 µM) and a vehicle control.

    • Incubation: Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Solubilization: Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.

Protocol 4: Ubiquitination Assay (Immunoprecipitation-Western Blot)

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.

  • Procedure:

    • Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Include appropriate controls.

    • Cell Lysis: Lyse cells in a buffer containing deubiquitinase inhibitors.

    • Immunoprecipitation: Incubate cell lysates with an antibody against the target protein to immunoprecipitate the target protein and its bound interactors.

    • Western Blotting: Elute the immunoprecipitated proteins and analyze by Western blotting using an antibody against ubiquitin. The presence of a high molecular weight smear or distinct bands corresponding to ubiquitinated target protein confirms the mechanism of action.

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its bifunctional nature allows for a modular and efficient approach to PROTAC assembly. The successful use of this linker in the development of potent degraders like PROTAC BRD4 Degrader-1 highlights its utility in the field of targeted protein degradation. The protocols provided herein offer a comprehensive guide for researchers and drug development professionals to synthesize and evaluate PROTACs incorporating this linker, thereby facilitating the discovery of novel therapeutics.

References

Application Notes and Protocols: Fluorescent Labeling of Biomolecules with Azido-PEG1-CH2COO-Cl

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azido-PEG1-CH2COO-Cl is a heterobifunctional linker designed for the versatile modification of biomolecules. It incorporates three key chemical motifs: an azide group for bioorthogonal "click" chemistry, a single polyethylene glycol (PEG) unit to enhance solubility, and a chloroacetyl chloride group for covalent attachment to nucleophilic residues on biomolecules. This linker is particularly valuable in the construction of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs), where precise control over linker chemistry is paramount.[1][2][3] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4][5]

This document provides detailed protocols for a two-step process to fluorescently label biomolecules using this compound, along with representative data and visualizations of the experimental workflow and a relevant signaling pathway.

Principle of the Method

The fluorescent labeling of a target biomolecule using this compound is achieved through a two-stage process:

  • Initial Bioconjugation: The chloroacetyl group of this compound reacts with a nucleophilic functional group on the biomolecule of interest, such as a primary amine (-NH2) found on lysine residues or the N-terminus of a protein. This reaction forms a stable covalent bond, tethering the azido-PEG linker to the biomolecule.

  • Fluorescent Labeling via Click Chemistry: The azide group introduced onto the biomolecule serves as a handle for a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. An alkyne-functionalized fluorescent dye is then "clicked" onto the azide-modified biomolecule, resulting in a stably labeled, fluorescent bioconjugate. This bioorthogonal reaction proceeds with high yield under mild, aqueous conditions and is compatible with a wide range of biomolecules.

Data Presentation

The following tables provide representative quantitative data for the bioconjugation and labeling process. The precise parameters may require optimization for specific biomolecules and fluorescent dyes.

Table 1: Representative Reaction Parameters for Conjugation of this compound to a Biomolecule

ParameterRecommended RangeNotes
Biomolecule Concentration 1-10 mg/mLHigher concentrations can improve reaction efficiency.
Molar Excess of Linker 10-50 foldThe optimal ratio should be determined empirically.
Reaction Buffer Phosphate-buffered saline (PBS) or Bicarbonate bufferpH should be maintained between 7.5 and 8.5 for reaction with amines.
Reaction Temperature 4-25 °CLower temperatures can be used to maintain protein stability.
Incubation Time 1-4 hoursReaction progress can be monitored by mass spectrometry.
Purification Method Size-exclusion chromatography (SEC) or dialysisTo remove unreacted linker.

Table 2: Typical Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ReagentStock ConcentrationFinal ConcentrationMolar Excess (relative to Azide)
Azide-labeled Biomolecule 1-5 mg/mL10-100 µM1x
Alkyne-Fluorophore 10 mM in DMSO50-200 µM2-5x
Copper(II) Sulfate (CuSO₄) 50 mM in H₂O1 mM10-20x
Sodium Ascorbate 100 mM in H₂O (prepare fresh)5 mM50-100x
THPTA (ligand) 100 mM in H₂O1 mM10-20x

Table 3: Representative Efficacy of a Hypothetical BRD4-Targeting PROTAC Synthesized with an Azido-PEG1 Linker

PROTAC CompoundCell LineDC₅₀ (Degradation)Dₘₐₓ (Degradation)Time Point
Hypothetical PROTAC-X MV4;11 (AML)< 10 nM> 90%18 h
Hypothetical PROTAC-X PANC-1 (Pancreatic Cancer)~25 nM> 85%24 h

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Amine-Containing Biomolecule

This protocol describes a general procedure for labeling a protein or other amine-containing biomolecule with this compound.

Materials:

  • Biomolecule of interest (e.g., protein, peptide)

  • This compound

  • Conjugation Buffer: 100 mM sodium bicarbonate, pH 8.3

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography column, dialysis cassette)

Procedure:

  • Biomolecule Preparation: Dissolve the biomolecule in cold Conjugation Buffer to a final concentration of 2-10 mg/mL.

  • Linker Preparation: Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Conjugation Reaction: While gently vortexing the biomolecule solution, slowly add the desired molar excess (e.g., 20-fold) of the this compound stock solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.

  • Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted chloroacetyl groups. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted linker and quenching reagent by size-exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

  • Characterization and Storage: Confirm successful conjugation by mass spectrometry (expecting a mass shift corresponding to the linker). Store the azide-functionalized biomolecule under conditions appropriate for the parent molecule, typically at -20°C or -80°C.

Protocol 2: Fluorescent Labeling of Azide-Functionalized Biomolecule via CuAAC

This protocol details the "click" reaction to label the azide-functionalized biomolecule with an alkyne-containing fluorescent dye.

Materials:

  • Azide-functionalized biomolecule (from Protocol 1)

  • Alkyne-functionalized fluorescent dye (e.g., Alkyne-Cy5)

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Reaction Buffer: PBS, pH 7.4

  • Anhydrous DMSO

  • Purification system (e.g., size-exclusion chromatography column, dialysis cassette)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkyne-fluorophore in anhydrous DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of THPTA in deionized water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, dilute the azide-functionalized biomolecule to a final concentration of 1-5 mg/mL in Reaction Buffer.

    • Add the alkyne-fluorophore stock solution to achieve a 2-5 fold molar excess over the biomolecule.

    • Add the THPTA stock solution to a final concentration of 1 mM.

  • Click Reaction Initiation:

    • In a separate tube, premix the CuSO₄ stock solution and the freshly prepared sodium ascorbate stock solution.

    • Add the CuSO₄/sodium ascorbate mixture to the biomolecule solution to final concentrations of 1 mM and 5 mM, respectively. Mix gently but thoroughly.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Remove the catalyst and excess fluorophore using a size-exclusion chromatography column or dialysis against PBS, pH 7.4.

  • Characterization and Storage:

    • Determine the protein concentration and degree of labeling (DOL) by measuring the absorbance at 280 nm and the excitation maximum of the fluorophore.

    • Store the fluorescently labeled biomolecule under appropriate conditions (typically 4°C for short-term or -80°C for long-term storage), protected from light.

Mandatory Visualization

G cluster_0 Step 1: Biomolecule Functionalization cluster_1 Step 2: Fluorescent Labeling Biomolecule Amine-Containing Biomolecule (e.g., Protein) Conjugation Conjugation Reaction (pH 7.5-8.5) Biomolecule->Conjugation Linker This compound Linker->Conjugation Azide_Biomolecule Azide-Functionalized Biomolecule Conjugation->Azide_Biomolecule Purification1 Purification (SEC or Dialysis) Azide_Biomolecule->Purification1 Purified_Azide_Biomolecule Purified Azide-Functionalized Biomolecule Purification1->Purified_Azide_Biomolecule Click_Reaction CuAAC Click Reaction (CuSO₄, Ascorbate, THPTA) Purified_Azide_Biomolecule->Click_Reaction Alkyne_Dye Alkyne-Fluorophore Alkyne_Dye->Click_Reaction Labeled_Biomolecule Fluorescently Labeled Biomolecule Click_Reaction->Labeled_Biomolecule Purification2 Purification (SEC or Dialysis) Labeled_Biomolecule->Purification2 Final_Product Final Labeled Product Purification2->Final_Product G cluster_0 PROTAC-Mediated Degradation cluster_1 Ubiquitin-Proteasome System cluster_2 Downstream Cellular Effects PROTAC PROTAC (with Azido-PEG1 Linker) Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex binds BRD4 BRD4 Protein (Target) BRD4->Ternary_Complex binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex recruited Ubiquitination Poly-Ubiquitination of BRD4 Ternary_Complex->Ubiquitination catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome recognized by Degradation BRD4 Degradation Proteasome->Degradation mediates Peptides Degraded Peptides Degradation->Peptides cMYC c-MYC Gene Degradation->cMYC prevents transcription of Transcription_Down Transcription Repression cMYC->Transcription_Down Apoptosis Apoptosis / Anti-proliferative Effects Transcription_Down->Apoptosis leads to

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG1-CH2COO-Cl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and specific method for the covalent ligation of molecules. This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide. The heterobifunctional linker, Azido-PEG1-CH2COO-Cl, is designed for sequential, orthogonal conjugations. It incorporates an azide group for CuAAC and a chloroacetate group for subsequent nucleophilic substitution, typically with a thiol-containing molecule. This orthogonality allows for a stepwise approach to synthesizing complex bioconjugates, such as antibody-drug conjugates (ADCs) or targeted drug delivery systems, where precise control over connectivity is crucial.

These application notes provide a detailed protocol for the CuAAC reaction with this compound, followed by a subsequent S-alkylation reaction.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the sequential CuAAC and S-alkylation reactions. These values are based on established literature for similar bioconjugation reactions and should be optimized for specific applications.

Table 1: Typical Reaction Conditions for CuAAC with this compound

ParameterTypical Range/ValueNotes
Reactants This compound, Alkyne-functionalized moleculeMolar ratio of azide to alkyne is typically 1:1 to 1.5:1.
Copper Source CuSO₄·5H₂OOften used with a reducing agent to generate Cu(I) in situ.
Reducing Agent Sodium AscorbateTypically used in 5-10 fold excess relative to the copper salt.
Copper Ligand TBTA, THPTAA 1:5 molar ratio of copper to ligand is often used to protect biomolecules.
Solvent DMSO, t-BuOH/H₂O mixture, PBS (pH 7.4)The choice of solvent depends on the solubility of the reactants.
Temperature Room Temperature to 50°CReactions are often performed at room temperature, but gentle heating can increase the rate.
Reaction Time 1-4 hoursReaction completion should be monitored by TLC, LC-MS, or ¹H NMR.
Typical Yield >90%Highly dependent on substrates and reaction conditions.

Table 2: Typical Reaction Conditions for S-Alkylation with the Chloroacetate Moiety

ParameterTypical Range/ValueNotes
Reactants Triazole-PEG1-CH2COO-Cl (product from CuAAC), Thiol-containing moleculeA slight excess of the thiol component (1.1-1.5 equivalents) is often used.
Base DIPEA, Et₃NA non-nucleophilic base is used to deprotonate the thiol.
Solvent DMF, DMSO, AcetonitrileAnhydrous conditions are recommended.
Temperature Room TemperatureThe reaction is typically carried out at room temperature.
Reaction Time 2-12 hoursMonitored by TLC or LC-MS.
Typical Yield >85%Dependent on the specific thiol and reaction conditions.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the first step of the sequential conjugation, reacting the azide group of this compound with an alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., DMSO, t-BuOH/H₂O 1:1 mixture)

  • Deionized water

  • Nitrogen or Argon gas (for deoxygenation, optional but recommended)

Procedure:

  • Reactant Preparation:

    • In a suitable reaction vessel, dissolve the alkyne-functionalized molecule (1 equivalent) and this compound (1.1 equivalents) in the chosen solvent. If using a biomolecule in an aqueous buffer, ensure all components are soluble.

  • Catalyst Preparation:

    • In a separate microcentrifuge tube, prepare the copper/ligand premix. For a final copper concentration of 100-250 µM, mix the CuSO₄ stock solution and the ligand stock solution in a 1:5 molar ratio.[1] This helps to protect sensitive biomolecules from oxidative damage.

  • Reaction Setup:

    • To the solution of the azide and alkyne, add the copper/ligand premix.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (5-10 equivalents relative to copper).

    • If the reaction is sensitive to oxygen, deoxygenate the solvent by bubbling with nitrogen or argon for 15-20 minutes before adding the catalyst and reducing agent.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR) until the starting materials are consumed (typically 1-4 hours).

  • Purification:

    • Upon completion, the product, Triazole-PEG1-CH2COO-Cl, can be purified. For small molecules, this may involve aqueous workup and column chromatography. For bioconjugates, purification is typically achieved by size-exclusion chromatography or dialysis to remove excess reagents and the copper catalyst.

Protocol 2: S-Alkylation of the Chloroacetate Moiety

This protocol outlines the second step, where the chloroacetate group of the purified product from Protocol 1 is reacted with a thiol-containing molecule.

Materials:

  • Purified Triazole-PEG1-CH2COO-Cl (from Protocol 1)

  • Thiol-containing molecule of interest

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., DMF, DMSO)

Procedure:

  • Reactant Preparation:

    • Dissolve the purified Triazole-PEG1-CH2COO-Cl (1 equivalent) in the anhydrous solvent in a clean, dry reaction vessel.

    • In a separate container, dissolve the thiol-containing molecule (1.2 equivalents).

  • Reaction Setup:

    • To the solution of Triazole-PEG1-CH2COO-Cl, add the thiol-containing molecule.

    • Add the non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) to the reaction mixture.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Purification:

    • Once the reaction is complete, the final conjugate can be purified. For small molecules, this may involve removal of the solvent under reduced pressure followed by column chromatography. For bioconjugates, purification is typically performed using size-exclusion chromatography or dialysis to remove excess reagents and byproducts.

Visualizations

CuAAC_Workflow cluster_step1 Step 1: CuAAC Reaction cluster_step2 Step 2: S-Alkylation A This compound F Triazole-PEG1-CH2COO-Cl A->F B Alkyne-functionalized Molecule B->F C Cu(I) Catalyst (CuSO4 + NaAsc) C->F D Ligand (e.g., TBTA) D->F E Solvent E->F J Final Conjugate F->J G Thiol-containing Molecule G->J H Base (e.g., DIPEA) H->J I Anhydrous Solvent I->J CuAAC_Mechanism cluster_CuAAC CuAAC Reaction Mechanism Alkyne R1-C≡CH Copper_Acetylide R1-C≡C-Cu(I) Alkyne->Copper_Acetylide + Cu(I) Cu_I Cu(I) Metallacycle Cu(I)-Triazole Intermediate Copper_Acetylide->Metallacycle + R2-N3 Azide R2-N3 Azide->Metallacycle Triazole 1,4-Disubstituted Triazole Metallacycle->Triazole Protonolysis

References

Application Notes: Copper-Free Click Chemistry Protocol for Azido-PEG1-CH2COO-Cl

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), has become an indispensable tool in chemical biology, drug development, and materials science.[1][2] This bioorthogonal reaction enables the efficient and specific covalent linking of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][3] The reaction's driving force stems from the high ring strain of cyclooctynes, such as dibenzocyclooctyne (DBCO), which significantly lowers the activation energy for the [3+2] cycloaddition with an azide, forming a stable triazole linkage.

The molecule Azido-PEG1-CH2COO-Cl is a bifunctional, alkyl/ether-based PROTAC linker. It features two key reactive groups:

  • An azide group (-N3) for participation in copper-free click chemistry (SPAAC) reactions with molecules containing strained alkynes like DBCO or BCN.

  • An acetyl chloride group (-COO-Cl) for facile conjugation to nucleophiles such as amines (-NH2) or hydroxyls (-OH) on proteins, small molecules, or surfaces.

This dual functionality makes this compound an excellent linker for modular synthesis strategies, allowing for the precise, stepwise construction of complex bioconjugates.

Reaction Mechanism and Kinetics

The SPAAC reaction is a concerted [3+2] cycloaddition between a strained cyclooctyne (e.g., DBCO) and an azide. The release of the high ring strain in the cyclooctyne drives the reaction forward under physiological conditions, resulting in a stable triazole product. The reaction is highly selective, as both azide and cyclooctyne moieties are largely absent from and non-reactive with native biological molecules.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide Molecule-Linker-N₃ (Azido-PEG1-CH2COO-Conjugate) Triazole Stable Triazole Conjugate Azide->Triazole + Strain-Promoted Cycloaddition (SPAAC) DBCO DBCO-Molecule DBCO->Triazole

Caption: General mechanism of the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

The choice of cyclooctyne is critical as it dictates the reaction rate. The performance of various cyclooctynes can be compared using their second-order rate constants.

Table 1: Comparative Reaction Kinetics of Common Cyclooctynes

Cyclooctyne Reagent Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) Reference
DBCO (Dibenzocyclooctyne) ~0.1
BCN (Bicyclononyne) 0.14
DIBO 0.17

| DIFO (Difluorinated Cyclooctyne) | 0.076 | |

Experimental Protocols

The use of this compound involves a two-stage process:

  • Stage 1: Conjugation of the acid chloride moiety to a primary amine on a molecule of interest (e.g., a protein, peptide, or small molecule drug).

  • Stage 2: Copper-free click reaction of the newly installed azide with a DBCO-functionalized molecule.

Stage 1: Protocol for Amine Conjugation

This protocol describes the general procedure for reacting the acid chloride group of this compound with an amine-containing molecule.

Materials and Reagents:

  • Molecule of interest with a primary amine (Target-NH2)

  • This compound

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Reaction vessel (glass vial with a magnetic stirrer)

  • Purification system (e.g., HPLC, column chromatography)

Procedure:

  • Dissolve the Target-NH2 molecule in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add 1.5 to 2.0 equivalents of the tertiary amine base to the solution. This will act as an acid scavenger.

  • In a separate vial, dissolve 1.2 equivalents of this compound in the anhydrous solvent.

  • Add the this compound solution dropwise to the stirring Target-NH2 solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC).

  • Upon completion, quench the reaction by adding a small amount of water or methanol.

  • Purify the resulting azide-functionalized product (Target-Linker-N3) using HPLC or column chromatography to remove excess reagents and byproducts.

  • Confirm the structure and purity of the product via LC-MS and NMR.

Stage 2: Protocol for Copper-Free Click Reaction (SPAAC)

This protocol details the reaction between the azide-functionalized molecule (Target-Linker-N3) and a DBCO-containing molecule (DBCO-Probe).

Materials and Reagents:

  • Azide-functionalized molecule (Target-Linker-N3) from Stage 1

  • DBCO-functionalized molecule (DBCO-Probe, e.g., DBCO-Biotin, DBCO-Fluorophore)

  • Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.2-7.6, or other aqueous buffer. Organic co-solvents like DMSO or DMF can be used if solubility is an issue.

  • Reaction vessel (microcentrifuge tube or glass vial)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC), HPLC, or dialysis)

Procedure:

  • Dissolve the Target-Linker-N3 in the chosen reaction buffer to a final concentration of 1-10 mg/mL.

  • Dissolve the DBCO-Probe in DMSO or the reaction buffer to create a stock solution (e.g., 10 mM).

  • Add 1.5 to 10 molar equivalents of the DBCO-Probe stock solution to the Target-Linker-N3 solution. The optimal ratio may require empirical determination.

  • Mix the solution thoroughly by vortexing or gentle agitation.

  • Incubate the reaction for 2-4 hours at room temperature or 1 hour at 37°C. For some substrates, longer incubation times (up to 17 hours) may improve yield. Protect light-sensitive fluorophores from light during incubation.

  • Monitor the reaction. The consumption of the DBCO reagent can be followed by measuring the decrease in absorbance at ~309 nm.

  • Upon completion, remove the unreacted DBCO-Probe and other small molecules. For protein conjugates, this can be achieved using desalting columns, SEC, or dialysis. For small molecule conjugates, HPLC is recommended.

  • Characterize the final conjugate using appropriate methods (e.g., SDS-PAGE for proteins, LC-MS, UV-Vis spectroscopy).

Table 2: General Parameters for Copper-Free Click Reaction

Parameter Recommended Range Notes
Molar Ratio (DBCO:Azide) 1.5:1 to 20:1 Higher excess can drive the reaction to completion but requires more rigorous purification. Start with 10:1.
Solvent PBS (pH 7.2-7.6), with up to 20% DMSO/DMF Ensure final pH is between 7.0 and 8.5.
Temperature Room Temperature to 37°C Reaction is efficient at physiological temperatures.

| Reaction Time | 1 - 17 hours | Typically complete within 4 hours. Monitor for optimization. |

Experimental Workflow Visualization

The following diagram outlines the complete workflow from initial conjugation to the final clicked product.

Experimental_Workflow cluster_stage1 Stage 1: Amine Conjugation cluster_stage2 Stage 2: Copper-Free Click Reaction (SPAAC) start Target Molecule (R-NH₂) + Azido-PEG1-CH₂COO-Cl react1 React in Anhydrous Solvent + Tertiary Base (e.g., TEA) (2-4h, RT) start->react1 purify1 Purification 1 (HPLC / Chromatography) react1->purify1 product1 Intermediate Product: Target-Linker-N₃ purify1->product1 react2 Mix & Incubate in Buffer (pH 7.4) (2-4h, RT or 37°C) product1->react2 Add DBCO-Probe (1.5 - 10 eq.) reagent2 DBCO-Probe (e.g., DBCO-Fluorophore) reagent2->react2 purify2 Purification 2 (SEC / Dialysis / HPLC) react2->purify2 final_product Final Conjugate: Target-Linker-Triazole-Probe purify2->final_product

Caption: Workflow for two-stage conjugation using this compound.

References

Troubleshooting & Optimization

How to optimize reaction yield for Azido-PEG1-CH2COO-Cl conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing reaction yield for Azido-PEG1-CH2COO-Cl conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions to enhance the success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive group on this compound for conjugation to proteins or small molecules?

A1: The primary reactive group for conjugation to amine-containing molecules is the acid chloride (-COCl). This group reacts readily with primary and secondary amines to form a stable amide bond. The azide group (-N3) is reserved for subsequent "click chemistry" reactions.

Q2: Why is a base required for the reaction?

A2: The reaction between an acyl chloride and an amine produces hydrochloric acid (HCl) as a byproduct.[1][2][3] This acid can protonate the amine starting material, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is added to neutralize the HCl as it is formed, allowing the reaction to proceed to completion.[4][5]

Q3: What is the optimal pH for this conjugation?

A3: The reaction is typically not run in an aqueous buffer due to the high reactivity of the acid chloride with water. It is performed in an anhydrous aprotic solvent with a tertiary amine base. If working with biomolecules that require aqueous conditions, it is crucial to work quickly at a slightly basic pH (7.5-8.5) to ensure the amine is deprotonated and sufficiently nucleophilic, while minimizing hydrolysis of the acid chloride. However, for this specific reagent, anhydrous organic solvents are strongly recommended.

Q4: How should I store and handle this compound?

A4: this compound is highly sensitive to moisture. It should be stored under an inert gas (argon or nitrogen) at -20°C and protected from light. Before use, the vial should be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the reagent.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or more quantitatively by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By analyzing small aliquots of the reaction mixture over time, you can track the consumption of the amine-containing starting material and the appearance of the PEGylated product.

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of this compound to amine-containing molecules.

Issue 1: Low or No Product Formation

dot

LowYield_Troubleshooting start Low or No Product Formation reagent_degradation Reagent Degradation? start->reagent_degradation Possible Cause suboptimal_conditions Suboptimal Reaction Conditions? start->suboptimal_conditions Possible Cause amine_issue Amine Substrate Issue? start->amine_issue Possible Cause check_reagent Check Reagent Quality: - Use fresh this compound. - Ensure anhydrous solvent and fresh base. reagent_degradation->check_reagent Solution optimize_stoichiometry Optimize Stoichiometry: - Increase molar excess of PEG linker (e.g., 1.5-3 eq.). - Ensure at least 2 eq. of base. suboptimal_conditions->optimize_stoichiometry Solution optimize_temp_time Adjust Temperature/Time: - Run reaction at 0°C to RT. - Increase reaction time (monitor by TLC/LC-MS). suboptimal_conditions->optimize_temp_time Solution check_amine Verify Amine Quality & Solubility: - Confirm purity of amine substrate. - Ensure substrate is fully dissolved in the reaction solvent. amine_issue->check_amine Solution

Caption: Troubleshooting workflow for low conjugation yield.

Detailed Explanations:

  • Reagent Degradation: The acid chloride functional group is highly susceptible to hydrolysis. Exposure to moisture, even atmospheric humidity, can convert it to the much less reactive carboxylic acid. Always use fresh, properly stored reagents and anhydrous solvents.

  • Insufficient Base: At least one equivalent of base is required to neutralize the HCl produced for every equivalent of amide formed. Using a slight excess (e.g., 2 equivalents) ensures the reaction medium remains basic and your nucleophile stays active.

  • Steric Hindrance: If the amine on your target molecule is sterically hindered, the reaction may proceed slowly. Increasing the reaction time or temperature (while carefully monitoring for degradation) may be necessary.

  • Low Solubility: If your amine-containing substrate is not fully dissolved in the reaction solvent, the reaction will be slow and inefficient. Ensure complete dissolution before adding the PEG linker.

Issue 2: Presence of Multiple Products or Impurities

dot

Impurities_Troubleshooting start Multiple Products or Impurities hydrolysis Hydrolysis of Acid Chloride? start->hydrolysis Possible Cause multi_pegylation Multiple PEGylation Sites? start->multi_pegylation Possible Cause side_reaction Side Reaction with Base? start->side_reaction Possible Cause use_anhydrous Ensure Anhydrous Conditions: - Use dry solvents (e.g., from a solvent purification system). - Perform reaction under inert gas (Ar or N2). hydrolysis->use_anhydrous Solution control_stoichiometry Control Stoichiometry: - Use a lower molar excess of the PEG linker. - Consider a protection strategy if multiple amines are present. multi_pegylation->control_stoichiometry Solution choose_base Choose Appropriate Base: - Use a bulky, non-nucleophilic base like DIPEA. - Add the base slowly to the reaction mixture. side_reaction->choose_base Solution

Caption: Troubleshooting workflow for product impurities.

Detailed Explanations:

  • Hydrolysis Product: The main impurity is often the hydrolyzed PEG linker (Azido-PEG1-CH2COOH). This can be minimized by strictly adhering to anhydrous reaction conditions.

  • Multiple PEGylations: If your target molecule has multiple amine groups (e.g., lysine residues in a peptide), you may get a mixture of mono-, di-, and multi-PEGylated products. To favor mono-conjugation, use a lower molar excess of the this compound linker.

  • Side Reactions with Base: While tertiary amines like TEA and DIPEA are used as bases, they can sometimes lead to side reactions. For substrates with acidic α-protons, like this compound, a strong, hindered base could potentially promote the formation of a ketene intermediate, leading to undesired byproducts. Using a milder base or carefully controlling the addition and temperature can mitigate this.

Data Presentation: Optimizing Reaction Parameters

The following tables provide illustrative data on how different reaction parameters can influence the yield of the conjugation reaction. Note: These are representative values and actual results may vary depending on the specific amine substrate.

Table 1: Effect of Stoichiometry on Product Yield

Molar Ratio (PEG-linker : Amine)Molar Ratio (Base : Amine)Approximate Yield (%)
1.1 : 12 : 175%
1.5 : 12 : 190%
2.0 : 12 : 1>95% (excess PEG)
1.5 : 11 : 150%

Table 2: Effect of Solvent and Base on Product Yield

Solvent (Anhydrous)Base (2 eq.)Approximate Yield (%)
Dichloromethane (DCM)DIPEA92%
Dichloromethane (DCM)Triethylamine (TEA)88%
Dimethylformamide (DMF)DIPEA95%
Tetrahydrofuran (THF)DIPEA85%

Experimental Protocols

Detailed Protocol for Conjugation of this compound to a Primary Amine

This protocol provides a general method for conjugating the linker to a small molecule or peptide containing a primary amine in an organic solvent.

dot

Conjugation_Workflow prep 1. Reagent Preparation - Dry amine substrate (lyophilize or vacuum). - Use anhydrous solvent (e.g., DMF). - Equilibrate PEG linker to RT before opening. dissolve 2. Dissolve Substrate - Dissolve amine substrate and base (2 eq. DIPEA) in anhydrous DMF under Argon/N2. prep->dissolve add_peg 3. Add PEG Linker - Dissolve this compound (1.5 eq.) in anhydrous DMF. - Add dropwise to the amine solution at 0°C. dissolve->add_peg react 4. Reaction - Allow to warm to room temperature. - Stir for 2-4 hours. - Monitor by LC-MS or TLC. add_peg->react quench 5. Quench (Optional) - Add a small amount of anhydrous methanol to quench excess acid chloride. react->quench purify 6. Purification - Remove solvent under vacuum. - Purify by flash chromatography or preparative HPLC. quench->purify

Caption: General experimental workflow for conjugation.

Materials:

  • Amine-containing molecule (e.g., peptide, small molecule)

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Methanol (for quenching, optional)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, dried in an oven

Procedure:

  • Preparation: Ensure your amine-containing molecule is free of water. If it is a peptide, it should be lyophilized. All glassware should be oven-dried and cooled under a stream of inert gas.

  • Dissolution: In a round-bottom flask under an inert atmosphere, dissolve the amine-containing molecule in anhydrous DMF. Add 2 molar equivalents of DIPEA. Cool the solution to 0°C in an ice bath.

  • PEG Linker Addition: In a separate vial, dissolve 1.5 molar equivalents of this compound in a small amount of anhydrous DMF. Add this solution dropwise to the stirring amine solution over 5-10 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by LC-MS, checking for the disappearance of the starting amine and the appearance of the product at the expected molecular weight.

  • Quenching (Optional): If desired, add a small amount of anhydrous methanol to the reaction to quench any unreacted acid chloride.

  • Purification: Remove the solvent by rotary evaporation under high vacuum. Purify the crude product using an appropriate method such as reversed-phase preparative HPLC for peptides or silica gel flash chromatography for small molecules to isolate the pure Azido-PEG-conjugated product.

References

Technical Support Center: Troubleshooting CuAAC Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during their experiments, ensuring high-yield and high-purity synthesis of 1,4-disubstituted 1,2,3-triazoles.

Frequently Asked Questions (FAQs)

Q1: My CuAAC reaction is showing low or no yield. What are the common causes and how can I fix it?

A1: Low or no product yield in CuAAC reactions can stem from several factors, primarily related to the stability and activity of the copper catalyst and the integrity of your starting materials.

  • Catalyst Inactivation: The active catalyst in CuAAC is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][2][3]

    • Solution:

      • Use a Reducing Agent: Sodium ascorbate is the most common and effective reducing agent to maintain copper in the +1 oxidation state.[4][5] A slight excess is recommended to counteract any dissolved oxygen.

      • Inert Atmosphere: For particularly sensitive reactions, performing the experiment under an inert atmosphere (e.g., nitrogen or argon) can minimize oxygen exposure. Capping reaction vessels is a simple and often effective measure.

      • Stabilizing Ligands: Employ a copper-stabilizing ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (Tris(benzyltriazolylmethyl)amine). These ligands protect the Cu(I) from oxidation and can accelerate the reaction.

  • Poor Substrate Solubility: Aggregation or poor solubility of one or both reactants, especially common with large biomolecules, can prevent them from reacting.

    • Solution:

      • Add Co-solvents: Organic co-solvents like DMSO, DMF, or NMP (up to 10%) can improve the solubility of hydrophobic molecules.

      • Denaturing Conditions: For biomolecules with buried reactive groups, performing the reaction under denaturing conditions can increase accessibility.

  • Copper Sequestration: Your substrate may contain functional groups that strongly chelate copper, making it unavailable for catalysis. Common culprits include thiols (cysteine residues) and histidine tags.

    • Solution:

      • Increase Catalyst Concentration: A higher concentration of both the copper salt and the ligand may be necessary to overcome the sequestration.

      • Add Sacrificial Metal Ions: The addition of Zn(II) or Ni(II) can bind to the chelating groups, leaving the copper free to catalyze the reaction.

  • Inhibitory Buffer Components: Certain buffer components can interfere with the reaction.

    • Solution:

      • Avoid buffers containing high concentrations of chloride ions (>0.2 M) or Tris, as they can compete for copper binding.

      • Use non-coordinating buffers such as phosphate, HEPES, or MOPS. If using a phosphate buffer, pre-mixing the copper sulfate and ligand before addition can prevent the precipitation of copper-phosphate complexes.

Q2: I am observing significant byproduct formation in my reaction. What are these byproducts and how can I minimize them?

A2: The most common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which leads to the formation of a diyne byproduct. Additionally, side reactions involving the degradation of sensitive substrates can occur.

  • Glaser Coupling: This side reaction is promoted by the presence of oxygen and Cu(II).

    • Solution:

      • Minimize Oxygen Exposure: As with preventing catalyst inactivation, capping the reaction vessel or working under an inert atmosphere is crucial.

      • Use of Reducing Agents and Ligands: Sodium ascorbate helps to keep the copper in the Cu(I) state, disfavoring the oxidative pathway. Stabilizing ligands also help to suppress this side reaction.

  • Oxidative Damage to Biomolecules: In bioconjugation reactions, reactive oxygen species (ROS) generated by the Cu(I)/ascorbate system can lead to the oxidation of sensitive amino acid residues like histidine.

    • Solution:

      • Use Protective Ligands: Ligands like THPTA not only accelerate the reaction but also act as sacrificial reductants, protecting biomolecules from oxidative damage. An excess of the ligand (e.g., 5 equivalents relative to copper) is recommended.

  • Byproducts from Ascorbate Oxidation: The oxidation of ascorbate can produce reactive carbonyl compounds, such as dehydroascorbate, which can covalently modify proteins, particularly at lysine and arginine residues.

    • Solution:

      • Use an Additive: Aminoguanidine can be added to the reaction mixture to trap these reactive carbonyl byproducts without inhibiting the CuAAC reaction.

Q3: My reaction with a specific substrate, 2-azidopyridine, is not working. Why is this and is there a solution?

A3: 2-Azidopyridine is a known problematic substrate in standard CuAAC protocols. The pyridine nitrogen and the alpha-nitrogen of the azide group can chelate the copper catalyst, forming a stable six-membered ring that sequesters the catalytically active Cu(I) species and inhibits the reaction.

  • Solution:

    • Change the Copper Source: For chelating azides like 2-azidopyridine, using copper(II) acetate (Cu(OAc)₂) as the catalyst precursor can be highly effective. The chelation by the substrate can facilitate the reduction of Cu(II) to the active Cu(I) catalyst, leading to rapid reaction rates even without a traditional reducing agent.

Troubleshooting Guide

This table summarizes common problems, their potential causes, and recommended solutions for quick reference.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Catalyst Inactivation: Oxidation of Cu(I) to inactive Cu(II). 2. Poor Substrate Solubility: Aggregation of sensitive biomolecules. 3. Copper Sequestration: Substrate contains groups that strongly bind copper. 4. Inhibitory Buffer Components: Buffers with high chloride or Tris concentrations.1. a) Use a reducing agent like sodium ascorbate.     b) Employ a copper-stabilizing ligand (e.g., THPTA, BTTAA). 2. a) Add organic co-solvents like DMSO or DMF (up to 10%). 3. a) Increase the concentration of the copper catalyst and ligand.     b) Add a sacrificial metal ion like Zn(II) or Ni(II). 4. a) Use non-coordinating buffers like phosphate, HEPES, or MOPS.
Byproduct Formation 1. Alkyne Homocoupling (Glaser Coupling): Presence of oxygen. 2. Oxidative Damage to Biomolecules: Reactive oxygen species (ROS) generation. 3. Modification by Ascorbate Byproducts: Reactive carbonyls from ascorbate oxidation.1. a) Minimize oxygen exposure by capping the reaction or using an inert atmosphere. 2. a) Use an excess of a protective ligand like THPTA. 3. a) Add aminoguanidine to the reaction mixture.
Reaction Failure with 2-Azidopyridine Catalyst Chelation: The substrate sequesters the Cu(I) catalyst.1. a) Use copper(II) acetate (Cu(OAc)₂) as the copper source.

Experimental Protocols

General Protocol for CuAAC Bioconjugation

This protocol is a starting point and should be optimized for specific applications.

  • Prepare Stock Solutions:

    • Biomolecule-alkyne in a suitable buffer (e.g., phosphate buffer, pH 7).

    • Cargo-azide in a compatible solvent (e.g., DMSO).

    • CuSO₄ in water (e.g., 20 mM).

    • Ligand (e.g., THPTA) in water (e.g., 50 mM).

    • Sodium ascorbate in water (e.g., 100 mM), freshly prepared.

    • (Optional) Aminoguanidine in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the biomolecule-alkyne solution and the cargo-azide stock solution.

    • In a separate tube, premix the CuSO₄ and ligand solutions. This is crucial to prevent precipitation, especially in phosphate buffers.

    • Add the premixed catalyst-ligand solution to the biomolecule/azide mixture.

    • (Optional) Add the aminoguanidine solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • The final concentrations might be, for example: 25-50 µM biomolecule-alkyne, 2-5 equivalents of cargo-azide, 50-100 µM CuSO₄, 5 equivalents of ligand relative to copper, and 5 mM sodium ascorbate.

  • Reaction and Monitoring:

    • Gently mix the reaction by inverting the tube and then cap it to minimize oxygen exposure.

    • Allow the reaction to proceed at room temperature. Reaction times can vary from minutes to several hours.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE, fluorescence).

Protocol for Chelation-Assisted CuAAC with 2-Azidopyridine

  • Prepare Solutions:

    • Alkyne and 2-azidopyridine in a suitable solvent (e.g., tert-butanol, methanol).

    • Copper(II) acetate (Cu(OAc)₂) as a solid or a stock solution.

  • Reaction Setup:

    • In a reaction vessel, dissolve the alkyne and 2-azidopyridine in the chosen solvent to a concentration of approximately 0.1 M.

    • Add Cu(OAc)₂ (e.g., 5 mol%).

    • Stir the reaction mixture at room temperature.

  • Reaction and Workup:

    • Monitor the reaction progress by TLC or LC-MS. These reactions are often rapid, sometimes completing in minutes.

    • Upon completion, the reaction mixture can be diluted with a solvent like ethyl acetate and washed with water to remove the copper catalyst. The organic layer is then dried and concentrated.

Visual Troubleshooting Guides

CuAAC_Troubleshooting_Workflow start Start CuAAC Reaction check_yield Low or No Yield? start->check_yield cause_catalyst Catalyst Inactivation? check_yield->cause_catalyst Yes success Successful Reaction check_yield->success No cause_solubility Poor Solubility? cause_catalyst->cause_solubility No solution_catalyst Add reducing agent (Ascorbate) Use stabilizing ligand (THPTA) Use inert atmosphere cause_catalyst->solution_catalyst Yes cause_sequestration Copper Sequestration? cause_solubility->cause_sequestration No solution_solubility Add co-solvents (DMSO, DMF) Use denaturing conditions cause_solubility->solution_solubility Yes cause_buffer Inhibitory Buffer? cause_sequestration->cause_buffer No solution_sequestration Increase [Cu] and [Ligand] Add sacrificial metal (Zn(II)) cause_sequestration->solution_sequestration Yes solution_buffer Use non-coordinating buffer (Phosphate, HEPES, MOPS) cause_buffer->solution_buffer Yes solution_catalyst->start solution_solubility->start solution_sequestration->start solution_buffer->start

Caption: Troubleshooting workflow for low CuAAC reaction yield.

Byproduct_Mitigation_Strategy start Byproduct Formation Observed check_byproduct_type Identify Byproduct Type start->check_byproduct_type type_glaser Alkyne Homocoupling (Glaser Product) check_byproduct_type->type_glaser Diyne observed type_ros Oxidative Damage to Biomolecule check_byproduct_type->type_ros Substrate degradation type_ascorbate Protein Modification by Ascorbate Byproducts check_byproduct_type->type_ascorbate Unwanted protein modification solution_glaser Minimize O₂ exposure (cap vial) Ensure sufficient reducing agent type_glaser->solution_glaser solution_ros Use excess protective ligand (THPTA) type_ros->solution_ros solution_ascorbate Add aminoguanidine type_ascorbate->solution_ascorbate end Clean Reaction solution_glaser->end solution_ros->end solution_ascorbate->end

Caption: Strategy for mitigating common CuAAC side reactions.

References

Technical Support Center: Purification of Bioconjugates Synthesized with Azido-PEG1-CH2COO-Cl

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during the purification of bioconjugates synthesized using the heterobifunctional linker, Azido-PEG1-CH2COO-Cl.

This linker enables a two-step conjugation process: an initial reaction involving the chloroacetyl group, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction. Effective purification is critical to remove unreacted starting materials, byproducts, and catalyst residues to ensure the purity and functionality of the final bioconjugate.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect in my crude bioconjugate mixture?

Your crude reaction mixture will likely contain the desired bioconjugate, unreacted biomolecule (protein, antibody, etc.), excess this compound linker, hydrolyzed linker, and reagents from the click chemistry step, including the copper catalyst, ligands, and reducing agents. If the initial chloroacetylation step is not complete, you may also have unreacted chloroacetyl groups on your biomolecule.

Q2: Which purification techniques are most suitable for bioconjugates synthesized with this linker?

A multi-step purification strategy is often necessary. The most common and effective techniques include:

  • Size Exclusion Chromatography (SEC): Ideal for separating the larger bioconjugate from smaller molecules like excess linker and click chemistry reagents.[1]

  • Ion-Exchange Chromatography (IEX): Effective for separating molecules based on differences in their net charge. The conjugation with the linker will likely alter the isoelectric point (pI) of your biomolecule, allowing for separation from the unreacted starting material.

  • Hydrophobic Interaction Chromatography (HIC): Can be used to separate based on hydrophobicity, which may be altered by the PEG linker.

  • Affinity Chromatography: If your biomolecule has an affinity tag (e.g., His-tag), this can be a highly specific first capture step.

  • Dialysis/Ultrafiltration: Useful for removing small molecule impurities and for buffer exchange.[2]

Q3: How does the short PEG chain (PEG1) in the linker affect the purification strategy?

The single ethylene glycol unit in the this compound linker will only cause a small increase in the hydrodynamic radius of the bioconjugate. This may make separation from the unreacted biomolecule by Size Exclusion Chromatography (SEC) challenging if the size difference is minimal. In such cases, Ion-Exchange Chromatography (IEX) or Hydrophobic Interaction Chromatography (HIC) might be more effective as the linker still alters the charge and hydrophobicity of the biomolecule.

Q4: The chloroacetyl group is reactive. What are its primary targets on a protein?

The chloroacetamide group, formed upon reaction of the chloroacetyl group, primarily reacts with the thiol group of cysteine residues through a nucleophilic substitution reaction.[3][4] It can also react with the imidazole side chain of histidine, although this reaction is generally less favorable than with cysteine.[3] Understanding the potential reaction sites on your biomolecule is crucial for characterizing the final conjugate.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of bioconjugates synthesized with this compound.

Problem 1: Low Yield of Purified Bioconjugate
Possible Cause Recommended Solution
Incomplete initial chloroacetylation Optimize the reaction conditions for the chloroacetylation step. This may involve adjusting the pH (typically 7.5-8.5 for targeting cysteines), increasing the molar excess of the linker, and optimizing the reaction time and temperature.
Inefficient click chemistry reaction Ensure all reagents for the click reaction are fresh, especially the sodium ascorbate solution which can oxidize. Use a copper-chelating ligand (e.g., THPTA) to protect the Cu(I) catalyst from oxidation and improve reaction efficiency. Consider performing the reaction under anaerobic conditions.
Steric hindrance The conjugation site on the biomolecule may be sterically hindered, preventing efficient reaction. If possible, consider engineering the biomolecule to introduce a more accessible cysteine residue. For the click reaction, performing it under partially denaturing conditions (if compatible with your biomolecule) might improve accessibility.
Loss of product during purification Ensure the chosen purification resins and membranes are compatible with your bioconjugate and that you are not losing the product during washing or elution steps. Collect and analyze all fractions (flow-through, washes, and elutions) to track your product.
Precipitation of the bioconjugate The bioconjugate may have different solubility properties than the starting biomolecule. Ensure the buffers used throughout the purification process are optimized to maintain the solubility of your conjugate.
Problem 2: Presence of Impurities in the Final Product
Possible Cause Recommended Solution
Residual copper catalyst Copper ions can be cytotoxic and interfere with downstream applications. Remove residual copper by dialysis against a buffer containing a chelating agent like EDTA, followed by dialysis against the final buffer to remove the EDTA. Chelating resins can also be used to capture copper ions.
Unreacted biomolecule co-elutes with the bioconjugate The physicochemical properties of the bioconjugate and the unreacted biomolecule may be very similar. Optimize the gradient in Ion-Exchange or Hydrophobic Interaction Chromatography for better resolution. Consider using a different type of chromatography (e.g., if you used SEC, try IEX).
Excess linker or click chemistry reagents These small molecules should be efficiently removed by Size Exclusion Chromatography or dialysis/ultrafiltration. Ensure the molecular weight cut-off of your SEC column or dialysis membrane is appropriate.
Aggregation of the bioconjugate PEGylation can sometimes lead to aggregation. Analyze your purified product by Size Exclusion Chromatography to detect aggregates. If present, try to optimize the buffer conditions (pH, ionic strength, additives) to minimize aggregation.

Experimental Protocols

Protocol 1: General Purification Workflow

This workflow provides a general strategy for purifying bioconjugates synthesized with this compound. Optimization will be required for each specific bioconjugate.

PurificationWorkflow Start Crude Reaction Mixture Step1 Step 1: Removal of Small Molecules (SEC or Dialysis/Ultrafiltration) Start->Step1 Step2 Step 2: Separation of Bioconjugate from Unreacted Biomolecule (IEX or HIC) Step1->Step2 Step3 Step 3: Polishing Step (Optional) (e.g., SEC to remove aggregates) Step2->Step3 FinalProduct Purified Bioconjugate Step3->FinalProduct Analysis Characterization (SDS-PAGE, Mass Spec, HPLC) FinalProduct->Analysis

Caption: A general multi-step workflow for the purification of bioconjugates.

Protocol 2: Copper Removal by Dialysis

This protocol details the removal of the copper catalyst after the click chemistry reaction.

Materials:

  • Crude bioconjugate solution after click chemistry.

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO).

  • Dialysis buffer 1: Phosphate-buffered saline (PBS) containing 10-50 mM EDTA, pH 7.4.

  • Dialysis buffer 2: PBS, pH 7.4.

  • Large beaker and stir plate.

Methodology:

  • Transfer the crude bioconjugate solution into the dialysis tubing and seal securely.

  • Place the dialysis bag in a beaker with at least 100-fold excess volume of Dialysis Buffer 1.

  • Stir gently at 4°C for 2-4 hours.

  • Replace the buffer with fresh Dialysis Buffer 1 and continue to dialyze for another 2-4 hours or overnight.

  • Change the buffer to Dialysis Buffer 2 (without EDTA) and dialyze for 2-4 hours to remove excess EDTA.

  • Repeat the dialysis against fresh Dialysis Buffer 2 at least two more times.

  • Recover the purified bioconjugate from the dialysis tubing.

Data Presentation

The efficiency of each purification step should be carefully monitored. The following table provides a template for summarizing your purification results.

Purification Step Total Protein (mg) Bioconjugate (mg) Purity (%) Yield (%) Fold Purification
Crude Lysate 1
Affinity Chromatography
Ion-Exchange Chromatography
Size Exclusion Chromatography
  • Total Protein: Determined by a protein concentration assay (e.g., BCA).

  • Bioconjugate: Quantified by a suitable analytical method (e.g., HPLC, densitometry of SDS-PAGE).

  • Purity: Assessed by analytical techniques like analytical SEC or RP-HPLC.

  • Yield: The percentage of the bioconjugate recovered from the previous step.

  • Fold Purification: The increase in purity at each step.

Logical Relationships in Troubleshooting

TroubleshootingLogic ImpureProduct Impure Final Product CheckPurity Assess Purity (HPLC, SDS-PAGE) ImpureProduct->CheckPurity IdentifyContaminant Identify Contaminant CheckPurity->IdentifyContaminant UnreactedBiomolecule Unreacted Biomolecule IdentifyContaminant->UnreactedBiomolecule Co-elution SmallMolecules Excess Linker/ Click Reagents IdentifyContaminant->SmallMolecules Inefficient removal Aggregates Aggregates IdentifyContaminant->Aggregates Formation OptimizeIEX_HIC Optimize IEX/HIC Gradient UnreactedBiomolecule->OptimizeIEX_HIC OptimizeSEC_Dialysis Optimize SEC/ Dialysis Conditions SmallMolecules->OptimizeSEC_Dialysis OptimizeBuffer Optimize Buffer (pH, salt, additives) Aggregates->OptimizeBuffer

Caption: A decision tree for troubleshooting an impure bioconjugate product.

References

Preventing aggregation during protein labeling with PEG linkers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding protein aggregation during labeling with Polyethylene Glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation?

Protein aggregation during PEGylation is a multifaceted issue stemming from several factors that can alter a protein's native stability. The main causes include:

  • Intermolecular Cross-linking: Bifunctional PEG linkers possess reactive groups at both ends, which can inadvertently link multiple protein molecules together, leading to the formation of large, often insoluble, aggregates.[1]

  • Increased Surface Hydrophobicity: While the PEG chain itself is hydrophilic, the linker chemistry can sometimes introduce hydrophobic components (e.g., a methyltetrazine group).[2] Covalent attachment of these groups can create hydrophobic patches on the protein surface, promoting self-association.[2]

  • Alteration of Protein Charge: Labeling reactions commonly target positively charged lysine residues. The neutralization of these charges alters the protein's isoelectric point (pI) and reduces the electrostatic repulsion between molecules, making aggregation more likely.[2]

  • Suboptimal Reaction Conditions: Factors like pH, temperature, and buffer composition are critical for protein stability.[1] Performing the reaction at a pH close to the protein's pI, where it is least soluble, can significantly increase aggregation.

  • High Concentrations: Elevated concentrations of the protein or the PEG linker increase the proximity of molecules, raising the likelihood of intermolecular interactions and aggregation.

  • Poor Reagent Quality: The use of a supposedly monofunctional PEG reagent that is contaminated with bifunctional (diol) species can lead to unexpected cross-linking.

Q2: How does the PEG linker itself (e.g., length, structure) influence aggregation?

The properties of the PEG linker play a significant role. Longer PEG chains can increase the hydrodynamic radius of the protein, which can sometimes offer a steric shielding effect that reduces aggregation and proteolysis. However, the impact of PEG length and structure (linear vs. branched) on stability is highly protein-dependent and can either stabilize, destabilize, or have no effect on the protein. The choice of linker chemistry is also crucial; hydrophilic linkers are generally preferred to avoid increasing the surface hydrophobicity of the conjugate.

Q3: How can I detect and quantify protein aggregation during my experiment?

Several analytical techniques, ranging from simple visual checks to sophisticated biophysical methods, can be used:

  • Visual Inspection & Turbidity: The simplest method is to visually check for cloudiness, precipitation, or an increase in turbidity (measured by absorbance at 350-600 nm).

  • Size Exclusion Chromatography (SEC): SEC is a widely used and robust method to separate and quantify soluble aggregates (dimers, trimers, and higher-order species) from the monomeric protein.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.

  • SDS-PAGE: Under non-reducing conditions, intermolecularly cross-linked aggregates can be visualized as high-molecular-weight bands.

  • Analytical Ultracentrifugation (AUC): AUC is a powerful technique for characterizing the size, shape, and homogeneity of proteins and aggregates in solution.

Troubleshooting Guide

Use this guide to diagnose and resolve aggregation issues encountered during protein labeling.

Problem 1: Instantaneous precipitation is observed upon adding the PEG linker.

Potential CauseRecommended Action
Localized High Reagent Concentration: Adding the PEG linker stock (often in an organic solvent like DMSO) too quickly can cause localized protein denaturation and precipitation.Add the PEG reagent stock solution drop-wise or in small aliquots over time while gently mixing the protein solution.
Suboptimal Buffer Conditions: The reaction buffer's pH may be too close to the protein's pI, or the ionic strength may be incorrect, leading to minimal protein solubility.Optimize the buffer pH to be at least one unit away from the protein's pI. Screen different salt concentrations (e.g., 50-250 mM NaCl) to find the optimal ionic strength.

Problem 2: Aggregation occurs gradually during the reaction incubation period.

Potential CauseRecommended Action
Intermolecular Cross-linking: A bifunctional linker is being used, or the monofunctional reagent is contaminated.If possible, switch to a high-purity, monofunctional PEG linker.
High Degree of Labeling (DoL): Too many PEG molecules are being attached, altering the protein's surface properties (charge, hydrophobicity) to the point of instability.Reduce the molar excess of the PEG linker in the reaction. Perform a titration experiment with different label:protein molar ratios (e.g., 1:1, 3:1, 5:1) to find the optimal balance.
Protein Instability: The protein is inherently unstable under the required reaction conditions (e.g., room temperature for an extended period).Lower the incubation temperature to 4°C, which will slow both the labeling reaction and aggregation processes. You may need to increase the reaction time to compensate.
Disulfide Bond Formation: Free cysteine residues on the protein surface are oxidizing to form intermolecular disulfide bonds, causing aggregation.Add a mild, non-thiol-based reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) at 0.5-1 mM to the reaction buffer.

Problem 3: Aggregation is observed after purification or during storage.

Potential CauseRecommended Action
Inadequate Final Buffer: The storage buffer is not optimal for the newly modified PEG-protein conjugate, which has different physicochemical properties (pI, surface charge) than the unlabeled protein.Screen for a new optimal storage buffer for the purified conjugate. This may require a different pH, higher ionic strength, or the inclusion of stabilizing excipients (see Table 2).
High Protein Concentration: The final concentrated protein solution is prone to aggregation.Store the protein at the lowest concentration that is feasible for downstream applications. If high concentrations are necessary, screen for stabilizing excipients.

Data & Parameters

Table 1: Example Screening Matrix for Optimizing PEGylation Conditions

This matrix provides a starting point for systematically optimizing reaction parameters to minimize aggregation. Vary one parameter at a time while keeping others constant.

ParameterCondition 1Condition 2Condition 3Condition 4
Protein Conc. 1 mg/mL2 mg/mL 5 mg/mL1 mg/mL
PEG:Protein Ratio 5:15:15:110:1
pH 7.47.47.47.4
Temperature 4°C4°C4°C4°C
Table 2: Common Stabilizing Excipients to Prevent Aggregation

If optimizing reaction conditions is insufficient, adding stabilizers to the buffer can significantly improve protein solubility and prevent aggregation.

Excipient ClassExampleTypical ConcentrationMechanism of Action
Amino Acids L-Arginine, Glycine50-100 mMSuppresses non-specific protein-protein interactions.
Sugars / Polyols Sucrose, Trehalose5-10% (w/v)Stabilizes protein structure through preferential exclusion.
Surfactants Polysorbate 20/800.01-0.05% (v/v)Reduces surface tension and prevents adsorption to interfaces.
Osmolytes Glycerol5-20% (v/v)Favors the natively folded state of the protein.

Visual Guides & Workflows

G cluster_0 Aggregation Troubleshooting Workflow start Aggregation Observed q1 When does it occur? start->q1 instant Instantly on reagent addition q1->instant Instantly gradual Gradually during incubation q1->gradual Gradually post_purify After purification or storage q1->post_purify Post-Purification sol1 Action: - Slow/stepwise reagent addition - Optimize buffer (pH, ionic strength) instant->sol1 sol2 Action: - Titrate PEG:protein ratio - Lower reaction temperature - Add stabilizers (Table 2) - Check reagent purity gradual->sol2 sol3 Action: - Screen for new storage buffer - Add stabilizers (Table 2) - Store at lower concentration post_purify->sol3 analyze Analyze Aggregation (SEC, DLS) sol1->analyze sol2->analyze sol3->analyze

Caption: A systematic workflow for troubleshooting protein aggregation.

G cluster_protein Protein Properties cluster_reagent PEG Linker & Reagent cluster_conditions Reaction Conditions center Protein Aggregation During Labeling p_conc High Concentration p_conc->center p_stability Inherent Instability p_stability->center p_charge Surface Charge (pI) p_charge->center r_type Bifunctional Linker r_type->center r_hydro Linker Hydrophobicity r_hydro->center r_purity Reagent Impurity r_purity->center c_ph Suboptimal pH c_ph->center c_temp High Temperature c_temp->center c_buffer Buffer Composition c_buffer->center

Caption: Key factors contributing to protein aggregation during PEGylation.

Experimental Protocols

Protocol 1: Small-Scale Screening for Optimal PEGylation Conditions

Objective: To empirically determine the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation while achieving sufficient labeling.

Materials:

  • Protein stock solution (e.g., 10 mg/mL in a suitable, non-reactive buffer like PBS or HEPES)

  • Activated PEG linker stock solution (e.g., 10-50 mM in anhydrous DMSO)

  • A series of reaction buffers with varying pH values (e.g., pH 6.5, 7.4, 8.0)

  • Microcentrifuge tubes or a 96-well plate

  • Instrumentation for aggregation analysis (e.g., plate reader for turbidity, SEC-HPLC system)

Methodology:

  • Preparation: Thaw protein and PEG linker solutions. Centrifuge the protein stock at >14,000 x g for 10 minutes at 4°C to remove any pre-existing aggregates. Use the supernatant for the experiment.

  • Matrix Setup: Design a screening matrix (see Table 1 for an example). Prepare a series of small-scale reactions (e.g., 20-50 µL final volume) in microcentrifuge tubes or a 96-well plate.

  • Reaction Assembly:

    • Pipette the required volume of protein stock into each tube/well.

    • Add the corresponding reaction buffer to dilute the protein to the target concentration and pH.

    • Initiate the reaction by adding the PEG linker stock solution. Add it slowly while gently vortexing or mixing to avoid localized high concentrations. The final DMSO concentration should ideally be below 5% (v/v).

  • Incubation: Incubate the reactions under the specified temperature conditions (e.g., 4°C or room temperature) for a set period (e.g., 2 hours or overnight).

  • Analysis: After incubation, assess the extent of aggregation in each reaction.

    • Quick Assessment: Centrifuge the tubes at >14,000 x g for 10 minutes. A large, visible pellet indicates significant aggregation.

    • Quantitative Assessment: Analyze each sample using SEC to determine the percentage of monomer vs. aggregate. Alternatively, measure turbidity by reading absorbance at 350 nm.

  • Selection: Identify the conditions that yield the highest percentage of monomeric, labeled protein with the lowest amount of aggregation.

Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC)

Objective: To separate and quantify soluble protein aggregates from the monomeric species in a labeling reaction.

Materials:

  • HPLC or FPLC system with a UV detector (monitoring at 280 nm)

  • SEC column appropriate for the molecular weight range of the protein and its potential oligomers.

  • Mobile Phase (SEC Buffer): A buffer that promotes protein stability and minimizes interaction with the column matrix (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.0).

  • Samples from the labeling reaction and an unlabeled protein control.

Methodology:

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a constant flow rate (e.g., 0.5 mL/min for an analytical column) until a stable baseline is achieved on the UV detector.

  • Sample Preparation: Prior to injection, centrifuge the samples (e.g., 10 minutes at >14,000 x g) to pellet large, insoluble aggregates that could clog the column.

  • Injection: Inject a defined volume (e.g., 20-100 µL) of the clarified sample onto the column.

  • Chromatogram Acquisition: Run the mobile phase through the column and record the UV absorbance at 280 nm. Larger molecules (aggregates) will elute first, followed by the monomer, and then smaller molecules (excess PEG linker, salts).

  • Data Analysis:

    • Identify the peaks corresponding to high molecular weight (HMW) aggregates, the monomer, and low molecular weight (LMW) species.

    • Integrate the area under each peak.

    • Calculate the percentage of aggregate by dividing the HMW peak area by the total area of all protein-related peaks (HMW + monomer) and multiplying by 100.

    • Compare the chromatograms from different reaction conditions to identify those that minimize the aggregate peak.

References

Technical Support Center: Optimizing Bioconjugation with PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of Polyethylene Glycol (PEG) linker length on bioconjugation efficiency. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary functions of PEG linkers in bioconjugation?

PEG linkers are flexible, hydrophilic spacers that connect biomolecules, drugs, or other functional entities.[1][2] Their primary functions include:

  • Improved Solubility: PEG's hydrophilic nature enhances the solubility of hydrophobic molecules, which is crucial for preventing aggregation and improving formulation stability.[2][3][4]

  • Enhanced Stability: PEG linkers can protect conjugated molecules from enzymatic degradation and chemical instability.

  • Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on a biomolecule's surface, reducing recognition by the immune system and the risk of an immune response.

  • Prolonged Circulation Half-Life: By increasing the hydrodynamic size of the bioconjugate, PEGylation can reduce renal clearance, thereby extending its circulation time in the bloodstream.

  • Controlled Spacing: The tunable length of PEG linkers allows for precise spatial control between the conjugated molecules, which can be critical for maintaining biological activity.

Q2: How does PEG linker length generally affect the properties of a bioconjugate?

The length of the PEG linker is a critical parameter that can significantly influence the physicochemical and pharmacological properties of a bioconjugate.

  • Shorter PEG Linkers (e.g., PEG2-PEG12): These are often used for compact labeling where minimal spacing is required. While they may offer higher stability for the conjugate, they provide less of a shielding effect.

  • Longer PEG Linkers (e.g., PEG24 and above): Longer chains are preferred for improving the solubility of hydrophobic payloads and reducing immunogenicity. They generally lead to a longer circulation half-life and can enhance in vivo efficacy. However, very long chains might introduce steric hindrance, potentially reducing the biological activity of the conjugated molecule.

Q3: What are the most common causes of low yield in bioconjugation reactions involving PEG linkers?

Low yields in bioconjugation can be attributed to several factors:

  • Aggregation: Hydrophobic payloads can cause the antibody-drug conjugate (ADC) to aggregate and precipitate out of solution. While PEG linkers are used to mitigate this, suboptimal linker length can still lead to aggregation.

  • Steric Hindrance: A very long PEG chain can physically block the reactive ends of the linker from accessing the conjugation sites on the biomolecule, leading to lower conjugation efficiency.

  • Poor Solubility of Linker-Payload: Even with a PEG spacer, highly hydrophobic payloads may have limited solubility in aqueous buffers, resulting in an incomplete reaction.

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and molar ratios of reactants can significantly impact conjugation efficiency.

  • Inefficient Purification: The purification process to remove unconjugated materials can lead to significant product loss.

Troubleshooting Guides

Issue 1: Low Bioconjugation Yield

Problem: The final yield of the purified bioconjugate is lower than expected.

Possible Cause Troubleshooting Steps
Aggregation of the Bioconjugate 1. Optimize PEG Linker Length: Longer PEG chains generally improve solubility and reduce aggregation. Consider using a longer PEG linker if you are working with a hydrophobic payload. 2. Adjust Buffer Conditions: Screen different buffer systems (e.g., phosphate, Tris, histidine) and pH values to find conditions that minimize aggregation. 3. Control Drug-to-Antibody Ratio (DAR): High DARs increase hydrophobicity. Aim for a lower DAR if aggregation is a persistent issue.
Steric Hindrance from a Long PEG Linker 1. Evaluate Shorter PEG Linkers: If you suspect steric hindrance is impeding the reaction, test a shorter PEG linker to facilitate access to the conjugation site. 2. Optimize Molar Ratio: Increase the molar excess of the linker-payload to drive the reaction to completion. A 10- to 20-fold molar excess is a good starting point.
Poor Solubility of the Linker-Payload 1. Increase PEG Linker Length: A longer PEG chain can enhance the solubility of the linker-payload construct in aqueous solutions. 2. Use an Organic Co-solvent: Titrate a small amount of a water-miscible organic solvent (e.g., DMSO, DMA) into the reaction buffer to improve the solubility of the linker-payload. Monitor the stability of the biomolecule.
Suboptimal Reaction Conditions 1. Optimize pH: The optimal pH depends on the conjugation chemistry (e.g., pH 7.5-8.5 for NHS esters). Perform small-scale reactions at different pH values. 2. Vary Reaction Time and Temperature: Optimize incubation time and temperature to maximize conjugation without degrading the biomolecule.
Issue 2: Reduced Biological Activity of the Bioconjugate

Problem: The final bioconjugate shows significantly lower biological activity (e.g., reduced binding affinity, lower cytotoxicity) compared to the unconjugated biomolecule.

Possible Cause Troubleshooting Steps
Steric Hindrance at the Binding Site 1. Increase PEG Linker Length: A longer PEG linker can provide greater spatial separation between the biomolecule and the payload, potentially restoring access to the binding site. 2. Change Conjugation Site: If possible, move the conjugation site away from the active or binding region of the biomolecule.
Conformational Changes in the Biomolecule 1. Evaluate Different Linker Chemistries: The way the PEG linker is attached can impact the conformational stability of the protein. Experiment with different reactive groups. 2. Use a Shorter PEG Linker: In some cases, a very long and flexible PEG chain can induce unfavorable conformational changes. Test a more rigid or shorter linker.
Payload Interference 1. Optimize Linker Length: The effect of PEG linker length on in vitro potency can be dependent on the specific targeting moiety and payload. Systematically screen different PEG lengths to find the optimal balance between pharmacokinetic benefits and retained potency.

Data on PEG Linker Length and Bioconjugate Properties

The following tables summarize quantitative data from various studies to illustrate the impact of PEG linker length on key performance metrics of bioconjugates, particularly antibody-drug conjugates (ADCs).

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

PEG Linker LengthClearance Rate (mL/day/kg)ObservationsReference
No PEGHighRapid clearance from circulation.
PEG4ModerateImproved clearance compared to no PEG.
PEG8LowClearance rate approaches that of the parent antibody. A threshold is observed where longer PEGs do not significantly decrease clearance further.
PEG12LowSimilar clearance to PEG8, indicating a plateau effect.
PEG24LowMaintained low clearance, providing a wider therapeutic window.

Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity of Affibody-Drug Conjugates

PEG Linker LengthFold Reduction in CytotoxicityHalf-Life ExtensionObservationsReference
No PEG1x (Baseline)1x (Baseline)High cytotoxicity but very short half-life.
4 kDa4.5x2.5xA trade-off between a significant increase in half-life and a moderate reduction in cytotoxicity.
10 kDa22x11.2xA substantial increase in half-life at the cost of a significant reduction in in vitro cytotoxicity.

Experimental Protocols & Workflows

General Workflow for Evaluating the Impact of PEG Linker Length

The following diagram illustrates a systematic workflow for selecting the optimal PEG linker length for a bioconjugate.

G cluster_0 Design & Synthesis cluster_1 Characterization cluster_2 Functional Evaluation Synthesize Linker-Payloads Synthesize Linker-Payloads Conjugate to Biomolecule Conjugate to Biomolecule Synthesize Linker-Payloads->Conjugate to Biomolecule Vary PEG Length (e.g., PEG4, PEG8, PEG12) Purify Conjugates Purify Conjugates Conjugate to Biomolecule->Purify Conjugates Determine DAR Determine DAR Purify Conjugates->Determine DAR Assess Aggregation Assess Aggregation Determine DAR->Assess Aggregation Analyze Stability Analyze Stability Assess Aggregation->Analyze Stability In Vitro Cytotoxicity Assay In Vitro Cytotoxicity Assay Analyze Stability->In Vitro Cytotoxicity Assay Pharmacokinetic Study Pharmacokinetic Study In Vitro Cytotoxicity Assay->Pharmacokinetic Study In Vivo Efficacy Study In Vivo Efficacy Study Pharmacokinetic Study->In Vivo Efficacy Study Select Optimal Linker Select Optimal Linker In Vivo Efficacy Study->Select Optimal Linker G Start Low Yield Observed Check_Aggregation Precipitate Visible? Start->Check_Aggregation Check_DAR DAR Lower than Expected? Check_Aggregation->Check_DAR No Increase_PEG_Length Increase PEG Length or Modify Buffer Check_Aggregation->Increase_PEG_Length Yes Check_Steric_Hindrance Using Long PEG? Check_DAR->Check_Steric_Hindrance Yes Check_Reaction_Conditions Review Reaction Conditions (pH, Temp, Time) Check_DAR->Check_Reaction_Conditions No End End Increase_PEG_Length->End Re-run Reaction Decrease_PEG_Length Decrease PEG Length or Increase Molar Excess Check_Steric_Hindrance->Decrease_PEG_Length Yes Check_Solubility Check Linker-Payload Solubility Check_Steric_Hindrance->Check_Solubility No Decrease_PEG_Length->End Check_Solubility->End Check_Reaction_Conditions->End

References

Technical Support Center: Minimizing Glaser-Hay Coupling in CuAAC Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you minimize the formation of the undesired Glaser-Hay coupling byproduct, ensuring high yields and purity of your target 1,2,3-triazole products.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues related to the Glaser-Hay side reaction during your CuAAC experiments.

Problem Potential Cause Solution
Low or no yield of the desired triazole product, with the presence of a byproduct at approximately double the mass of the alkyne starting material. This is a classic sign of significant Glaser-Hay coupling, where the alkyne starting material dimerizes. This is primarily caused by the oxidation of the active Cu(I) catalyst to the inactive and problematic Cu(II) state, often due to the presence of oxygen.[1][2]1. Ensure Anaerobic Conditions: Deoxygenate all solvents and solutions by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-30 minutes prior to use.[3] It is also recommended to perform the reaction under an inert atmosphere.[4] 2. Use a Fresh Reducing Agent: Prepare a fresh solution of your reducing agent (e.g., sodium ascorbate) immediately before setting up the reaction.[5] Older solutions may have lost their efficacy. 3. Optimize Ligand and Copper Source: Use a Cu(I)-stabilizing ligand such as THPTA or BTTAA. Consider a copper source that is less prone to oxidation, or ensure the in situ reduction of a Cu(II) source is efficient.
The reaction starts, but stalls before completion, and you observe the formation of the Glaser-Hay byproduct over time. This may indicate that the reducing agent is being consumed faster than the CuAAC reaction is proceeding, leading to a buildup of Cu(II) and subsequent alkyne homocoupling.1. Increase Reducing Agent Concentration: A higher concentration of sodium ascorbate (e.g., 5-10 equivalents relative to the alkyne) can help maintain a reducing environment throughout the reaction. 2. Add the Reducing Agent Last: Add the sodium ascorbate solution to the reaction mixture after all other components, including the copper source and ligand, have been combined. This initiates the reaction with a fresh supply of the reducing agent. 3. Lower the Reaction Temperature: Running the reaction at a lower temperature can help to slow down the rate of both the desired reaction and the undesired Glaser-Hay coupling, but may favor the CuAAC pathway.
You are working with sensitive biomolecules (e.g., proteins, peptides) and are observing both Glaser-Hay coupling and degradation of your biomolecule. The oxidative environment that promotes Glaser-Hay coupling also generates reactive oxygen species (ROS) that can damage sensitive biomolecules.1. Use Additives to Mitigate Oxidative Stress: * Aminoguanidine: This can be added to the reaction mixture to scavenge reactive byproducts of ascorbate oxidation. * Catalase: This enzyme can be used to break down hydrogen peroxide, a common ROS, into water and oxygen. 2. Optimize the pH: For bioconjugation, a pH between 6.5 and 8.0 is generally recommended. Extreme pH values can be detrimental to both the reaction and the biomolecule. 3. Choose the Right Ligand: For bioconjugation in aqueous media, a water-soluble and highly stabilizing ligand like THPTA is often preferred.
You observe a precipitate forming in your reaction mixture. This could be due to the formation of insoluble copper-acetylide polymers, which can be a precursor to Glaser-Hay coupling, or the precipitation of the catalyst or reagents.1. Ensure Proper Solvation: If your substrates have poor solubility in the reaction solvent, consider using a co-solvent system (e.g., DMSO/water, t-BuOH/water). 2. Check Reagent Compatibility: Ensure that all your reagents are soluble and stable in the chosen solvent system and at the reaction temperature. 3. Use an Appropriate Ligand: A good chelating ligand can help to keep the copper species in solution and catalytically active.

Frequently Asked Questions (FAQs)

Q1: What is Glaser-Hay coupling and why does it occur in CuAAC reactions?

A1: Glaser-Hay coupling is the oxidative homocoupling of terminal alkynes to form a 1,3-diyne. It is a common side reaction in CuAAC because both reactions are catalyzed by copper. The key difference lies in the copper oxidation state and the presence of an oxidant. While CuAAC is catalyzed by Cu(I), Glaser-Hay coupling is promoted by Cu(II) and an oxidizing agent, which is often atmospheric oxygen dissolved in the reaction solvent.

Q2: How does oxygen affect the CuAAC reaction?

A2: Oxygen is detrimental to the CuAAC reaction because it oxidizes the catalytically active Cu(I) species to the inactive Cu(II) state. This not only slows down or stops the desired cycloaddition but also promotes the Glaser-Hay side reaction.

Q3: What is the role of a reducing agent like sodium ascorbate?

A3: Sodium ascorbate is used to reduce the more stable Cu(II) salts (like CuSO₄) to the active Cu(I) catalyst in situ. It also serves as an antioxidant, helping to scavenge dissolved oxygen and maintain the copper in the +1 oxidation state throughout the reaction.

Q4: How do ligands help in minimizing Glaser-Hay coupling?

A4: Ligands, particularly polydentate nitrogen-based ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid), play a crucial role in stabilizing the Cu(I) oxidation state. By coordinating to the copper center, they prevent its oxidation to Cu(II) and can also accelerate the rate of the CuAAC reaction, further outcompeting the Glaser-Hay pathway.

Q5: What is the optimal copper-to-ligand ratio?

A5: The optimal copper-to-ligand ratio can vary depending on the specific ligand and reaction conditions. However, for many common ligands like THPTA, a ligand-to-copper ratio of 2:1 to 5:1 is often recommended to ensure that the copper is sufficiently chelated and stabilized.

Q6: Can the choice of solvent influence the extent of Glaser-Hay coupling?

A6: Yes, the solvent can play a role. Polar solvents, particularly water, can influence the solubility and stability of the catalyst complex and reactants. For bioconjugation, aqueous buffers are common. For organic synthesis, a range of solvents can be used, but it is always important to ensure that the chosen solvent is thoroughly deoxygenated.

Q7: Are there any additives that can help suppress Glaser-Hay coupling or its negative effects?

A7: Yes, in addition to a reducing agent and a ligand, other additives can be beneficial, especially in bioconjugation. Aminoguanidine can be used to trap reactive byproducts of ascorbate oxidation that can damage proteins. For reactions where oxidative stress is a major concern, the enzyme catalase can be added to decompose hydrogen peroxide.

Data Presentation

Table 1: Influence of Ligands on CuAAC vs. Glaser-Hay Coupling
LigandStructureGeneral Observations on Performance
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine)Tris(triazole)amineHighly effective in aqueous media for bioconjugation. Stabilizes Cu(I) and accelerates CuAAC, thereby minimizing Glaser-Hay coupling.
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid)Tris(triazole)amineAnother excellent ligand for aqueous CuAAC. Often used in bioconjugation and provides good stabilization of Cu(I).
TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine)Tris(triazole)amineA very effective ligand, but its poor water solubility limits its use to organic or mixed-solvent systems.
TMEDA (N,N,N',N'-tetramethylethylenediamine)Bidentate amineWhile it can be used, it is generally less effective at stabilizing Cu(I) compared to the tris(triazole)amine ligands, and may lead to more Glaser-Hay byproduct.

Experimental Protocols

Protocol 1: General Procedure for CuAAC with Minimization of Glaser-Hay Coupling

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Azide-containing substrate

  • Alkyne-containing substrate

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • THPTA

  • Deoxygenated solvent (e.g., a mixture of water and a co-solvent like DMSO or t-BuOH)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of your azide and alkyne substrates in the deoxygenated solvent.

    • Prepare a stock solution of CuSO₄·5H₂O in deoxygenated water (e.g., 100 mM).

    • Prepare a stock solution of THPTA in deoxygenated water (e.g., 500 mM).

    • Crucially, prepare a fresh stock solution of sodium ascorbate in deoxygenated water (e.g., 1 M) immediately before use.

  • Reaction Setup (under an inert atmosphere if possible):

    • In a reaction vessel, combine the azide and alkyne substrates.

    • Add the THPTA solution (to a final concentration that is 5 times that of the copper).

    • Add the CuSO₄ solution (to a final concentration of 100-250 µM).

    • Gently mix the solution.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution (to a final concentration of 2.5-5 mM).

    • Gently mix the reaction.

  • Reaction Monitoring and Work-up:

    • Allow the reaction to proceed at room temperature. Monitor the progress by TLC, LC-MS, or another suitable analytical technique.

    • Once the reaction is complete, it can be quenched by the addition of a copper chelator like EDTA.

    • Proceed with the appropriate purification method for your product.

Protocol 2: Setting up an Oxygen-Free CuAAC Reaction

For particularly sensitive substrates or when Glaser-Hay coupling is a persistent issue, a more rigorous exclusion of oxygen is necessary.

Materials:

  • All reagents and solvents from Protocol 1.

  • Schlenk line or glovebox.

  • Syringes and needles.

  • Rubber septa for reaction vessels.

Procedure:

  • Deoxygenation of Solvents:

    • Place your solvent(s) in a flask with a stir bar.

    • Seal the flask with a rubber septum.

    • Bubble a gentle stream of an inert gas (argon or nitrogen) through the solvent via a long needle for at least 30 minutes while stirring.

  • Preparation of Reagent Solutions:

    • Prepare stock solutions of all reagents using the deoxygenated solvents inside a glovebox or using Schlenk line techniques.

  • Reaction Setup:

    • Take a clean, dry reaction vessel and flush it with an inert gas.

    • Using syringes, transfer the solutions of the azide, alkyne, THPTA, and CuSO₄ to the reaction vessel.

    • Maintain a positive pressure of the inert gas throughout the additions.

  • Reaction Initiation and Monitoring:

    • Using a syringe, add the freshly prepared and deoxygenated sodium ascorbate solution to the reaction mixture.

    • Allow the reaction to stir at the desired temperature under the inert atmosphere.

    • Monitor the reaction as described in Protocol 1.

Visualizations

Glaser_Hay_vs_CuAAC cluster_0 Reaction Pathways cluster_1 Interventions to Minimize Glaser-Hay start_CuAAC Alkyne + Azide CuI_catalyst Cu(I) Catalyst start_CuAAC->CuI_catalyst CuAAC triazole_product 1,4-Disubstituted Triazole CuI_catalyst->triazole_product Desired Reaction start_Glaser 2 x Alkyne CuII_oxidant Cu(II) + O₂ start_Glaser->CuII_oxidant Glaser-Hay diyne_byproduct 1,3-Diyne (Glaser-Hay Product) CuII_oxidant->diyne_byproduct Side Reaction reducing_agent Reducing Agent (e.g., NaAscorbate) reducing_agent->CuII_oxidant Reduces Cu(II) to Cu(I) ligand Cu(I)-Stabilizing Ligand (e.g., THPTA) ligand->CuI_catalyst Stabilizes Cu(I) inert_atmosphere Inert Atmosphere (Ar or N₂) inert_atmosphere->CuII_oxidant Excludes O₂

Caption: Competing pathways of CuAAC and Glaser-Hay coupling.

Troubleshooting_Workflow start Low Yield of Triazole and/or Presence of Diyne Byproduct? check_oxygen Is the reaction rigorously deoxygenated? start->check_oxygen Yes check_reducing_agent Is the reducing agent fresh and in sufficient excess? check_oxygen->check_reducing_agent Yes implement_anaerobic Implement strict anaerobic techniques (Protocol 2). check_oxygen->implement_anaerobic No check_ligand Are you using an appropriate Cu(I)-stabilizing ligand? check_reducing_agent->check_ligand Yes prepare_fresh_RA Prepare fresh reducing agent and consider increasing concentration. check_reducing_agent->prepare_fresh_RA No use_THPTA Use a polydentate ligand like THPTA or BTTAA. check_ligand->use_THPTA No success Problem Resolved check_ligand->success Yes implement_anaerobic->success prepare_fresh_RA->success use_THPTA->success

Caption: A workflow for troubleshooting Glaser-Hay coupling.

References

Validation & Comparative

A Comparative Guide to the Characterization of Azido-PEG1-CH2COO-Cl Conjugates by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the characterization of Azido-PEG1-CH2COO-Cl, a discrete PEG (dPEG®) linker critical in bioconjugation and drug development. The primary focus is on Liquid Chromatography-Mass Spectrometry (LC-MS), with objective comparisons to alternative techniques, supported by established experimental protocols and data interpretation strategies.

Introduction to this compound

This compound is a heterobifunctional linker featuring an azide group for "click chemistry" and a reactive chloroacetyl group for conjugation to nucleophiles like thiols. As a discrete PEG molecule, it has a defined molecular weight, unlike traditional polydisperse polymers.[1] Accurate characterization is essential to confirm its identity, purity, and stability, ensuring the success of subsequent conjugation reactions.[2]

For the purpose of this guide, the structure is defined as Azido-ethoxy-acetyl chloride.

  • Chemical Formula: C₄H₆N₃O₂Cl

  • Monoisotopic Mass: 163.0148 Da

This molecular weight and the presence of a chlorine atom (with its characteristic isotopes, ³⁵Cl and ³⁷Cl) are key features for mass spectrometry analysis.

Primary Characterization Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the premier method for analyzing molecules like this compound because it combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry.[3] It is ideal for verifying molecular weight, assessing purity, and identifying potential impurities or degradation products in a single workflow.[2]

A generalized protocol for analyzing this linker using a standard Reverse-Phase (RP) LC-MS system with Electrospray Ionization (ESI) is provided below.

Sample Preparation:

  • Prepare a stock solution of the this compound linker at 1 mg/mL in a 50:50 mixture of acetonitrile and water.[2]

  • Dilute this stock solution to a final working concentration of 5-10 µM using the initial mobile phase composition (e.g., 95% Mobile Phase A: 5% Mobile Phase B).

  • Transfer the final solution to an appropriate autosampler vial for injection.

Instrumentation and Parameters: The following tables outline typical parameters for LC and MS instruments, such as a Q-TOF or Orbitrap mass spectrometer.

Table 1: Liquid Chromatography (LC) Parameters
Parameter Typical Value
Column C18 Reversed-Phase (e.g., 2.1 mm x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 5-10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 1-5 µL
Table 2: Mass Spectrometry (MS) Parameters
Parameter Typical Value
Ionization Source Electrospray Ionization (ESI)
Polarity Positive Ion Mode (+)
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150 °C
Scan Range (m/z) 100 - 1000 m/z
Analysis Mode Full Scan (MS1), Tandem MS (MS/MS) for fragmentation

Full Scan (MS1) Analysis: The primary goal of the full scan analysis is to identify the molecular ion. Due to the linker's structure and the ESI process, several adducts are expected. The presence of a chlorine atom results in a distinct isotopic pattern, with the [M+2] peak appearing at approximately one-third the intensity of the monoisotopic ([M]) peak.

Table 3: Expected Ions for this compound (Monoisotopic Mass = 163.0148 Da)
Ion Species Formula Expected m/z
Protonated Ion [M+H]⁺ [C₄H₇N₃O₂Cl]⁺164.0221
Protonated Ion Isotope [(M+2)+H]⁺ [C₄H₇N₃O₂³⁷Cl]⁺166.0192
Sodium Adduct [M+Na]⁺ [C₄H₆N₃O₂ClNa]⁺186.0041
Sodium Adduct Isotope [(M+2)+Na]⁺ [C₄H₆N₃O₂³⁷ClNa]⁺188.0011
Ammonium Adduct [M+NH₄]⁺ [C₄H₁₀N₄O₂Cl]⁺181.0487
Ammonium Adduct Isotope [(M+2)+NH₄]⁺ [C₄H₁₀N₄O₂³⁷Cl]⁺183.0457

Tandem MS (MS/MS) Analysis: To confirm the structure, the precursor ion (e.g., m/z 164.02) is isolated and fragmented. The resulting product ions provide structural fingerprints. Cleavage is expected at the ether linkage and bonds adjacent to the carbonyl group.

G cluster_workflow LC-MS Characterization Workflow Sample Sample Preparation (1 mg/mL stock, dilute to 10 µM) LC LC Separation (C18 Column, Water/ACN Gradient) Sample->LC ESI Ionization (ESI Positive Mode) LC->ESI MS1 Full Scan MS (Detect [M+H]⁺, [M+Na]⁺) ESI->MS1 MS2 Tandem MS (MS/MS) (Fragment Precursor Ion) MS1->MS2 Isolate Precursor Data Data Analysis (Confirm Mass & Structure) MS1->Data MS2->Data

References

A Researcher's Guide to High-Performance Liquid Chromatography (HPLC) for PEGylated Protein Purity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely employed strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to improved solubility, increased in-vivo half-life, and reduced immunogenicity. However, the PEGylation reaction often results in a heterogeneous mixture of products, including unreacted protein, free PEG, and various PEGylated isoforms (e.g., positional isomers, multi-PEGylated species). Consequently, robust analytical methods are essential to accurately assess the purity and consistency of the final PEGylated protein product. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the characterization and quality control of PEGylated proteins.[1]

This guide provides an objective comparison of the most common HPLC methods used for the purity analysis of PEGylated protein therapeutics: Size-Exclusion Chromatography (SEC-HPLC), Reversed-Phase Chromatography (RP-HPLC), Ion-Exchange Chromatography (IEX-HPLC), and Hydrophobic Interaction Chromatography (HIC). This comparison is supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific analytical needs.

Comparison of HPLC Methods for PEGylated Protein Analysis

The choice of an appropriate HPLC method depends on the specific characteristics of the PEGylated protein and the impurities that need to be resolved.[1] Each technique offers distinct advantages and limitations in separating the desired PEGylated conjugate from unreacted protein, free PEG, and different PEGylated isoforms.

Method Principle of Separation Primary Applications Advantages Limitations
SEC-HPLC Separation based on hydrodynamic volume (size) in solution.Analysis of aggregates, removal of unreacted PEG, and separation of multi-PEGylated species.[2]Robust and easy to set up.[3] Good for separating species with significant size differences.Limited resolution for species with similar hydrodynamic radii, such as positional isomers. Not always effective in separating the conjugate from free PEG, especially with broad PEG polydispersity.
RP-HPLC Separation based on differences in hydrophobicity.High-resolution separation of PEGylated isoforms, including positional isomers.Excellent resolving power for closely related species.Can cause protein denaturation. Requires elevated temperatures for better recovery and peak shape.
IEX-HPLC Separation based on differences in net surface charge.Separation of positional isomers and species with different degrees of PEGylation, as PEGylation can mask charged residues.High resolving power for charge variants.The decrease in dynamic binding capacity can be significant with increasing PEG chain length.
HIC Separation based on differences in hydrophobicity under non-denaturing conditions.Orthogonal method for purity assessment and separation of PEGylated species.Maintains the native protein structure.Separation efficiency can be dependent on the molecular weight of the attached PEG.

Quantitative Data Summary

The following tables summarize representative quantitative data for the separation of a model PEGylated protein from its unreacted form and other impurities. Note: Retention times and resolution are approximate and will vary with the specific protein, PEG size, column, and other chromatographic conditions.

Table 1: Representative SEC-HPLC Data for a PEGylated Protein

Analyte Retention Time (min) Resolution (Rs) Purity (%)
Aggregate8.5->95
Di-PEGylated Protein10.21.8 (vs. Mono-PEGylated)>98
Mono-PEGylated Protein11.52.5 (vs. Unreacted Protein)>99
Unreacted Protein13.0->99

Table 2: Representative RP-HPLC Data for Positional Isomers of a Mono-PEGylated Protein

Analyte Retention Time (min) Resolution (Rs) Relative Abundance (%)
Positional Isomer 115.2-60
Positional Isomer 216.01.530
Unreacted Protein18.5>3.010

Table 3: Representative IEX-HPLC Data for Different Degrees of PEGylation

Analyte Retention Time (min) Resolution (Rs) Purity (%)
Unreacted Protein25.0->99
Mono-PEGylated Species22.52.0>98
Di-PEGylated Species20.01.8>97

Table 4: Representative HIC Data for a PEGylated Protein

Analyte Retention Time (min) Resolution (Rs) Purity (%)
Unreacted Protein10.5->99
Mono-PEGylated Protein15.0>2.0>98

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are representative protocols for each of the discussed HPLC techniques.

  • Objective: To separate aggregates and different PEGylated forms based on size.

  • Column: Zenix SEC-150, 3 µm, 150 Å, 7.8 x 300 mm.

  • Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detector: UV at 214 nm or 280 nm.

  • Injection Volume: 20 µL.

  • Sample Concentration: 2.0 mg/mL.

  • Objective: To separate positional isomers and closely related PEGylated species based on hydrophobicity.

  • Column: Jupiter C4, 5 µm, 300 Å, 150 x 4.6 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 20-80% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 60 °C.

  • Detector: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Concentration: 1.0 mg/mL.

  • Objective: To separate PEGylated species based on charge differences.

  • Column: ProPac WCX-10, 10 µm, 4 x 250 mm.

  • Mobile Phase A: 20 mM MES, pH 6.0.

  • Mobile Phase B: 20 mM MES, 1 M NaCl, pH 6.0.

  • Gradient: 0-50% B over 40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detector: UV at 280 nm.

  • Injection Volume: 50 µL.

  • Sample Concentration: 1.0 mg/mL.

  • Objective: To separate PEGylated species based on hydrophobicity under non-denaturing conditions.

  • Column: TSKgel Butyl-NPR, 2.5 µm, 4.6 x 35 mm.

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.

  • Gradient: 0-100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detector: UV at 280 nm.

  • Injection Volume: 20 µL.

  • Sample Concentration: 2.0 mg/mL.

Visualizations

HPLC_Workflow_for_PEGylated_Protein_Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Reaction_Mixture PEGylation Reaction Mixture SEC_HPLC SEC-HPLC (Size-Exclusion) Reaction_Mixture->SEC_HPLC Initial Screen RP_HPLC RP-HPLC (Reversed-Phase) Reaction_Mixture->RP_HPLC High Resolution IEX_HPLC IEX-HPLC (Ion-Exchange) Reaction_Mixture->IEX_HPLC Charge Variants HIC_HPLC HIC-HPLC (Hydrophobic Interaction) Reaction_Mixture->HIC_HPLC Orthogonal Method Aggregate_Analysis Aggregate Analysis SEC_HPLC->Aggregate_Analysis Isoform_Quantification Isoform Quantification RP_HPLC->Isoform_Quantification IEX_HPLC->Isoform_Quantification Purity_Assessment Purity Assessment HIC_HPLC->Purity_Assessment Isoform_Quantification->Purity_Assessment Aggregate_Analysis->Purity_Assessment

Caption: General workflow for HPLC-based purity analysis of PEGylated proteins.

HPLC_Method_Selection_Logic Start Primary Analytical Goal? Goal_Aggregates Aggregate & Size Variant Analysis Start->Goal_Aggregates Size Goal_Isomers Positional Isomer & Isoform Separation Start->Goal_Isomers Hydrophobicity Goal_Charge Charge Variant Analysis Start->Goal_Charge Charge Goal_Orthogonal Orthogonal Purity Check Start->Goal_Orthogonal Alternative Selectivity Method_SEC Select SEC-HPLC Goal_Aggregates->Method_SEC Method_RP Select RP-HPLC Goal_Isomers->Method_RP Method_IEX Select IEX-HPLC Goal_Charge->Method_IEX Method_HIC Select HIC-HPLC Goal_Orthogonal->Method_HIC

Caption: Decision tree for selecting an appropriate HPLC method.

Conclusion

The purity assessment of PEGylated proteins is a complex analytical challenge that necessitates the use of various HPLC techniques. SEC-HPLC serves as an excellent initial method for analyzing aggregates and removing unreacted PEG. For higher resolution separation of PEGylated isoforms and positional isomers, RP-HPLC and IEX-HPLC are powerful tools, with the choice depending on whether the primary differentiating factor is hydrophobicity or charge. HIC-HPLC offers an orthogonal approach that is particularly valuable in a multi-step analytical strategy to ensure comprehensive characterization of the PEGylated protein product. The selection and optimization of the appropriate HPLC method(s) are critical for ensuring the quality, safety, and efficacy of PEGylated biotherapeutics.

References

Beyond the Click: A Comparative Guide to Linker Strategies in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of a linker is a critical determinant of success in the design of Proteolysis Targeting Chimeras (PROTACs). While Azido-PEG1-CH2COO-Cl has served as a workhorse for facile PROTAC assembly via click chemistry, a growing body of evidence underscores the profound impact of linker composition and architecture on degrader potency, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of viable alternatives, supported by experimental data, to inform the rational design of next-generation protein degraders.

The heterobifunctional nature of PROTACs, consisting of a warhead for the protein of interest (POI), an E3 ligase ligand, and a connecting linker, necessitates a careful optimization of each component. The linker, far from being a passive spacer, plays a pivotal role in dictating the formation of a productive ternary complex between the POI and the E3 ligase, which is a prerequisite for subsequent ubiquitination and proteasomal degradation.[1][2] This guide explores the landscape of linker alternatives beyond the standard azide-functionalized PEG moiety, offering a data-driven perspective on their relative merits and drawbacks.

The Expanding Toolbox: A Comparative Analysis of Linker Scaffolds

The most prevalent alternatives to this compound fall into two main categories: flexible chains, such as alkyl and polyethylene glycol (PEG) linkers of varying lengths, and more conformationally restricted or rigid linkers, which include structures incorporating alkynes, triazoles, and saturated heterocycles.[1][2] The choice between these options is not trivial and can significantly influence the biological activity of the resulting PROTAC.

Flexible Linkers: The Value of Versatility

Alkyl and PEG chains are the most extensively utilized linker types in PROTAC design, primarily due to their synthetic tractability and the ease with which their length can be modulated.[1] This flexibility allows for an empirical approach to optimizing the distance between the warhead and the E3 ligase ligand to achieve a productive ternary complex.

Linker TypeKey CharacteristicsAdvantagesDisadvantagesRepresentative Examples
Alkyl Chains Simple hydrocarbon chains of varying lengths.- High degree of conformational flexibility.- Synthetically straightforward to incorporate.- Can increase lipophilicity, potentially reducing solubility and cell permeability.- High flexibility can lead to an entropic penalty upon binding.Linkers in early estrogen receptor-α targeting PROTACs.
PEG Chains Polyethylene glycol units of varying lengths.- Improves solubility and can reduce non-specific binding.- Provides flexibility for ternary complex formation.- Can be susceptible to metabolism.- High number of rotatable bonds can negatively impact permeability.Linkers in various PROTACs, including those targeting BRD4.

Experimental Snapshot: The Impact of Linker Length on Degradation Efficiency

A seminal study by Cyrus et al. demonstrated the critical importance of linker length in a series of estrogen receptor (ER) targeting PROTACs. Their work revealed that a 16-atom linker resulted in significantly more potent ER degradation compared to a shorter 12-atom linker, despite similar binding affinities. This highlights that optimal linker length is a key parameter that must be empirically determined for each PROTAC system.

Rigid and Semi-Rigid Linkers: Engineering Precision and Improved Properties

To overcome some of the limitations of flexible linkers, researchers have increasingly turned to more rigid or semi-rigid designs. These linkers can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially reducing the entropic penalty of binding and improving selectivity.

Linker TypeKey CharacteristicsAdvantagesDisadvantagesRepresentative Examples
Alkyne/Triazole Incorporation of linear alkyne or planar triazole moieties.- Provides conformational restriction.- Triazoles can be readily formed via "click chemistry".- Can improve physicochemical properties.- More synthetically challenging to prepare.- Lack of flexibility may hinder productive ternary complex formation in some cases.Linkers in PROTACs targeting PARP1 and CDK9.
Saturated Heterocycles Inclusion of piperazine or piperidine rings.- Can improve solubility and pharmacokinetic properties.- Provides a degree of conformational constraint.- Synthesis can be more complex than linear linkers.Linkers in PROTACs targeting SMARCA2 and SMARCA4.
Aromatic Spacers Incorporation of phenyl rings.- Introduces rigidity and planarity.- Can participate in π-π stacking interactions to stabilize the ternary complex.- Can significantly alter the overall shape and vector of the PROTAC.- May not be universally applicable and can impair degradation in some contexts.Linkers in PROTACs targeting the Androgen Receptor.

Experimental Snapshot: The Power of Click Chemistry in Linker Optimization

The use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has streamlined the synthesis of PROTAC libraries with diverse linker compositions. This approach allows for the rapid generation and screening of PROTACs with varying linker lengths and rigidities to identify optimal degraders. For instance, the synthesis of Wogonin-based PROTACs targeting CDK9 revealed that a triazole-containing linker was more efficient than a simple alkane chain.

Experimental Corner: Protocols for PROTAC Synthesis and Evaluation

The following provides a generalized workflow and key experimental protocols for the synthesis and evaluation of PROTACs with alternative linkers.

General Workflow for PROTAC Synthesis via Alternative Linker Strategies

PROTAC Synthesis Workflow General Workflow for PROTAC Synthesis with Alternative Linkers cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Warhead_Ligand Warhead Ligand (POI Binder) PROTAC_Molecule Final PROTAC Molecule Warhead_Ligand->PROTAC_Molecule Conjugation E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->PROTAC_Molecule Conjugation Alternative_Linker Alternative Linker (e.g., Alkyl, Alkyne, Heterocycle) Alternative_Linker->PROTAC_Molecule Conjugation PROTAC_Treatment PROTAC Treatment PROTAC_Molecule->PROTAC_Treatment Cell_Culture Target Cell Line Cell_Culture->PROTAC_Treatment Western_Blot Western Blot for Protein Degradation PROTAC_Treatment->Western_Blot Cell_Viability Cell Viability Assay PROTAC_Treatment->Cell_Viability DC50_Dmax Determine DC50 and Dmax Western_Blot->DC50_Dmax

Caption: A generalized workflow for the synthesis and evaluation of PROTACs using alternative linkers.

Key Experimental Protocols

1. Synthesis of an Alkyne-Functionalized Linker and PROTAC Assembly via Click Chemistry

  • Objective: To synthesize a PROTAC by coupling an alkyne-containing linker with an azide-functionalized warhead and an appropriate E3 ligase ligand.

  • Materials: Azide-functionalized warhead, alkyne-containing linker, E3 ligase ligand with a suitable functional group for conjugation, copper(II) sulfate, sodium ascorbate, solvent (e.g., DMF/water).

  • Procedure:

    • Dissolve the azide-functionalized warhead and the alkyne-containing linker in a suitable solvent mixture.

    • Add an aqueous solution of copper(II) sulfate followed by an aqueous solution of sodium ascorbate to initiate the click reaction.

    • Stir the reaction at room temperature and monitor for completion by LC-MS.

    • Upon completion, purify the resulting triazole-linked intermediate by column chromatography.

    • Conjugate the purified intermediate to the E3 ligase ligand using standard coupling chemistry (e.g., amide bond formation).

    • Purify the final PROTAC product by preparative HPLC.

2. Western Blot Analysis of POI Degradation

  • Objective: To quantify the degradation of the target protein following PROTAC treatment.

  • Procedure:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).

    • Lyse the cells and quantify the total protein concentration.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the POI and a loading control (e.g., GAPDH or β-actin).

    • Incubate with a secondary antibody conjugated to horseradish peroxidase.

    • Visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.

The Influence of Linker Choice on Ternary Complex Formation

The geometry and stability of the ternary complex are paramount for efficient ubiquitination. The choice of linker directly impacts the relative orientation of the POI and the E3 ligase.

Ternary Complex Formation Influence of Linker on Ternary Complex Formation cluster_flexible Flexible Linker cluster_rigid Rigid Linker POI_flex Protein of Interest PROTAC_flex PROTAC POI_flex->PROTAC_flex Binds E3_flex E3 Ligase E3_flex->PROTAC_flex Binds Productive_flex Productive Complex (Multiple Conformations) PROTAC_flex->Productive_flex POI_rigid Protein of Interest PROTAC_rigid PROTAC POI_rigid->PROTAC_rigid Binds E3_rigid E3 Ligase E3_rigid->PROTAC_rigid Binds Productive_rigid Productive Complex (Pre-organized) PROTAC_rigid->Productive_rigid Flexible Linker Flexible Linker Rigid Linker Rigid Linker

Caption: A diagram illustrating how flexible and rigid linkers can differentially influence the formation of the ternary complex.

Conclusion: A Call for Rational Linker Design

The era of viewing the PROTAC linker as a mere tether is over. A wealth of data now supports its role as a critical determinant of degrader efficacy. While flexible alkyl and PEG linkers offer synthetic convenience and are valuable tools for initial screening, the exploration of more rigid and conformationally defined linkers presents a promising avenue for enhancing potency, selectivity, and drug-like properties. The strategic application of chemistries such as the copper-catalyzed azide-alkyne cycloaddition provides a powerful platform for the rapid optimization of linker architecture. Ultimately, a thoughtful and data-driven approach to linker design, considering not only length but also composition and rigidity, will be essential for unlocking the full therapeutic potential of PROTACs.

References

A Comparative Guide to Azido-PEG1-CH2COO-Cl and Other PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of advanced drug development and biological research, the role of polyethylene glycol (PEG) linkers is paramount. These molecular bridges are instrumental in enhancing the therapeutic efficacy of bioconjugates by improving solubility, stability, and pharmacokinetic profiles. Among the diverse array of PEG linkers, Azido-PEG1-CH2COO-Cl stands out as a heterobifunctional linker offering a unique combination of reactive moieties. This guide provides an objective comparison of this compound with other common PEG linkers, supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

The Dual Functionality of this compound

This compound is a short-chain PEG linker featuring two distinct reactive groups: an azide (N₃) and a chloroacetyl group (-CH₂COO-Cl). This heterobifunctional nature allows for a controlled, stepwise conjugation of two different molecules.

  • Azide Group: This moiety is a key player in "click chemistry," a set of highly efficient and bioorthogonal reactions. The azide group readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions to form a stable triazole linkage.[1] This specificity is crucial for attaching the linker to molecules containing an alkyne group without affecting other functional groups.

  • Chloroacetyl Group: The chloroacetyl group is an alkylating agent that reacts with nucleophilic groups, primarily the sulfhydryl group of cysteine residues, and to a lesser extent, the imidazole ring of histidine and amino groups of lysine.[2] This reaction forms a stable thioether or amino bond.

Performance Comparison of PEG Linker Reactive Groups

The choice of a PEG linker is often dictated by the functional groups available on the biomolecule of interest and the desired stability of the final conjugate. Below is a comparative analysis of the performance of the chloroacetyl group found in this compound against other common reactive functionalities.

Data Presentation: Quantitative Comparison of Linker Chemistries
Linker Reactive GroupTarget Residue(s)Reaction pHReaction SpeedBond Stability (Half-life in human plasma)Key AdvantagesKey Disadvantages
Chloroacetamide Cysteine, Histidine7.5 - 8.5ModerateHigh (Thioether bond is very stable)High specificity for cysteine; stable linkage.Slower reaction rate compared to iodoacetamide and maleimide.[3]
NHS Ester Lysine, N-terminus7.2 - 8.5FastHigh (Amide bond is stable)High reactivity with primary amines; widely available.Susceptible to hydrolysis; can modify functionally important lysines.[4]
Maleimide Cysteine6.5 - 7.5Very FastModerate (Thioether bond can undergo retro-Michael reaction)High selectivity for thiols; rapid kinetics.Potential for thiol exchange in vivo, leading to payload loss.[4]
Azide (Click Chemistry) Alkyne-modified molecules4 - 11Fast (CuAAC) to Moderate (SPAAC)Very High (Triazole ring is extremely stable)Bioorthogonal; highly specific; very stable linkage.CuAAC requires a copper catalyst which can be cytotoxic.

Experimental Protocols

Detailed methodologies are crucial for the successful application of PEG linkers in bioconjugation. Below are representative protocols for key experiments.

Protocol 1: Protein Alkylation with this compound

This protocol outlines the procedure for conjugating the chloroacetyl group of the linker to cysteine residues on a protein.

Materials:

  • Protein of interest with accessible cysteine residues

  • This compound

  • Reduction buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5)

  • Alkylation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5)

  • Reducing agent (e.g., Dithiothreitol, DTT)

  • Quenching reagent (e.g., L-cysteine)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Reduction (if necessary): If the target cysteine residues are involved in disulfide bonds, they must first be reduced.

    • Dissolve the protein in reduction buffer.

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour.

    • Remove the reducing agent by buffer exchange into alkylation buffer.

  • Alkylation:

    • Prepare a fresh stock solution of this compound in an organic solvent like DMF or DMSO.

    • Add a 10- to 20-fold molar excess of the this compound solution to the reduced protein solution.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching:

    • Add a quenching reagent such as L-cysteine to a final concentration of 10 mM to react with any excess chloroacetyl groups.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and quenching reagent by size-exclusion chromatography using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Characterization:

    • Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry (MS), and UV-Vis spectroscopy.

Protocol 2: PROTAC Synthesis via Click Chemistry

This protocol describes the subsequent click chemistry reaction to assemble a Proteolysis Targeting Chimera (PROTAC) using the azide-functionalized protein from Protocol 1.

Materials:

  • Azide-functionalized protein (from Protocol 1)

  • Alkyne-modified E3 ligase ligand

  • Copper(I) catalyst (for CuAAC, e.g., CuSO₄ and sodium ascorbate) or a strained alkyne (for SPAAC, e.g., DBCO-functionalized ligand)

  • Ligand to stabilize Cu(I) (e.g., THPTA)

  • Reaction buffer (e.g., PBS)

  • Purification system (e.g., HPLC)

Procedure (CuAAC):

  • Preparation of Reagents:

    • Prepare stock solutions of the azide-functionalized protein in reaction buffer.

    • Prepare a stock solution of the alkyne-modified E3 ligase ligand in DMSO or DMF.

    • Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and THPTA in water.

  • Conjugation Reaction:

    • In a reaction tube, combine the azide-functionalized protein with the alkyne-modified E3 ligase ligand (typically at a 1:5 to 1:10 molar ratio).

    • Add the THPTA ligand to the reaction mixture.

    • Add CuSO₄ to the mixture.

    • Initiate the reaction by adding sodium ascorbate.

    • Mix gently and incubate at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Purify the final PROTAC conjugate using reverse-phase HPLC to achieve high purity (>95%).

  • Characterization:

    • Confirm the identity and purity of the PROTAC using NMR and high-resolution mass spectrometry.

Mandatory Visualizations

Diagrams are essential for visualizing complex biological processes and experimental designs.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ternary_Complex POI-PROTAC-E3 Ternary Complex E2 E2 Ligase E3_Ligase->E2 Proteasome Proteasome Ternary_Complex->Proteasome Targeting Ub Ubiquitin Ub->Ternary_Complex Ubiquitination E2->Ub Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation PROTAC_Workflow cluster_workflow PROTAC Development Workflow Design 1. PROTAC Design (Warhead, Linker, E3 Ligand) Synthesis 2. Chemical Synthesis (e.g., using this compound) Design->Synthesis Purification 3. Purification & Characterization (HPLC, MS, NMR) Synthesis->Purification Ternary_Complex_Formation 4. In Vitro Ternary Complex Formation Assay (e.g., TR-FRET, FP) Purification->Ternary_Complex_Formation Degradation_Assay 5. Cellular Degradation Assay (e.g., Western Blot, In-Cell Western) Ternary_Complex_Formation->Degradation_Assay Optimization 6. Iterative Optimization Degradation_Assay->Optimization Optimization->Design Feedback Loop

References

A Head-to-Head Battle: A Comparative Guide to Cleavable and Non-Cleavable Linkers in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between a cleavable and a non-cleavable linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC).[1] This guide provides an objective comparison of these two predominant linker strategies, supported by experimental data, detailed protocols, and visualizations to inform rational ADC design.

The linker in an ADC is a pivotal component that connects the monoclonal antibody to the cytotoxic payload.[1][2][3] Its chemical nature dictates the stability of the conjugate in circulation, the mechanism of drug release, and ultimately, the therapeutic window.[1] The fundamental difference lies in their drug release strategy: cleavable linkers are designed to release the payload in response to specific triggers in the tumor microenvironment or within the cancer cell, while non-cleavable linkers release the drug only after the complete lysosomal degradation of the antibody.

Cleavable Linkers: Environmentally-Triggered Payload Release

Cleavable linkers are designed to be stable in the bloodstream but labile under specific conditions characteristic of the tumor microenvironment or intracellular compartments. This controlled release can be triggered by several mechanisms:

  • Enzyme-Sensitive Linkers: These often incorporate dipeptide sequences, like the widely used valine-citrulline (vc) motif, which are recognized and cleaved by lysosomal proteases such as cathepsin B, an enzyme often overexpressed in cancer cells.

  • pH-Sensitive Linkers: Linkers containing acid-labile groups, such as hydrazones, remain stable at the physiological pH of blood (~7.4) but hydrolyze and release the payload in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).

  • Glutathione-Sensitive Linkers: These utilize disulfide bonds, which are stable in the bloodstream but are readily cleaved by the high concentration of reducing agents like glutathione found inside cells.

A key advantage of many cleavable linkers is their ability to induce a "bystander effect." This occurs when the released, often membrane-permeable payload diffuses out of the target antigen-positive cell and kills adjacent antigen-negative tumor cells. This is particularly beneficial for treating heterogeneous tumors where not all cells express the target antigen. However, this versatility can come with a higher risk of premature payload release and off-target toxicity.

G cluster_0 Bloodstream (pH 7.4) cluster_1 Tumor Microenvironment / Intracellular cluster_2 Antigen-Positive Cell cluster_3 Antigen-Negative Cell ADC_circ ADC (Stable) ADC_bound ADC Binds to Antigen ADC_circ->ADC_bound Tumor Targeting Internalization Internalization (Endocytosis) ADC_bound->Internalization Lysosome Lysosome (Low pH, High Enzymes) Internalization->Lysosome Payload_release Cleavage & Payload Release Lysosome->Payload_release Trigger (e.g., Enzymes, pH) Cell_death_1 Cell Death Payload_release->Cell_death_1 Payload_diffuse Payload Diffusion (Bystander Effect) Payload_release->Payload_diffuse Membrane Permeable Cell_death_2 Cell Death Payload_diffuse->Cell_death_2

Mechanism of action for cleavable linker ADCs.

Non-Cleavable Linkers: Stability-Driven Payload Release

In contrast, non-cleavable linkers form a highly stable bond, typically a thioether, between the antibody and the payload. The release of the active drug metabolite is not dependent on a specific trigger but relies on the complete proteolytic degradation of the antibody backbone within the lysosome after the ADC is internalized.

This mechanism results in the release of the payload with the linker and an attached amino acid residue from the antibody. The primary advantage of this approach is superior plasma stability, which minimizes the risk of premature drug release and can lead to a wider therapeutic window and lower off-target toxicity. However, this stability comes at the cost of the bystander effect. The released payload-linker-amino acid complex is typically charged and membrane-impermeable, preventing it from diffusing into neighboring cells. Therefore, the efficacy of non-cleavable ADCs is restricted to antigen-positive cells.

G cluster_0 Bloodstream cluster_1 Antigen-Positive Cell ADC_circ ADC (Highly Stable) ADC_bound ADC Binds to Antigen ADC_circ->ADC_bound Tumor Targeting Internalization Internalization (Endocytosis) ADC_bound->Internalization Lysosome Lysosome Internalization->Lysosome Degradation Antibody Degradation Lysosome->Degradation Payload_release Payload-Linker-AA Complex Released Degradation->Payload_release Cell_death Cell Death Payload_release->Cell_death G cluster_1 Animal Models start Start in_vitro In Vitro Assays start->in_vitro cytotoxicity Cytotoxicity Assay (IC50 on Ag+ & Ag- cells) in_vitro->cytotoxicity bystander Bystander Assay (Co-culture) in_vitro->bystander stability Plasma Stability Assay in_vitro->stability in_vivo In Vivo Studies cytotoxicity->in_vivo bystander->in_vivo stability->in_vivo xenograft Xenograft Model Establishment treatment ADC Dosing & Monitoring xenograft->treatment analysis Efficacy & Toxicity Analysis treatment->analysis decision Select Optimal Linker Strategy analysis->decision

References

Spectroscopic Analysis of Triazole Formation: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The formation of 1,2,3-triazoles via click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a cornerstone of modern chemical synthesis, finding widespread application in drug discovery, bioconjugation, and materials science.[1][2][3] The efficiency and high yield of this reaction are well-established, but for optimization, kinetic studies, and ensuring complete conversion, robust analytical methods for real-time or in-situ monitoring are indispensable.[4][5] This guide provides a comparative overview of common spectroscopic techniques used to analyze triazole formation, complete with experimental data and protocols to aid researchers in selecting the most suitable method for their work.

Comparing Spectroscopic Techniques for Reaction Monitoring

The choice of analytical technique depends on factors such as the required sensitivity, the need for structural information, the reaction conditions, and available instrumentation. Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are the most prevalent methods for monitoring click chemistry reactions.

TechniquePrinciple of DetectionAdvantagesDisadvantagesPrimary Application
NMR Spectroscopy Monitors the disappearance of reactant signals (azide, alkyne) and the appearance of the characteristic triazole proton and carbon signals.Provides detailed structural information of reactants, intermediates, and products. Excellent for mechanistic and kinetic studies.Lower sensitivity compared to other methods. Requires deuterated solvents and can be time-consuming.Detailed mechanistic studies, structural confirmation of products, and kinetic analysis.
FTIR Spectroscopy Tracks the disappearance of the strong, sharp azide stretching band (~2100 cm⁻¹) and changes in the alkyne stretching region.Enables real-time, in-situ monitoring of reaction progress. Highly specific for the azide functional group.Quantification can be complex and may require calibration.Real-time reaction monitoring, kinetic analysis, and process optimization.
UV-Vis Spectroscopy Measures the change in absorbance over time as the conjugated triazole product forms, which often has a distinct absorption profile from the reactants.Simple, widely available, and suitable for kinetic analysis of fast reactions.Requires a chromophore in the reactants or products. Provides limited structural information.High-throughput screening and kinetic studies of reactions involving chromophoric molecules.
Fluorescence Spectroscopy Monitors changes in fluorescence intensity or wavelength, often used when a reactant's fluorescence is quenched upon triazole formation or when using a fluorogenic azide or alkyne.Extremely sensitive, making it ideal for monitoring reactions at low concentrations.Limited to reactions involving a fluorescent component.Monitoring fast reactions and applications in biological systems where high sensitivity is required.

Quantitative Spectroscopic Data for Triazole Formation

The formation of the 1,4-disubstituted triazole ring results in characteristic changes in the spectroscopic data, which can be used to quantify the reaction progress.

Spectroscopic TechniqueReactant SignalProduct SignalTypical Change
¹H NMR Alkyne proton (C≡C-H )Triazole proton (H -C5)Disappearance of alkyne proton signal and appearance of a new singlet between 7.5 and 8.5 ppm.
¹³C NMR Alkyne carbons (CC )Triazole carbons (C 4 and C 5)Appearance of signals for C4 and C5 of the triazole ring, typically in the range of 122-128 ppm (C5) and 139-149 ppm (C4).
FTIR Spectroscopy Azide (N₃) stretch-Disappearance of the strong, sharp azide peak around 2100 cm⁻¹.
UV-Vis Spectroscopy Reactant-specific λmaxTriazole product λmaxA shift in the maximum absorbance wavelength (λmax) or the appearance of a new absorbance band corresponding to the triazole product.

Experimental Protocols

Accurate and reproducible data rely on well-designed experimental protocols. Below are generalized methodologies for monitoring triazole formation using the discussed spectroscopic techniques.

Protocol 1: ¹H NMR Spectroscopy for Reaction Monitoring
  • Sample Preparation: In an NMR tube, dissolve the alkyne, azide, and an internal standard (e.g., dimethyl sulfone) in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Initiation: Acquire an initial ¹H NMR spectrum (t=0). Initiate the reaction by adding the copper catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate).

  • Data Acquisition: Acquire ¹H NMR spectra at regular time intervals.

  • Analysis: Determine the reaction conversion by integrating the signal of the appearing triazole proton relative to the signal of the internal standard.

Protocol 2: In-Situ FTIR Spectroscopy for Real-Time Monitoring
  • Setup: Use an FTIR spectrometer equipped with an in-situ probe (e.g., ReactIR).

  • Background Spectrum: Record a background spectrum of the solvent and reactants before initiating the reaction.

  • Reaction and Monitoring: Initiate the click reaction in the reaction vessel. The probe, immersed in the reaction mixture, will continuously collect IR spectra over time.

  • Data Analysis: Monitor the decrease in the intensity of the azide peak at ~2100 cm⁻¹ to generate a kinetic profile of the reaction.

Protocol 3: UV-Vis Spectroscopy for Kinetic Analysis
  • Instrument Setup: Use a spectrophotometer with a temperature-controlled cuvette holder. Set the instrument to measure the absorbance at the λmax of the triazole product.

  • Sample Preparation: Prepare stock solutions of the azide, alkyne, and copper catalyst in a suitable solvent.

  • Reaction and Measurement: Place the reactants in a quartz cuvette and record the initial absorbance. Initiate the reaction by adding the catalyst and immediately begin recording the absorbance at fixed time intervals.

  • Data Analysis: Plot the absorbance versus time. This data can be used to determine the reaction rate constant.

Visualizing Click Chemistry Analysis

Diagrams created using Graphviz DOT language help to visualize the reaction, workflow, and logical comparisons.

click_reaction cluster_reactants Reactants Azide Azide (R-N₃) Catalyst Cu(I) Catalyst Azide->Catalyst Alkyne Alkyne (R'-C≡CH) Alkyne->Catalyst Product 1,4-disubstituted 1,2,3-Triazole Catalyst->Product

Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

experimental_workflow A Reaction Setup (Azide, Alkyne, Solvent) B Initiate Reaction (Add Cu(I) Catalyst) A->B C Spectroscopic Data Acquisition (Time-course) B->C D Data Processing and Analysis C->D E Determine Kinetics and Product Confirmation D->E

Caption: General experimental workflow for spectroscopic analysis of click reactions.

technique_comparison A Spectroscopic Technique NMR FTIR UV-Vis Fluorescence B Key Feature Structural Detail Real-time (in-situ) Kinetic Speed High Sensitivity A:nmr->B:f0 High A:ftir->B:f1 Yes A:uv->B:f2 High A:fl->B:f3 Very High C Best Application Mechanistic Studies Process Monitoring Fast Reactions Trace Detection A:nmr->C:f0 A:ftir->C:f1 A:uv->C:f2 A:fl->C:f3

Caption: Logical comparison of spectroscopic techniques for click chemistry analysis.

References

Alkyl vs. PEG Linkers in PROTACs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a critical endeavor. The linker, a seemingly simple component connecting the target protein binder and the E3 ligase ligand, plays a monumental role in determining a PROTAC's overall efficacy. This guide provides an objective comparison of two of the most common flexible linker classes, alkyl and polyethylene glycol (PEG) linkers, supported by experimental data and detailed methodologies to inform rational PROTAC design.

The choice between an alkyl and a PEG linker can significantly impact a PROTAC's physicochemical properties, cell permeability, ternary complex formation, and ultimately, its protein degradation efficiency.[1] While both are popular choices due to their synthetic accessibility, their distinct properties make them suitable for different optimization strategies.[2][]

At a Glance: Key Differences Between Alkyl and PEG Linkers

FeatureAlkyl LinkersPEG Linkers
Composition Saturated or unsaturated hydrocarbon chains.[1][4]Repeating ethylene glycol units.
Hydrophilicity Generally hydrophobic.Hydrophilic.
Solubility May limit aqueous solubility.Generally improves aqueous solubility.
Cell Permeability Can improve cell permeability due to hydrophobicity, but can also lead to non-specific binding.Can enhance permeability by improving solubility and adopting folded conformations, but very long chains can increase the polar surface area, hindering permeability.
Metabolic Stability Generally possess good chemical and metabolic stability.May have reduced metabolic stability in vivo.
Synthetic Accessibility Readily accessible and synthetically straightforward.Can be more challenging and costly to synthesize compared to alkyl linkers.
Conformation Tend to adopt elongated anti-conformations.The gauche effect favors turns, leading to a higher proportion of folded conformations.

Delving Deeper: The Impact on PROTAC Performance

The selection of an appropriate linker is a key determinant of a PROTAC's success. The interplay between the linker's properties and the overall molecular characteristics dictates the PROTAC's ability to effectively induce protein degradation.

Physicochemical Properties: Solubility and Permeability

A PROTAC's ability to dissolve in aqueous environments and permeate cell membranes is crucial for its biological activity. Alkyl linkers, being hydrophobic, can sometimes pose a challenge to the overall solubility of the PROTAC molecule. Conversely, the hydrophilic nature of PEG linkers often enhances a PROTAC's solubility, which is a desirable trait for administration and bioavailability.

Cell permeability, however, presents a more complex picture. While the hydrophobicity of alkyl linkers might suggest better membrane traversal, it can also lead to non-specific binding and aggregation. Interestingly, PEG linkers can facilitate cell permeability through a different mechanism. Their tendency to induce folded conformations can shield polar surface areas, effectively reducing the molecule's three-dimensional polar surface area and enhancing its ability to cross the cell membrane. However, it's a delicate balance, as excessively long PEG chains can increase the total polar surface area, which can negatively impact permeability.

Biological Activity: Ternary Complex Formation and Degradation Efficiency

The primary function of a PROTAC is to facilitate the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase. The length, flexibility, and chemical nature of the linker are all critical factors in achieving an optimal orientation for ubiquitination and subsequent degradation.

Flexible linkers like alkyl and PEG chains provide the necessary conformational freedom for the PROTAC to adopt a productive conformation within the ternary complex. The increased plasticity of a PEG linker, compared to an alkyl chain, has been shown in some cases to enhance ternary complex formation.

The degradation efficiency of a PROTAC is typically measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation). The choice of linker can dramatically influence these parameters. For instance, a study comparing PROTACs with linkers of equal length found that the PEGylated PROTAC exhibited a higher degree of folded conformations, which was correlated with higher cell permeability and, consequently, potent degradation. In another instance, the replacement of a PEG linker with an alkyl chain led to a concentration-dependent decrease in degradation.

Pharmacokinetics and In Vivo Performance

The metabolic stability of a PROTAC is a key consideration for its in vivo application. Alkyl linkers are generally considered to be metabolically stable. PEG linkers, on the other hand, can be more susceptible to metabolism. The introduction of a linker, whether alkyl or PEG, can introduce new "soft spots" for metabolic enzymes, and shorter linear linkers have been associated with better metabolic stability.

Visualizing the PROTAC Mechanism and Workflow

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTACs.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (Alkyl or PEG Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC Mechanism of Action.

PROTAC_Evaluation_Workflow cluster_workflow PROTAC Evaluation Workflow start PROTAC Synthesis (Alkyl vs. PEG Linker) physchem Physicochemical Characterization (Solubility, Permeability) start->physchem biophysical Biophysical Assays (Ternary Complex Formation) start->biophysical cellular Cellular Assays (Western Blot for Degradation) physchem->cellular biophysical->cellular data_analysis Data Analysis (DC50, Dmax) cellular->data_analysis conclusion Comparative Assessment data_analysis->conclusion

Caption: Experimental workflow for comparing PROTACs.

Experimental Protocols

To ensure robust and reproducible data, standardized experimental protocols are essential. Below are detailed methodologies for key experiments in PROTAC evaluation.

Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC compound (with alkyl or PEG linker) and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC compound or the vehicle control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours) at 37°C.

  • Cell Lysis:

    • Aspirate the media and wash the cells twice with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice for 30 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load the samples onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. The level of protein degradation is determined by comparing the band intensity of the target protein in PROTAC-treated samples to the vehicle-treated control.

Ternary Complex Formation Assay (Fluorescence Polarization - FP)

This competitive FP assay can be used to measure the formation of the ternary complex.

Materials:

  • Fluorescently labeled ligand for the E3 ligase or target protein

  • Purified target protein

  • Purified E3 ligase complex

  • PROTAC compound (with alkyl or PEG linker)

  • Assay buffer

  • Microplate reader with FP capabilities

Procedure:

  • Prepare a solution of the fluorescently labeled ligand and the protein it binds to (either the target protein or the E3 ligase).

  • In a microplate, add the PROTAC compound at various concentrations.

  • Add the pre-formed binary complex of the fluorescent ligand and its corresponding protein to the wells containing the PROTAC.

  • To half of the wells, add the third component (the other protein) to initiate the formation of the ternary complex. To the other half, add buffer as a control.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization of each well.

  • Data Analysis: An increase in fluorescence polarization in the presence of all three components (PROTAC, target protein, and E3 ligase) compared to the binary controls indicates the formation of a ternary complex. The data can be fitted to determine the cooperativity of ternary complex formation.

Conclusion

The choice between an alkyl and a PEG linker is a critical decision in the design of a PROTAC, with significant implications for its physicochemical and biological properties. Alkyl linkers offer synthetic simplicity and metabolic stability, while PEG linkers can provide improved solubility and favorable conformational properties that may enhance cell permeability and ternary complex formation. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, and empirical testing of a variety of linker types and lengths is often necessary to identify the most effective PROTAC candidate. A thorough understanding of the distinct characteristics of each linker type, coupled with a systematic experimental evaluation, will empower researchers to rationally design the next generation of potent and selective protein degraders.

References

Safety Operating Guide

Proper Disposal of Azido-PEG1-CH2COO-Cl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Azido-PEG1-CH2COO-Cl, a bifunctional PROTAC linker. Due to its chemical structure, which incorporates both an azide and an acyl chloride functional group, this compound presents significant potential hazards, including explosivity, reactivity, and toxicity. Adherence to the following procedures is critical to ensure personnel safety and regulatory compliance.

Core Safety Principles and Hazard Assessment

This compound (Chemical Formula: C₄H₆ClN₃O₂) is a low molecular weight organic azide. The relatively low carbon-to-nitrogen ratio suggests a potential for explosive decomposition when subjected to heat, shock, or friction. The acyl chloride group is highly reactive and will readily hydrolyze, releasing corrosive hydrochloric acid.

Key Hazards:

  • Explosive Potential: Organic azides can be unstable and may decompose violently.

  • High Reactivity: The acyl chloride functional group reacts vigorously with water, alcohols, and other nucleophiles.

  • Toxicity: Azide compounds are acutely toxic, with effects similar to cyanide.

  • Corrosivity: Reaction with moisture produces hydrochloric acid.

Before handling, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and review all available safety information.

Quantitative Data Summary

For research-scale quantities of this compound, the following parameters should be observed for waste management.

ParameterGuideline/InformationRegulatory Context/Source
GHS Hazard Classification Acute toxicity, Skin corrosion/irritation, Serious eye damage/eye irritation.Based on functional group analysis.
Primary Disposal Method Collection by a licensed hazardous waste management service for high-temperature incineration.[1]Standard practice for cytotoxic and hazardous chemical waste.
Personal Protective Equipment (PPE) Chemical-resistant gloves (nitrile, double-gloving recommended), safety goggles with side-shields, flame-retardant lab coat.Standard laboratory practice for hazardous chemicals.
Waste Container Clearly labeled, compatible (e.g., glass or HDPE), sealed container.Institutional and local regulations for hazardous waste.
Spill Cleanup Absorb with inert, non-combustible material (e.g., vermiculite, sand), collect in a sealed container, and dispose of as hazardous waste.General guidance for chemical spills.

Disposal Decision Workflow

The primary and mandatory disposal route for this compound is through a certified hazardous waste management service. Chemical neutralization should only be considered as a pre-treatment step if explicitly approved by your institution's EHS department and performed by trained personnel in a controlled environment.

DisposalWorkflow start This compound Waste Generated ppe Wear Appropriate PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat start->ppe waste_collection Primary Disposal Route: Collect for Hazardous Waste Pickup ppe->waste_collection labeling Label Container: 'Hazardous Waste: this compound' List all constituents. waste_collection->labeling storage Store in a designated, cool, dry, and well-ventilated satellite accumulation area. labeling->storage pickup Arrange for pickup by licensed hazardous waste contractor. storage->pickup incineration High-Temperature Incineration pickup->incineration

Decision workflow for the proper disposal of this compound.

Experimental Protocols

The following protocols are provided for informational purposes and should only be undertaken with prior approval from your institution's EHS department.

Procedure 1: Direct Disposal as Hazardous Waste (Mandatory)

This is the required method for the disposal of this compound.

Materials:

  • Appropriate personal protective equipment (PPE).

  • A designated hazardous waste container (glass or HDPE) with a secure lid.

  • Hazardous waste labels as required by your institution.

Methodology:

  • Segregation: Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, wipes), in a dedicated hazardous waste container.

    • CRITICAL: Do not mix with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.

    • CRITICAL: Avoid contact with metals, particularly heavy metals, which can form shock-sensitive metal azides.

  • Labeling: Clearly label the container with "Hazardous Waste: Contains Organic Azide and Acyl Chloride" and list all chemical constituents, including solvents and their approximate concentrations.

  • Storage: Store the sealed container in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and away from heat sources and incompatible materials.

  • Collection: Arrange for collection by your institution's licensed hazardous waste disposal service.

Procedure 2: Chemical Neutralization (Informational Only)

This procedure should not be performed without a thorough risk assessment and approval from your institution's EHS department. The bifunctional nature of this compound makes a single-step neutralization challenging and potentially hazardous. The following is a conceptual, two-step approach for the degradation of the two reactive functional groups.

Step A: Hydrolysis of the Acyl Chloride

This step aims to quench the reactive acyl chloride group.

Materials:

  • Waste solution containing this compound.

  • 1 M Sodium Hydroxide (NaOH) solution.

  • 1 M Hydrochloric Acid (HCl) solution.

  • Stir plate and stir bar.

  • Suitable reaction vessel (e.g., round-bottom flask) within a fume hood.

Methodology:

  • Place the waste solution in the reaction vessel within a chemical fume hood.

  • While stirring, slowly add 1 M NaOH solution to the waste. The acyl chloride will hydrolyze to a carboxylate. This reaction is exothermic and will generate HCl, which is neutralized by the NaOH.

  • Continue adding NaOH until the pH of the solution is between 10 and 12.

  • Allow the solution to stir for several hours to ensure complete hydrolysis.

Step B: Reduction of the Azide

This step aims to convert the potentially explosive azide group to a more stable amine.

Materials:

  • Hydrolyzed waste solution from Step A.

  • Stannous chloride (SnCl₂) or a similar reducing agent.

Methodology:

  • To the basic solution from Step A, slowly add a stoichiometric excess of a suitable reducing agent like stannous chloride.

  • The azide will be reduced to the corresponding amine.

  • After the reaction is complete, neutralize the solution to a pH between 6 and 8 by slowly adding 1 M HCl.

Final Disposal of Treated Waste:

Even after chemical treatment, the resulting solution must be collected and disposed of as hazardous waste through your institution's EHS office.

Logical Relationship of Disposal Steps

The following diagram illustrates the logical sequence of operations for the safe disposal of this compound.

LogicalFlow cluster_preparation Preparation cluster_disposal Disposal consult_ehs Consult EHS and SDS wear_ppe Wear Appropriate PPE consult_ehs->wear_ppe segregate_waste Segregate Azide Waste wear_ppe->segregate_waste label_waste Label Waste Container segregate_waste->label_waste store_waste Store in Satellite Area label_waste->store_waste schedule_pickup Schedule Hazardous Waste Pickup store_waste->schedule_pickup

Logical workflow for the disposal of this compound.

References

Essential Safety and Operational Guide for Handling Azido-PEG1-CH2COO-Cl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling of Azido-PEG1-CH2COO-Cl, an alkyl/ether-based PROTAC linker.[1][2][3][4] Adherence to these procedures is essential for ensuring laboratory safety and procedural success. This document outlines the necessary personal protective equipment (PPE), step-by-step operational protocols, and waste disposal plans.

I. Hazard Identification and Risk Assessment
  • Azide Group: Organic azides are energetic and potentially explosive. They can be sensitive to heat, shock, and friction. Mixing with acids can generate highly toxic and explosive hydrazoic acid. Azides can also react with heavy metals, such as lead and copper found in plumbing, to form highly explosive metal azides.

  • Chloroacetate Group: Chloroacetate compounds are generally toxic and can be harmful if inhaled, ingested, or absorbed through the skin.

  • Toxicity: The compound as a whole should be treated as toxic.

II. Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specification Rationale
Hand Protection Double-gloved nitrile exam gloves are the standard. For higher toxicity risks, consider wearing silver shield gloves underneath nitrile gloves.Provides an extra layer of protection against skin absorption.
Eye Protection Chemical safety glasses or splash goggles are the minimum requirement. A face shield must be worn in addition to goggles when there is a risk of splashes.Protects against chemical splashes and potential explosions.
Body Protection A fully buttoned, flame-retardant lab coat is mandatory. For tasks with a higher risk of exposure to liquids or particles, Tyvek sleeves or gowns are recommended.Prevents skin contact with the chemical.
Foot Protection Closed-toe shoes made of a chemical-resistant material.Protects feet from spills.
III. Engineering Controls

Proper engineering controls are critical for minimizing exposure and ensuring a safe working environment.

Control Type Specification Rationale
Ventilation All manipulations of this compound must be performed in a certified chemical fume hood.Minimizes inhalation exposure.
Blast Shield A blast shield should be used for all procedures involving azides, especially when heating or if there is a risk of explosion.Provides protection from potential explosions.
Safety Equipment An eyewash station and safety shower must be readily accessible.For immediate decontamination in case of accidental exposure.
IV. Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety.

1. Preparation and Pre-Work Checklist:

  • Review this safety guide and any other available safety information.

  • Ensure the chemical fume hood is functioning correctly.

  • Confirm that the eyewash station and safety shower are accessible and operational.

  • Line the work surface with absorbent, disposable bench paper.

  • Assemble all necessary equipment and reagents before starting.

2. Handling and Use:

  • Weighing: Use plastic or ceramic spatulas to handle the solid compound to avoid friction and reaction with metals.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing.

  • Reaction Setup:

    • Avoid using ground glass joints, as friction can lead to an explosion.

    • If heating is necessary, use a controlled heating mantle and monitor the temperature closely.

    • Always work behind a blast shield.

3. Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dark, and well-ventilated area. Recommended storage is at 0-4°C for the short term (days to weeks) and -20°C for the long term (months to years).

  • Store away from incompatible materials such as acids, strong oxidizing agents, and heavy metals.

V. Disposal Plan

Proper disposal of azide-containing waste is critical to prevent the formation of explosive compounds.

1. Waste Collection:

  • Liquid Waste: Collect all aqueous and organic waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Solid Waste: Contaminated solid waste, including gloves, paper towels, and disposable labware, should be placed in a separate, clearly labeled hazardous waste container.

  • Segregation: Do not mix azide waste with acidic waste, as this can generate highly toxic hydrazoic acid.

2. Deactivation of Azide Waste (for dilute solutions):

  • This procedure should only be performed by trained personnel in a chemical fume hood.

  • For dilute aqueous solutions (≤5% azide), a common method is to react it with an acidic solution of sodium nitrite. This converts the azide to nitrogen gas.

  • The setup should include a three-necked flask with a stirrer and a dropping funnel.

  • Slowly add the sodium nitrite solution to the azide solution.

  • After the reaction is complete, the solution should be neutralized to a pH of 6-9 before being collected as hazardous waste.

3. Final Disposal:

  • Under no circumstances should azide-containing solutions be poured down the drain. Reaction with lead or copper in the plumbing can form highly explosive metal azides.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of all hazardous waste.

VI. Emergency Procedures
Situation Action
Small Spill (in fume hood) Alert others in the area. Wearing appropriate PPE, absorb the spill with a chemical absorbent material. Collect the absorbent material into a hazardous waste container. Clean the spill area with a suitable decontaminating solution, followed by soap and water.
Large Spill Evacuate the immediate area. Alert your supervisor and EHS.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_review Review Safety Guide prep_ppe Don Appropriate PPE prep_review->prep_ppe prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound (Non-Metal Spatula) prep_setup->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution handle_reaction Perform Reaction (Behind Blast Shield) handle_solution->handle_reaction storage_container Store in Sealed, Labeled Container handle_reaction->storage_container disp_collect Collect Waste (Segregate from Acids) handle_reaction->disp_collect storage_conditions Cool, Dark, Ventilated Area storage_container->storage_conditions disp_deactivate Deactivate (if applicable) disp_collect->disp_deactivate disp_ehs Contact EHS for Pickup disp_deactivate->disp_ehs

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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